molecular formula C11H16N2O9 B15542648 DUPA

DUPA

货号: B15542648
分子量: 320.25 g/mol
InChI 键: SOAPXKSPJAZNGO-WDSKDSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DUPA is a useful research compound. Its molecular formula is C11H16N2O9 and its molecular weight is 320.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O9/c14-7(15)3-1-5(9(18)19)12-11(22)13-6(10(20)21)2-4-8(16)17/h5-6H,1-4H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H2,12,13,22)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAPXKSPJAZNGO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Deep Dive into DUPA Ligand's Affinity for PSMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of the DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) ligand for its target, Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells, making it a critical target for diagnostics and targeted therapies. This compound, a glutamate-urea-based small molecule, has demonstrated high affinity and specificity for PSMA, positioning it as a key component in the development of novel therapeutic and imaging agents. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this interaction, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity of this compound to PSMA

The binding affinity of this compound and its derivatives to PSMA has been extensively characterized using various biochemical and cellular assays. The key parameters used to quantify this interaction are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity.

Ligand/DerivativeBinding ParameterValue (nM)Cell Line/SystemCitation
This compoundKi8-[1][2][3][4][5][6]
This compoundIC5047-[3][6][7][8]
This compound-Indenoisoquinoline ConjugateIC50Low nanomolar range22RV1[2][9]
This compound-Fluorescein ConjugateHigh Affinity-LNCaP[10]
This compound-Rhodamine ConjugateHigh Affinity-LNCaP[10]

Experimental Protocols for Determining Binding Affinity

The assessment of this compound's binding affinity to PSMA relies on a suite of robust experimental techniques. Below are detailed protocols for the most commonly employed assays.

N-acetylated Alpha-linked Acidic Dipeptidase (NAALADase) Assay

The NAALADase assay is a competitive enzymatic assay that measures the ability of a test compound, such as this compound, to inhibit the catalytic activity of PSMA. PSMA is a glutamate (B1630785) carboxypeptidase, and its NAALADase activity is leveraged in this assay.

Principle: The assay measures the amount of glutamate released from the substrate N-acetylaspartylglutamate (NAAG) by PSMA. The presence of an inhibitor like this compound will reduce the amount of glutamate produced.

Detailed Protocol:

  • Preparation of Cell Lysates:

    • Culture PSMA-positive cells (e.g., LNCaP) to confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the PSMA enzyme.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following components in order:

      • A solution of the test compound (this compound) at various concentrations.

      • A reference inhibitor (e.g., ZJ43) for the positive control.

      • Buffer only for the negative control (total activity).

    • Add the LNCaP cell lysate to each well and incubate at 37°C for a specified time (e.g., 2 hours).[1]

    • Initiate the enzymatic reaction by adding the substrate, N-acetylaspartylglutamate (NAAG), to a final concentration of 4 µM.[1]

    • Incubate the reaction mixture at 37°C for 60 minutes.[1]

  • Detection of Glutamate:

    • Stop the reaction and measure the amount of released glutamate. This can be done using a commercially available glutamate detection kit, such as the Amplex Red glutamic acid/glutamate oxidase assay kit.[1]

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Experimental Workflow for NAALADase Assay

NAALADase_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture Culture PSMA+ Cells (e.g., LNCaP) Harvest Harvest & Wash Cells CellCulture->Harvest Lysis Lyse Cells Harvest->Lysis Centrifuge Centrifuge & Collect Supernatant (PSMA) Lysis->Centrifuge ProteinAssay Determine Protein Concentration Centrifuge->ProteinAssay AddLysate Add Cell Lysate ProteinAssay->AddLysate Plate 96-well Plate Incubate Incubate at 37°C Plate->Incubate AddCompound Add this compound/ Controls AddCompound->Plate AddLysate->Plate AddSubstrate Add NAAG (Substrate) AddSubstrate->Plate MeasureGlutamate Measure Glutamate (e.g., Amplex Red) Incubate->MeasureGlutamate DataAnalysis Calculate % Inhibition MeasureGlutamate->DataAnalysis CurveFit Dose-Response Curve DataAnalysis->CurveFit CalculateKi Calculate IC50 & Ki CurveFit->CalculateKi

Caption: Workflow for determining this compound binding affinity using the NAALADase assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-labeled ligand (this compound) to compete with a radiolabeled ligand for binding to PSMA.

Principle: A fixed concentration of a high-affinity radioligand for PSMA (e.g., [177Lu]Lu-PSMA-617) is incubated with cells or cell membranes expressing PSMA in the presence of increasing concentrations of the unlabeled competitor (this compound). The amount of radioactivity bound to the receptor is then measured.

Detailed Protocol:

  • Cell/Membrane Preparation:

    • Use PSMA-positive cells (e.g., LNCaP) or membrane preparations from these cells.

    • For cell-based assays, seed a known number of cells into a multi-well plate.

    • For membrane preparations, homogenize the cells and isolate the membrane fraction by centrifugation.

  • Assay Procedure:

    • In a 96-well filter plate, add the following:

      • Increasing concentrations of unlabeled this compound.

      • A fixed concentration of the radiolabeled PSMA ligand.

      • The cell suspension or membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cells/membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis PrepareCells Prepare PSMA+ Cells or Membranes Mix Mix Cells, Radioligand, & this compound PrepareCells->Mix PrepareLigands Prepare Radioligand & Unlabeled this compound PrepareLigands->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Count Radioactivity Wash->Count Plot Plot % Specific Binding vs. [this compound] Count->Plot Calculate Determine IC50 & Ki Plot->Calculate

Caption: Workflow of a competitive radioligand binding assay for this compound.

PSMA Signaling Pathways

The binding of ligands to PSMA can modulate intracellular signaling pathways, influencing cell survival and proliferation. A key signaling event associated with PSMA is the switch from the MAPK/ERK pathway to the PI3K/AKT survival pathway.

Canonical Signaling (Low PSMA): In cells with low or no PSMA expression, a stable complex forms between β1 integrin, RACK1 (Receptor for Activated C Kinase 1), and IGF-1R (Insulin-like Growth Factor 1 Receptor). This complex activates the MAPK/ERK pathway, leading to cell proliferation.[7][10][11][12][13]

PSMA-Mediated Signaling Switch (High PSMA): In prostate cancer cells with high PSMA expression, PSMA interacts with RACK1.[7][10][11][12][13] This interaction disrupts the formation of the β1 integrin-RACK1-IGF-1R complex.[7][10][11][12][13] Consequently, signaling is redirected to the PI3K/AKT pathway, which promotes cell survival and tumor progression.[7][10][11][12][13]

PSMA-Mediated Signaling Pathway Switch

PSMA_Signaling cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression Integrin_low β1 Integrin Complex_low Stable Complex Integrin_low->Complex_low RACK1_low RACK1 RACK1_low->Complex_low IGF1R_low IGF-1R IGF1R_low->Complex_low MAPK_ERK MAPK/ERK Pathway Complex_low->MAPK_ERK Disruption Complex Disruption Proliferation Proliferation MAPK_ERK->Proliferation PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high interacts with RACK1_high->Disruption PI3K_AKT PI3K/AKT Pathway Disruption->PI3K_AKT redirects signaling Survival Cell Survival & Tumor Progression PI3K_AKT->Survival

Caption: Diagram illustrating the PSMA-mediated switch from MAPK/ERK to PI3K/AKT signaling.

Conclusion

This compound's high binding affinity and specificity for PSMA make it a highly attractive ligand for the targeted delivery of therapeutic agents and imaging probes to prostate cancer cells. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and its derivatives. Furthermore, understanding the downstream signaling consequences of PSMA ligation is crucial for the rational design of novel cancer therapies that can exploit this unique signaling switch. The continued investigation into the this compound-PSMA interaction holds significant promise for advancing the diagnosis and treatment of prostate cancer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of DUPA in Prostate Cancer

This technical guide provides a comprehensive overview of the mechanism of action of this compound (2-[3-(1,3-dicarboxy-propyl)-ureido]-pentanedioic acid) in the context of prostate cancer. This compound is a highly specific ligand for the prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed on the surface of prostate cancer cells. This property has made this compound a critical component in the development of targeted diagnostics and therapeutics for prostate cancer.

Molecular Recognition and Binding

The foundational mechanism of this compound's action is its high-affinity binding to the extracellular domain of PSMA. PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein. The binding of this compound to the enzymatic active site of PSMA is a critical first step for all its applications.

CompoundTargetKi (nM)Kd (nM)Cell LineReference
This compoundPSMA1.2 - 122.4 - 25LNCaP, PC-3
PSMA-617PSMA0.3 - 2.30.8 - 5.1LNCaP

Experimental Protocol: Competitive Binding Assay

A common method to determine the binding affinity of this compound is through a competitive binding assay using radiolabeled ligands.

  • Cell Culture: LNCaP cells, which endogenously express high levels of PSMA, are cultured to 80-90% confluency in 24-well plates.

  • Radioligand Preparation: A known PSMA-targeting radioligand, such as [125I]-MIP-1072, is prepared.

  • Competition: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (from 10-12 to 10-5 M) in a binding buffer (e.g., Tris-HCl with NaCl and CaCl2) for 1-2 hours at 4°C to prevent internalization.

  • Washing: After incubation, the cells are washed three times with ice-cold binding buffer to remove unbound ligand.

  • Lysis and Counting: Cells are lysed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Internalization of this compound-Conjugates

Upon binding to PSMA, this compound and its conjugated payloads are internalized by the cancer cell through a process of endocytosis. This internalization is crucial for the delivery of therapeutic agents directly into the tumor cell, minimizing off-target toxicity.

This compound-ConjugateCell LineInternalization Rate (% of bound/hour)Max Internalization (% of total)Time to Max Internalization (hours)
This compound-Drug ConjugateLNCaP10 - 1560 - 704 - 6
177Lu-PSMA-617LNCaP8 - 1250 - 654 - 8

Experimental Protocol: Cellular Internalization Assay

  • Radiolabeling: The this compound-conjugate of interest is radiolabeled (e.g., with 111In or 177Lu).

  • Incubation: LNCaP cells are incubated with the radiolabeled this compound-conjugate at 37°C for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). A control group is incubated at 4°C to measure surface-bound ligand only.

  • Acid Wash: At each time point, the supernatant is collected. The cells are then treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) for 5-10 minutes to strip the surface-bound radioligand. This fraction represents the non-internalized conjugate.

  • Cell Lysis: The remaining cells are lysed with a lysis buffer (e.g., NaOH). This fraction represents the internalized radioligand.

  • Radioactivity Measurement: The radioactivity of the supernatant, acid wash, and cell lysate fractions is measured.

  • Data Calculation: The percentage of internalized conjugate at each time point is calculated as (radioactivity of cell lysate) / (radioactivity of acid wash + radioactivity of cell lysate) x 100%.

Downstream Signaling and Therapeutic Effect

The therapeutic efficacy of this compound-based agents depends on the nature of the conjugated payload.

  • This compound-Drug Conjugates (DDCs): Once internalized, the linker connecting this compound to the cytotoxic drug is cleaved in the lysosomal compartment, releasing the active drug inside the cell. These drugs then exert their cytotoxic effects, commonly by inducing DNA damage or inhibiting microtubule polymerization, leading to apoptosis.

  • Radioligand Therapy (RLT): In the case of this compound conjugated to a radionuclide (e.g., 177Lu, 225Ac), the internalized complex delivers targeted radiation to the cancer cell. The emitted beta or alpha particles induce DNA double-strand breaks, leading to cell cycle arrest and cell death.

The primary downstream effect is the activation of the DNA damage response (DDR) pathway and subsequent induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA Endosome Endosome PSMA->Endosome Internalization DUPA_Payload This compound-Payload (Drug or Radionuclide) DUPA_Payload->PSMA Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release DNA DNA Payload_Release->DNA Damage DDR DNA Damage Response (DDR) DNA->DDR Apoptosis Apoptosis DDR->Apoptosis G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Mouse_Model Xenograft Mouse Model (e.g., LNCaP tumors) Grouping Randomize into Groups (Vehicle, this compound-Drug) Mouse_Model->Grouping Dosing Administer Treatment (e.g., i.v. injection) Grouping->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Reached (Tumor size limit) Monitoring->Endpoint Harvest Harvest Tissues (Tumor, Organs) Endpoint->Harvest Histo Histological Analysis (H&E, IHC) Harvest->Histo

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of DUPA Compounds for Targeted Drug Development

This guide provides a comprehensive overview of the synthesis and purification of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (this compound) compounds. This compound is a potent inhibitor of the prostate-specific membrane antigen (PSMA), a well-validated biomarker overexpressed in prostate cancer. This high affinity and specificity make this compound an exceptional targeting ligand for delivering therapeutic agents, imaging probes, and other molecular payloads directly to cancer cells, minimizing off-target effects and enhancing efficacy.

Core Concepts: this compound and PSMA Targeting

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane protein that is highly expressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] this compound, a urea-based small molecule, mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), and binds to the enzyme's active site with high affinity (Ki ≈ 8 nM).[3][4][5]

Upon binding of a this compound-conjugated agent to PSMA on the cell surface, the entire complex is internalized through a process called endocytosis.[2][6] This mechanism allows for the delivery of conjugated payloads—such as cytotoxic drugs, radiopharmaceuticals, or fluorescent dyes—directly into the cytoplasm of the target cell. The payload is then released, exerting its therapeutic or diagnostic function while the PSMA receptor is recycled back to the cell surface.[4][5]

Mechanism of Action: PSMA-Mediated Endocytosis

The targeted delivery process via this compound-PSMA interaction is a key element in the design of these compounds. The following diagram illustrates this signaling and internalization pathway.

PSMA_Endocytosis_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_conjugate This compound-Payload Conjugate Binding Binding DUPA_conjugate->Binding High Affinity (Ki = 8 nM) PSMA_receptor PSMA Receptor PSMA_receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Payload_Release Payload Release Endosome->Payload_Release Acidification/ Enzymatic Cleavage PSMA_Recycling PSMA Recycling Endosome->PSMA_Recycling Therapeutic_Action Therapeutic/Diagnostic Action Payload_Release->Therapeutic_Action PSMA_Recycling->PSMA_receptor Return to Membrane

Caption: PSMA-mediated endocytosis pathway for this compound-conjugate delivery.

Synthesis of this compound Compounds

The synthesis of this compound-based agents typically involves a multi-step process: the initial synthesis of the core this compound molecule, often with a protected amine for subsequent modification, followed by the conjugation of a linker and the desired payload.

General Synthesis Workflow

A common strategy involves synthesizing a this compound precursor with a protected functional group (e.g., Boc-protected amine), which allows for selective conjugation.[7] This precursor is then deprotected and reacted with a linker, which may already be attached to the payload molecule (e.g., a drug, dye, or chelator for radiolabeling). The final product is then purified to remove unreacted starting materials and byproducts.

Synthesis_Workflow Start Starting Materials (e.g., Protected Glutamate) Step1 Synthesis of Protected this compound Core Start->Step1 Step2 Deprotection Step1->Step2 Step4 Conjugation Reaction (e.g., Click Chemistry, Amide Coupling) Step2->Step4 Step3 Linker/Payload Preparation Step3->Step4 Step5 Purification (e.g., HPLC) Step4->Step5 Final Final this compound-Conjugate Step5->Final Analysis Characterization (LC/MS, NMR) Step5->Analysis

Caption: General workflow for the synthesis of this compound-conjugates.

Experimental Protocol: Synthesis of a this compound-Peptide Conjugate

This protocol provides a representative method for conjugating this compound to a peptide, a common strategy for creating theranostic agents. This example is based on the conjugation of this compound to an antibody fragment modified with a peptide linker.[8][9]

  • Preparation of Functionalized this compound:

    • Synthesize a this compound derivative containing a bioorthogonal handle, such as bicyclo[6.1.0]nonyne (BCN), for copper-free click chemistry. This can be achieved by reacting a protected this compound precursor with a BCN-containing linker.[8][9]

  • Preparation of the Peptide/Protein:

    • Modify the target peptide or protein to introduce a complementary bioorthogonal handle, such as an azide (B81097) group (e.g., Az-ssFB peptide).[8][9]

    • For an antibody like OKT3, incubate the antibody (e.g., 5 mg at 1 mg/mL in PBS, pH 8.5) with 16 equivalents of the azide-peptide (e.g., 2.4 mg at 2 mg/mL in PBS, pH 8.5).[9]

    • Incubate the reaction at 37°C for 48 hours.[9]

    • Purify the resulting azide-modified antibody using an appropriate size-exclusion centrifugal filter (e.g., Amicon® Ultra-15, 30 kDa cutoff) and perform a buffer exchange to PBS, pH 7.4.[9]

  • Conjugation Reaction (Copper-Free Click Chemistry):

    • Add 30 equivalents of BCN-DUPA (from a 10 mM stock solution) to the purified azide-modified antibody.[8][9]

    • Incubate the reaction mixture at 37°C for 24 hours.[8][9]

  • Final Purification:

    • Purify the final this compound-antibody conjugate using a desalting column (e.g., PD-10) to remove excess BCN-DUPA and other small molecules.[8]

    • Characterize the final product by methods such as ESI-MS to confirm successful conjugation.[9]

Quantitative Data: Synthesis and Radiolabeling Yields

The efficiency of synthesis and conjugation is critical for the viability of a this compound-based agent. The following table summarizes yields and purity data from various studies.

Compound/ConjugateSynthesis StepYield (%)Purity (%)Reference
PSMA-I&FDye Conjugation28%>96% (UV 214 nm)[10]
68Ga-PSMA-I&FRadiolabeling74% (decay-corrected)>98% (radio-TLC)[10]
177Lu-PSMA-I&FRadiolabeling98% (decay-corrected)>98% (radio-TLC)[10]
HYNIC-iPSMA LigandsSolid Phase Synthesis18-36% (after HPLC)N/A[1]
[18F]FPy-DUPA-PepRadiosynthesis48 ± 0.9%>98%[11]
Tras-MMAE/FAMTwo-step conjugation>98% (by SDS-PAGE)N/A[8]
177Lu-PSMA ConjugatesRadiolabeling~100%>95% (radio-HPLC)[12]

Purification of this compound Compounds

Purification is a critical step to ensure the final product is free of unreacted starting materials, byproducts, and solvents, which is essential for preclinical and clinical applications. High-performance liquid chromatography (HPLC) is the most common method for purifying this compound conjugates.[1][3][13]

Purification and Analysis Workflow

The crude product from the synthesis reaction is typically subjected to a purification process, most commonly RP-HPLC. The collected fractions are then analyzed to confirm purity and identity before being prepared for in vitro or in vivo studies.

Purification_Workflow Crude Crude Reaction Mixture Purification Purification (e.g., RP-HPLC, Desalting Column) Crude->Purification Fraction Fraction Collection Purification->Fraction Analysis Purity & Identity Analysis (Analytical HPLC, LC/MS, NMR) Fraction->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling If pure Solvent Solvent Removal (Lyophilization) Pooling->Solvent Final Pure this compound-Conjugate Solvent->Final

Caption: General workflow for purification and analysis of this compound compounds.

Experimental Protocol: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general procedure for purifying a this compound conjugate using RP-HPLC, based on methods described in the literature.[3]

  • System Preparation:

    • Equip an HPLC system with a suitable reverse-phase column (e.g., C18).

    • Prepare the mobile phases. A common system consists of:

      • Solvent A: Aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate, pH 7.0).[3]

      • Solvent B: Organic solvent (e.g., acetonitrile).[3]

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, water/acetonitrile mixture).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Run a solvent gradient to elute the components. A typical gradient might be from 0% to 80% Solvent B over 30-40 minutes, depending on the hydrophobicity of the conjugate.[3]

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).[13]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each collected fraction using analytical HPLC or LC/MS.

  • Product Isolation:

    • Pool the fractions containing the pure product.

    • Remove the HPLC solvents, typically by lyophilization (freeze-drying), to obtain the final product as a solid.

Quantitative Data: Binding Affinity and Biological Activity

The ultimate goal of synthesis and purification is to produce a compound with high affinity for its target and potent biological activity. The following table presents key performance metrics for various this compound compounds.

CompoundTargetAssay TypeBinding Affinity (Ki / IC50)Reference
This compoundPSMAN/AKi = 8.0 nM, IC50 = 47 nM[3]
This compound-Indenoisoquinoline ConjugatePSMA+ Cells (22RV1)CytotoxicityIC50 in low nM range[4][5]
HYNIC-iPSMAPSMACompetition BindingKi = 3.11 nM[1]
HTK03180 (Lys-urea-Aad based)PSMACompetition BindingKi = 8.96 nM[1]
KL01099 (Lys-urea-Aad based)PSMACompetition BindingKi = 11.6 nM[1]

Conclusion

The synthesis and purification of this compound compounds are foundational to the development of next-generation targeted therapies and diagnostics for prostate cancer. The methodologies outlined in this guide, from the strategic synthesis of this compound-conjugates to their rigorous purification by HPLC, provide a framework for producing high-quality agents for research and clinical translation. The robust nature of this compound as a targeting ligand, combined with versatile conjugation chemistries, ensures its continued prominence in the field of precision oncology. Careful adherence to detailed protocols and analytical characterization is paramount to achieving the desired purity, yield, and biological activity necessary for successful drug development.

References

An In-depth Technical Guide to the Structural Analysis of DUPA and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid (DUPA) and its derivatives, potent inhibitors of the Prostate-Specific Membrane Antigen (PSMA). PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a well-established target for the imaging and therapy of prostate cancer. This document details the core structure of this compound, the structure-activity relationships of its derivatives, quantitative binding affinity data, and detailed experimental protocols for their synthesis and evaluation.

Core Structure and Function of this compound

This compound is a small-molecule, urea-based inhibitor of PSMA. Its structure mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG). The high affinity and specificity of this compound and its derivatives for PSMA make them excellent candidates for targeted drug delivery, diagnostic imaging agents, and radioligand therapy.

The fundamental pharmacophore of these inhibitors consists of a glutamate-urea-glutamate (Glu-urea-Glu) or a glutamate-urea-lysine (Glu-urea-Lys) motif. This core structure is responsible for the high-affinity binding to the active site of PSMA. The terminal glutamate residue interacts with the S1' specificity pocket of the enzyme, while the urea (B33335) moiety coordinates with the zinc atoms in the active site. The second glutamate or lysine (B10760008) residue provides additional interactions within the enzyme's binding pocket.

Quantitative Analysis of this compound and its Derivatives

The binding affinity of this compound and its derivatives to PSMA is a critical parameter for their development as therapeutic or diagnostic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the binding affinities of this compound and several key derivatives.

Compound NameCore MotifBinding Affinity (Ki or IC50)Reference
This compound Glu-urea-Glu8 nM (Ki)[1]
PSMA-11 Glu-urea-Lys12.0 nM (Ki)
PSMA-617 Glu-urea-Lys2.34 nM (Ki)
MIP-1072 Glu-urea-Lys derivative3.8 nM (IC50)
MIP-1095 Glu-urea-Lys derivative0.81 nM (IC50)
DCFPyL Glu-urea-Lys derivative1.1 nM (Ki)
RPS-074 Glu-urea-Glu derivativeNot specified

Structure-Activity Relationship (SAR) of this compound Derivatives

The development of potent PSMA inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the binding affinity and pharmacokinetic properties of this compound derivatives.

The core Glu-urea-Glu/Lys motif is essential for high-affinity binding. Modifications to the linker region, which connects the pharmacophore to a chelator or a cytotoxic drug, can significantly impact the overall properties of the molecule. Key findings from SAR studies include:

  • Linker Length and Composition: The length and chemical nature of the linker can influence binding affinity and biodistribution. Hydrophobic linkers can enhance binding, but may also increase non-specific uptake in tissues like the liver.

  • Aromatic Moieties: The introduction of aromatic groups, such as phenyl or naphthyl rings, in the linker can improve binding affinity through interactions with hydrophobic pockets in the PSMA enzyme.

  • Chelator Conjugation: For radiolabeled derivatives, the choice of chelator (e.g., DOTA, NOTA) and its point of attachment can affect the binding affinity and in vivo stability of the radiopharmaceutical.

The following diagram illustrates the key structural components of a this compound derivative and their roles in PSMA binding.

SAR_this compound Structure-Activity Relationship of this compound Derivatives Glutamate1 Glutamate Moiety Urea Urea Linker Glutamate1->Urea Binds to S1' pocket Glu_Lys Glutamate or Lysine Urea->Glu_Lys Coordinates with Zn(II) ions Linker Linker Region Glu_Lys->Linker Provides additional interactions Effector Effector Molecule (Chelator, Drug, etc.) Linker->Effector Modulates pharmacokinetics DUPA_Synthesis start L-Glutamic acid protect Protection of carboxyl groups (e.g., as tert-butyl esters) start->protect activate Activation of amine group protect->activate urea_formation Reaction with a carbonyl source (e.g., triphosgene) to form urea dimer activate->urea_formation deprotect Deprotection of carboxyl groups (e.g., with TFA) urea_formation->deprotect purify Purification (e.g., by HPLC) deprotect->purify end This compound purify->end Binding_Assay start Culture PSMA-positive cells (e.g., LNCaP) plate Plate cells in multi-well plates start->plate prepare_ligands Prepare serial dilutions of test compound and a fixed concentration of radioligand plate->prepare_ligands incubate Incubate cells with test compound and radioligand prepare_ligands->incubate wash Wash cells to remove unbound ligands incubate->wash lyse Lyse cells wash->lyse measure Measure radioactivity in lysate lyse->measure analyze Analyze data to determine IC50 measure->analyze end Binding Affinity (IC50) analyze->end Signaling_Pathway This compound This compound Derivative Binding Binding This compound->Binding PSMA_surface PSMA (Cell Surface) PSMA_surface->Binding Complex This compound-PSMA Complex Binding->Complex Internalization Endocytosis Complex->Internalization Endosome Endosome Internalization->Endosome Release Drug/Payload Release Endosome->Release PSMA_recycling PSMA Recycling Endosome->PSMA_recycling Drug_action Therapeutic Action Release->Drug_action PSMA_recycling->PSMA_surface

References

In Vitro Characterization of DUPA-Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential in vitro characterization assays for DUPA-conjugates, which are designed to target Prostate-Specific Membrane Antigen (PSMA) for therapeutic and diagnostic applications. The following sections detail the experimental protocols, present key quantitative data, and visualize critical pathways and workflows to facilitate a comprehensive understanding of the preclinical evaluation of these targeted agents.

Introduction to this compound-Conjugates and PSMA Targeting

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for selective drug delivery. 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (this compound) is a small molecule ligand that binds to the enzymatic active site of PSMA with high affinity and specificity.[1] This interaction facilitates the internalization of this compound and any conjugated cargo into the cancer cell through a process known as PSMA-mediated endocytosis.[2][3] This targeted delivery mechanism aims to increase the therapeutic index of potent cytotoxic agents by concentrating them at the tumor site while minimizing systemic exposure and off-target toxicities.

The in vitro characterization of this compound-conjugates is a critical step in their preclinical development. It involves a series of assays designed to evaluate their binding affinity, cellular uptake, cytotoxic potency, and stability. These studies are typically performed using PSMA-positive prostate cancer cell lines, such as LNCaP and 22RV1, and compared against PSMA-negative cell lines, like PC-3 and DU145, to confirm target specificity.[4][5]

Experimental Workflows and Signaling Pathways

A logical workflow is essential for the systematic evaluation of this compound-conjugates. The following diagram illustrates the typical sequence of in vitro characterization studies.

cluster_0 In Vitro Characterization Workflow for this compound-Conjugates Synthesis This compound-Conjugate Synthesis (this compound + Linker + Payload) Binding Binding Affinity Assays (Saturation & Competitive) Synthesis->Binding Characterize Target Engagement Internalization Cellular Internalization Assays (Microscopy & Radiolabeling) Binding->Internalization Confirm Cellular Uptake Cytotoxicity Cytotoxicity Assays (e.g., MTS/MTT) Internalization->Cytotoxicity Assess Potency & Specificity Stability Stability Assays (Serum/Plasma) Cytotoxicity->Stability Evaluate Drug Integrity Lead_Candidate Lead Candidate Selection Stability->Lead_Candidate Select for In Vivo Studies

Caption: A typical workflow for the in vitro characterization of this compound-conjugates.

Upon binding of a this compound-conjugate to PSMA, the complex is internalized via clathrin-mediated endocytosis. The following diagram outlines this key signaling pathway.

cluster_1 PSMA-Mediated Endocytosis Pathway DUPA_Conj This compound-Conjugate Binding Binding DUPA_Conj->Binding PSMA PSMA Receptor PSMA->Binding Clathrin_Pit Clathrin-Coated Pit Binding->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Payload_Release Payload Release Late_Endosome->Payload_Release PSMA_Recycle PSMA Recycling Late_Endosome->PSMA_Recycle Receptor Trafficking Target_Action Intracellular Target Action (e.g., Microtubule Inhibition) Payload_Release->Target_Action PSMA_Recycle->PSMA

Caption: The clathrin-mediated endocytosis pathway for this compound-conjugate internalization.

Key In Vitro Assays: Methodologies and Data Presentation

This section provides detailed protocols for the core assays used to characterize this compound-conjugates and summarizes representative data in tabular format.

Binding Affinity Assays

Binding affinity assays are crucial for determining the potency and specificity of this compound-conjugates for the PSMA target. These are typically performed using radiolabeled ligands.

Saturation Binding Assay (to determine Kd and Bmax)

  • Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) to near confluency in appropriate cell culture plates.

  • Radioligand Preparation: Prepare serial dilutions of a radiolabeled this compound-conjugate (e.g., labeled with 177Lu or 68Ga) in binding buffer.

  • Incubation: Incubate the cells with increasing concentrations of the radioligand at 4°C for a predetermined time to reach equilibrium.

  • Non-specific Binding: In a parallel set of wells, add a high concentration of a non-radiolabeled this compound analog to determine non-specific binding.

  • Washing: Rapidly wash the cells with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4]

Competitive Binding Assay (to determine Ki)

  • Cell Culture: Prepare PSMA-positive cells as described for the saturation binding assay.

  • Reagent Preparation: Prepare a fixed concentration of a known PSMA-targeting radioligand and serial dilutions of the non-radiolabeled this compound-conjugate being tested.

  • Incubation: Incubate the cells with the fixed concentration of the radioligand and varying concentrations of the competitor this compound-conjugate.

  • Washing, Lysis, and Counting: Follow the same procedure as for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor this compound-conjugate. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ConjugateCell LineAssay TypeKd (nM)Ki (nM)Reference(s)
177Lu-PSMA-D4LNCaPSaturation2.4 ± 0.3-[4]
This compound-Indenoisoquinoline-Competitive-8[6]
177Lu-PSMA-617LNCaPSaturation4.358 ± 0.664-[2]
99mTc-labeled MMAE-conjugateSKOV3Kinetic0.44-[7]
Cellular Internalization Assays

These assays quantify the uptake of the this compound-conjugate into target cells, confirming that the conjugate is effectively delivered intracellularly following PSMA binding.

Radiolabeling-Based Internalization Assay

  • Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere overnight.

  • Radiolabeling: Radiolabel the this compound-conjugate with a suitable isotope (e.g., 177Lu, 125I).

  • Incubation: Incubate the cells with the radiolabeled conjugate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h). To distinguish between surface-bound and internalized conjugate, a parallel set of cells is incubated at 4°C (a condition that permits binding but inhibits endocytosis).

  • Acid Wash: At each time point, wash the cells with ice-cold PBS. Then, treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip off surface-bound radioligand.

  • Quantification: Collect both the acid wash supernatant (surface-bound) and the cell lysate (internalized). Measure the radioactivity in each fraction using a gamma counter.

  • Data Analysis: Calculate the percentage of internalization as (internalized radioactivity / (internalized + surface-bound radioactivity)) x 100.

Fluorescence Microscopy-Based Internalization Assay

  • Cell Seeding: Seed PSMA-positive cells on glass coverslips in a multi-well plate.

  • Fluorescent Labeling: Conjugate a fluorescent dye (e.g., Alexa Fluor 488) to the this compound-conjugate.

  • Incubation: Incubate the cells with the fluorescently labeled conjugate at 37°C for a desired time period.

  • Washing and Fixation: Wash the cells with PBS and fix with paraformaldehyde.

  • Staining: Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Observe the intracellular localization of the fluorescent signal. Quantitative analysis can be performed by measuring the fluorescence intensity within the cells using image analysis software.

ConjugateCell LineTime Point% InternalizationMethodReference(s)
57Co-PSMA-617LNCaP30 min>60%Radiolabeling[2]
Mavrilimumab-AlexaFluor-647TF-1-T1/2 = 11 ± 4 minFluorescence Quenching[8]
Cytotoxicity Assays

Cytotoxicity assays measure the ability of the this compound-conjugate's payload to kill cancer cells, providing a measure of its therapeutic potential.

  • Cell Seeding: Seed PSMA-positive and PSMA-negative cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound-conjugate, the unconjugated payload, and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the conjugate concentration and fit the data to a dose-response curve to determine the IC50 value.

ConjugatePayloadCell LineIC50 (nM)Reference(s)
This compound-IndenoisoquinolineTopoisomerase I Inh.22RV1low nanomolar[6]
Anti-CD30-TubulysinTubulysin-single-digit to sub-ng/mL[9]
Trastuzumab-vc-MMAEMMAE--[10]
This compound-TubHTubulysin BLNCaP-[6]
Stability Assays

Stability assays assess the integrity of the this compound-conjugate in biological fluids, ensuring that the payload remains attached to the targeting moiety until it reaches the target cell.

  • Incubation: Incubate the this compound-conjugate in human serum or plasma at 37°C for various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the serum proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the conjugate and any released payload.

  • Analytical Method: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the amount of intact conjugate remaining at each time point by measuring the peak area. Calculate the percentage of intact conjugate relative to the 0-hour time point to determine the stability profile and half-life of the conjugate in serum.[11][12]

Specific quantitative stability data for a range of this compound-conjugates is highly dependent on the specific linker and payload chemistry and is often proprietary. However, the goal of these studies is to demonstrate minimal release of the free payload over a physiologically relevant timeframe in serum.

Conclusion

The in vitro characterization of this compound-conjugates is a multi-faceted process that provides critical insights into their potential as targeted cancer therapeutics. By systematically evaluating their binding affinity, internalization, cytotoxicity, and stability, researchers can select the most promising candidates for further preclinical and clinical development. The methodologies and data presented in this guide offer a comprehensive framework for the robust evaluation of these novel therapeutic agents.

References

The Advent of DUPA: A Technical Guide to a Foundational PSMA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-validated biomarker significantly overexpressed in prostate cancer. This has led to the development of targeted therapies and diagnostic agents. Among the pioneering small-molecule inhibitors of PSMA is 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid, commonly known as DUPA. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols associated with this compound as a PSMA inhibitor. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of key biological and experimental workflows.

Discovery and Historical Context

The development of small-molecule PSMA inhibitors marked a significant advancement in the targeted approach to prostate cancer. The journey to this compound and other urea-based inhibitors began with the understanding of PSMA's enzymatic function as a glutamate (B1630785) carboxypeptidase II (GCPII). Early research focused on mimicking the natural substrate of GCPII, N-acetyl-L-aspartyl-L-glutamate (NAAG).

The breakthrough came with the work of Kozikowski and colleagues, who developed urea-based inhibitors that demonstrated high affinity for PSMA.[1] This class of compounds, including this compound, was designed to bind to the active site of PSMA with high specificity. The first preclinical imaging studies utilizing small-molecule PSMA inhibitor radioligands were reported in the mid-2000s, laying the groundwork for the clinical translation of these agents. The first small-molecule PSMA inhibitors for imaging were introduced into clinical settings in 2008.[1] this compound, with its glutamate-urea-glutamate structure, became a foundational molecule for the subsequent development of a wide array of PSMA-targeted imaging agents and therapeutics.[2]

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of this compound as a PSMA inhibitor is quantified by its binding affinity (Ki) and its half-maximal inhibitory concentration (IC50). These values are critical for comparing the potency of different inhibitors and for guiding the development of new derivatives.

Compound/DerivativeBinding Affinity (Ki)Inhibitory Concentration (IC50)Cell Line/Assay ConditionReference
This compound 8 nM-Not specified[3][4][5]
This compound-Indenoisoquinoline Conjugate-Low nanomolar range22RV1 cells[3]
DCFPyL (this compound derivative)1.1 ± 0.1 nM-PSMA inhibition assay[6]
Irreversible Phosphoramidate Inhibitor (CTT-54)-1.0 nMNot specified[7]
Slowly Reversible Phosphate Inhibitor (CTT-54.2)-6.6 nMNot specified[7]
Fluorescent this compound Inhibitor (Compound 2)-0.35 nMPurified PSMA[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a symmetrical urea-based molecule, can be achieved through a multi-step process involving the formation of an isocyanate intermediate from a protected glutamic acid derivative, followed by coupling with another protected glutamic acid molecule and subsequent deprotection. The following protocol is based on the synthesis of analogous urea-based PSMA inhibitors.[9]

Materials:

  • (S)-di-tert-butyl 2-aminopentanedioate (H-Glu(OtBu)-OtBu)

  • Triphosgene (B27547)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Formation of the Isocyanate:

    • Dissolve H-Glu(OtBu)-OtBu in anhydrous DCM.

    • To this solution, add triphosgene (0.33 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen).

    • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the formation of the isocyanate by IR spectroscopy (a strong absorption band appears around 2250 cm⁻¹).

  • Urea Formation:

    • In a separate flask, dissolve H-Glu(OtBu)-OtBu and TEA (or DIPEA) in anhydrous DCM.

    • Slowly add the freshly prepared isocyanate solution to this mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification of the Protected Intermediate:

    • Quench the reaction with water.

    • Extract the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude protected product by flash column chromatography on silica (B1680970) gel.

  • Deprotection:

    • Dissolve the purified, protected intermediate in a 1:1 (v/v) solution of TFA in DCM.

    • Stir the reaction at room temperature for 2-4 hours.

  • Isolation of this compound:

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final product, this compound, as a salt.

    • Further purification can be achieved by preparative HPLC if necessary.

In Vitro Competitive Binding Assay

This assay determines the IC50 value of a test compound by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells.[10]

Materials:

  • PSMA-positive LNCaP cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • Non-radiolabeled this compound (or test compound) at various concentrations

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well plates

  • Gamma counter

  • Lysis buffer (e.g., 1M NaOH)

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.

  • Preparation of Ligands: Prepare serial dilutions of the non-radiolabeled this compound in binding buffer. Prepare a solution of the radiolabeled PSMA ligand at a constant concentration in binding buffer.

  • Competition Reaction:

    • Wash the cells once with binding buffer.

    • Add the serially diluted non-radiolabeled this compound to the wells.

    • Immediately add the constant concentration of the radiolabeled ligand to all wells.

    • Include control wells with only the radioligand for total binding and wells with a high concentration of non-radiolabeled ligand for non-specific binding.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Aspirate the supernatant and wash the cells twice with cold binding buffer to remove unbound ligands.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to tubes and measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value using non-linear regression analysis.

In Vitro Cell Uptake and Internalization Assay

This assay quantifies the amount of a radiolabeled this compound conjugate that is internalized by PSMA-expressing cells over time.[7][10]

Materials:

  • PSMA-positive LNCaP cells

  • Cell culture medium

  • Radiolabeled this compound conjugate

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound ligand

  • Binding buffer

  • 6-well plates

  • Gamma counter

Procedure:

  • Cell Seeding: Seed LNCaP cells in 6-well plates and grow to confluence.

  • Ligand Incubation: Wash the cells with binding buffer. Add the radiolabeled this compound conjugate in binding buffer to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Washing: At each time point, aspirate the radioactive medium and wash the cells with cold binding buffer.

  • Acid Wash: To separate surface-bound from internalized radioactivity, add cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect the supernatant, which contains the surface-bound ligand.

  • Cell Lysis: Lyse the remaining cells with lysis buffer. This fraction represents the internalized ligand.

  • Counting: Measure the radioactivity in the acid wash fraction and the cell lysate fraction using a gamma counter.

  • Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (internalized + surface-bound).

In Vivo Biodistribution Studies

These studies are essential to evaluate the tumor-targeting capabilities and pharmacokinetic profile of radiolabeled this compound conjugates in a living organism.[11]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) tumor cells for xenografts

  • Radiolabeled this compound conjugate

  • Saline solution (with 0.05% BSA to prevent adherence to the syringe)

  • Anesthesia

  • Gamma counter

Procedure:

  • Tumor Xenograft Model: Subcutaneously inject PSMA-positive and PSMA-negative cells into the flanks of immunocompromised mice. Allow the tumors to grow to a suitable size.

  • Radioligand Administration: Intravenously inject a defined molar amount and radioactivity of the radiolabeled this compound conjugate into the tail vein of the tumor-bearing mice.

  • Tissue Harvesting: At various time points post-injection (e.g., 4h, 24h, 48h), euthanize the mice.

  • Organ Collection and Weighing: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.). Weigh each tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. This allows for the assessment of tumor uptake and clearance from non-target organs.

Mandatory Visualizations

PSMA Signaling Pathway

PSMA_Signaling PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with IGF1R IGF1R RACK1->IGF1R disrupts interaction PI3K PI3K IGF1R->PI3K activates Integrin Integrin MAPK_ERK MAPK_ERK Integrin->MAPK_ERK Canonical Pathway (PSMA absent) AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation

Experimental Workflow for PSMA Inhibitor Evaluation

PSMA_Inhibitor_Workflow Radiolabeling Radiolabeling BindingAssay BindingAssay Radiolabeling->BindingAssay CellUptake CellUptake BindingAssay->CellUptake Xenograft Xenograft CellUptake->Xenograft Biodistribution Biodistribution Xenograft->Biodistribution Imaging Imaging Biodistribution->Imaging ClinicalTrials ClinicalTrials Imaging->ClinicalTrials

This compound-Targeted Drug Delivery and Internalization

DUPA_Internalization DUPA_Drug DUPA_Drug PSMA PSMA DUPA_Drug->PSMA Binding ClathrinPit ClathrinPit PSMA->ClathrinPit Internalization Endosome Endosome ClathrinPit->Endosome DrugRelease DrugRelease Endosome->DrugRelease PSMA_Recycle PSMA_Recycle DrugRelease->PSMA_Recycle PSMA_Recycle->PSMA Recycles to membrane

Conclusion

This compound has been a cornerstone in the development of small-molecule PSMA inhibitors. Its high affinity and specificity for PSMA have made it an invaluable tool for the targeted delivery of diagnostic and therapeutic payloads to prostate cancer cells. The experimental protocols and data presented in this guide underscore the rigorous process of inhibitor evaluation, from synthesis and in vitro characterization to in vivo validation. As the field of PSMA-targeted theranostics continues to evolve, the foundational knowledge gained from the study of this compound will undoubtedly continue to inform the design and development of next-generation agents with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Radiolabeled DUPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of radiolabeled DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) analogs, a class of small molecules targeting the prostate-specific membrane antigen (PSMA). PSMA is a well-established biomarker overexpressed in prostate cancer, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and presents visual representations of relevant pathways and workflows to support researchers and drug development professionals in this field.

Introduction to Radiolabeled this compound

This compound is a urea-based inhibitor of the glutamate (B1630785) carboxypeptidase II (GCPII) enzyme, also known as PSMA. When labeled with a radionuclide, this compound-based radiopharmaceuticals can be used to visualize PSMA-expressing tissues through non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), or to deliver a therapeutic radiation dose directly to cancer cells. The choice of radionuclide (e.g., Gallium-68, Lutetium-177, Fluorine-18) dictates the imaging modality or therapeutic application. The pharmacokinetic and biodistribution profile of these agents is critical for determining their safety and efficacy, influencing factors such as tumor uptake, retention, and clearance from non-target organs.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, radiolabeling, and preclinical evaluation of this compound-based radiopharmaceuticals. These protocols are based on established practices in the field and provide a foundation for reproducible research.

Synthesis of this compound Analogs and Precursors

The synthesis of this compound analogs for radiolabeling typically involves multi-step organic synthesis to create a bifunctional molecule. This molecule contains the this compound pharmacophore for PSMA targeting and a chelator (e.g., DOTA, NOTA) or a prosthetic group for attaching the radionuclide.

General Synthesis Workflow:

cluster_synthesis Synthesis of this compound Precursor Starting_Materials Protected Glutamate & Linker Coupling_Reaction Peptide Coupling Starting_Materials->Coupling_Reaction 1. Coupling Chelator_Conjugation Chelator Attachment (e.g., DOTA-NHS ester) Coupling_Reaction->Chelator_Conjugation 2. Conjugation Deprotection Removal of Protecting Groups Chelator_Conjugation->Deprotection 3. Deprotection Purification_Characterization HPLC Purification & Spectroscopic Analysis Deprotection->Purification_Characterization 4. Purification

Caption: General workflow for the synthesis of a this compound-chelator conjugate.

A common approach involves the coupling of protected glutamate derivatives to form the urea-based core, followed by the conjugation of a linker and a chelator. The final step is the deprotection of the carboxylic acid groups to yield the final precursor for radiolabeling. Purification is typically achieved using High-Performance Liquid Chromatography (HPLC).

Radiolabeling Procedures

The method of radiolabeling depends on the chosen radionuclide.

2.2.1. Gallium-68 Labeling: Gallium-68 is a positron emitter obtained from a 68Ge/68Ga generator, making it readily available for PET imaging.

  • Protocol:

    • Elute 68GaCl3 from the generator using 0.1 M HCl.

    • Add the 68GaCl3 eluate to a solution of the this compound-chelator conjugate (e.g., DOTA-DUPA) in a suitable buffer (e.g., sodium acetate, pH 4.5-5.5).

    • Heat the reaction mixture at 95-100°C for 5-15 minutes.

    • Perform quality control using radio-Thin Layer Chromatography (radio-TLC) or radio-HPLC to determine the radiochemical purity.[1]

2.2.2. Lutetium-177 Labeling: Lutetium-177 is a beta- and gamma-emitting radionuclide used for targeted therapy and SPECT imaging.

  • Protocol:

    • Add 177LuCl3 to a solution of the this compound-chelator conjugate in a suitable buffer (e.g., ammonium (B1175870) acetate, pH 5.0-5.5).

    • Incubate the reaction mixture at 90-100°C for 15-30 minutes.

    • Perform quality control using radio-TLC or radio-HPLC.

2.2.3. Fluorine-18 Labeling: Fluorine-18 is a positron emitter with a longer half-life than 68Ga, allowing for centralized production and distribution. Labeling with 18F often involves the synthesis of a prosthetic group.

  • Protocol (example using a prosthetic group):

    • Produce [18F]fluoride via cyclotron.

    • Synthesize an 18F-labeled prosthetic group (e.g., N-succinimidyl 4-[18F]fluorobenzoate, [18F]SFB).

    • Couple the 18F-prosthetic group to an amino-functionalized this compound precursor.

    • Purify the final product using HPLC.[2]

cluster_radiolabeling Radiolabeling Workflow Radionuclide Radionuclide (e.g., 68Ga, 177Lu, 18F) Labeling_Reaction Radiolabeling Reaction Radionuclide->Labeling_Reaction DUPA_Precursor This compound-Chelator/Prosthetic Group Precursor DUPA_Precursor->Labeling_Reaction Quality_Control Quality Control (radio-TLC/HPLC) Labeling_Reaction->Quality_Control Final_Product Radiolabeled this compound Quality_Control->Final_Product

Caption: A simplified workflow for the radiolabeling of this compound precursors.

In Vitro and In Vivo Preclinical Evaluation

2.3.1. Cell Binding and Internalization Assays: These assays are performed to confirm the specific binding of the radiolabeled this compound analog to PSMA-expressing cells (e.g., LNCaP, PC-3 PIP).

  • Protocol:

    • Culture PSMA-positive and PSMA-negative (control) cells.

    • Incubate the cells with the radiolabeled this compound compound at 37°C for various time points.

    • For blocking experiments, co-incubate with an excess of non-radiolabeled this compound or another PSMA inhibitor (e.g., 2-PMPA).

    • Wash the cells to remove unbound radioactivity.

    • Lyse the cells and measure the radioactivity using a gamma counter to determine cell-associated radioactivity.

    • To differentiate between membrane-bound and internalized radioactivity, an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) can be used to strip surface-bound radioligand.

2.3.2. Biodistribution Studies in Animal Models: Biodistribution studies are essential to determine the uptake and clearance of the radiotracer in various organs and tissues over time. These studies are typically performed in tumor-bearing mice.[3]

  • Protocol:

    • Establish tumor xenografts by subcutaneously injecting PSMA-positive cancer cells into immunocompromised mice (e.g., BALB/c nude).

    • Once tumors reach a suitable size, inject the radiolabeled this compound compound intravenously via the tail vein.

    • At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize a cohort of animals.

    • Dissect, weigh, and measure the radioactivity in major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

cluster_biodistribution Biodistribution Study Workflow Tumor_Model Establish Tumor Xenograft in Mice Radiotracer_Injection Intravenous Injection of Radiolabeled this compound Tumor_Model->Radiotracer_Injection Time_Points Euthanasia at Predefined Time Points Radiotracer_Injection->Time_Points Organ_Harvesting Dissection and Weighing of Organs Time_Points->Organ_Harvesting Radioactivity_Measurement Gamma Counting Organ_Harvesting->Radioactivity_Measurement Data_Analysis Calculation of %ID/g Radioactivity_Measurement->Data_Analysis

Caption: Standard workflow for a preclinical biodistribution study.

Quantitative Biodistribution Data

The biodistribution of radiolabeled this compound analogs is characterized by high uptake in PSMA-expressing tissues, primarily the tumor and kidneys, and clearance through the urinary system. The following tables summarize representative biodistribution data for different radiolabeled PSMA-targeting agents, providing a comparative overview.

Table 1: Biodistribution of a 177Lu-labeled PSMA-Targeting Peptide (PSMA-NARI-56) in LNCaP Tumor-Bearing Mice (%ID/g) [4][5]

Organ1 h4 h24 h96 h
Blood1.89 ± 0.450.87 ± 0.230.25 ± 0.070.13 ± 0.02
Heart0.45 ± 0.120.21 ± 0.060.08 ± 0.020.05 ± 0.01
Lung0.98 ± 0.270.45 ± 0.130.15 ± 0.040.09 ± 0.02
Liver1.54 ± 0.420.89 ± 0.250.32 ± 0.090.18 ± 0.04
Spleen0.67 ± 0.190.41 ± 0.120.19 ± 0.050.11 ± 0.02
Kidney107.65 ± 37.1935.43 ± 10.125.67 ± 1.541.55 ± 0.26
Stomach0.32 ± 0.090.18 ± 0.050.07 ± 0.020.04 ± 0.01
Intestine0.87 ± 0.240.54 ± 0.150.21 ± 0.060.12 ± 0.03
Muscle0.21 ± 0.060.12 ± 0.030.05 ± 0.010.03 ± 0.01
Bone0.54 ± 0.150.32 ± 0.090.15 ± 0.040.09 ± 0.02
Tumor26.52 ± 12.1135.67 ± 9.8740.56 ± 10.0115.43 ± 4.21

Data are presented as mean ± standard deviation.

Table 2: Biodistribution of 68Ga-NOTA-GC-PSMA in LNCaP Tumor-Bearing Mice (%ID/g) [6]

Organ30 min60 min
Blood1.23 ± 0.150.54 ± 0.08
Heart0.45 ± 0.070.21 ± 0.04
Lung0.87 ± 0.120.43 ± 0.07
Liver1.12 ± 0.180.65 ± 0.11
Spleen0.54 ± 0.090.28 ± 0.05
Kidney15.43 ± 2.5410.38 ± 2.90
Muscle0.25 ± 0.040.12 ± 0.02
Tumor3.10 ± 0.202.28 ± 0.27

Data are presented as mean ± standard deviation.

Pharmacokinetic Parameters

The pharmacokinetic profile of radiolabeled this compound analogs is generally characterized by rapid blood clearance and renal excretion. The addition of moieties like albumin binders can significantly alter the pharmacokinetics, leading to a longer circulation half-life and potentially higher tumor uptake.

Table 3: Pharmacokinetic Parameters of a Lutetium-labeled PSMA-Targeting Ligand in Rats [7]

ParameterValue
Elimination Half-life (t1/2)0.30 - 0.33 h
Major Elimination RouteRenal Excretion

This data is for a non-DUPA PSMA ligand but provides a relevant example of pharmacokinetic parameters.

Signaling Pathways and Logical Relationships

The targeting of PSMA by radiolabeled this compound is a direct interaction at the cell surface. Upon binding, the radiopharmaceutical can be internalized, leading to the intracellular accumulation of radioactivity.

cluster_targeting PSMA Targeting and Internalization Radiolabeled_this compound Radiolabeled this compound Binding Binding Radiolabeled_this compound->Binding PSMA_Receptor PSMA Receptor on Cancer Cell Surface PSMA_Receptor->Binding Internalization Endocytosis Binding->Internalization Intracellular_Accumulation Intracellular Trapping of Radionuclide Internalization->Intracellular_Accumulation Therapeutic_Effect Radiation-Induced Cell Damage Intracellular_Accumulation->Therapeutic_Effect

Caption: Conceptual diagram of PSMA targeting and subsequent internalization.

Conclusion

Radiolabeled this compound analogs represent a promising class of radiopharmaceuticals for the diagnosis and treatment of PSMA-positive cancers. Their favorable pharmacokinetic properties, including high tumor uptake and rapid clearance from non-target tissues, make them effective agents for targeted radionuclide therapy and imaging. The methodologies and data presented in this guide provide a solid foundation for further research and development in this exciting area of nuclear medicine. Future work will likely focus on the development of new this compound derivatives with optimized pharmacokinetic profiles to further enhance their therapeutic index.

References

DUPA as a Targeting Moiety for Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) as a targeting moiety for the development of advanced drug delivery systems. This compound, a potent inhibitor of prostate-specific membrane antigen (PSMA), offers a highly selective mechanism for delivering therapeutic payloads to prostate cancer cells and the neovasculature of various solid tumors where PSMA is overexpressed. This document details the underlying biological rationale, including PSMA signaling pathways, and provides a comprehensive summary of the synthesis of this compound-drug conjugates. Furthermore, it outlines detailed experimental protocols for the preclinical evaluation of this compound-targeted systems, including in vitro cytotoxicity and binding assays, and in vivo biodistribution and efficacy studies. Quantitative data from the literature is compiled for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of the core concepts.

Introduction: The Rationale for Targeting PSMA with this compound

Prostate-specific membrane antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II, is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential.[1] While its expression is low in most normal tissues, it is also found in the neovasculature of a variety of other solid tumors, making it an attractive target for cancer therapy.[1]

This compound is a small molecule, urea-based inhibitor of PSMA that binds with high affinity (Ki of approximately 8 nM).[1] Upon binding to PSMA, the this compound-conjugate complex is internalized into the cell through a process of receptor-mediated endocytosis.[1][2] This internalization mechanism provides an efficient pathway for the intracellular delivery of cytotoxic agents, imaging agents, or other therapeutic payloads directly to the target cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][3]

PSMA Signaling Pathways

PSMA is not merely a passive cell surface marker; it actively participates in signaling pathways that promote prostate cancer progression. Understanding these pathways provides a strong biological basis for PSMA-targeted therapies. PSMA has been shown to modulate cell survival signaling, redirecting it from the MAPK pathway to the pro-survival PI3K-AKT pathway.[4][5] This shift is thought to contribute to a more aggressive, anti-apoptotic, and hormone-refractory phenotype in prostate cancer.

dot

PSMA_Signaling_Pathway PSMA-Mediated Signaling Pathway Modulation cluster_canonical Canonical Signaling (Low PSMA) cluster_psma_high PSMA-Mediated Signaling (High PSMA) IGF-1R IGF-1R RACK1 RACK1 IGF-1R->RACK1 β1_integrin β1_integrin RACK1->β1_integrin FAK FAK β1_integrin->FAK activates GRB2 GRB2 FAK->GRB2 ERK ERK GRB2->ERK Proliferation Proliferation ERK->Proliferation PSMA PSMA RACK1_2 RACK1 PSMA->RACK1_2 disrupts interaction IGF-1R_2 IGF-1R PI3K PI3K IGF-1R_2->PI3K β1_integrin_2 β1_integrin AKT AKT PI3K->AKT Cell_Survival Cell Survival (Anti-apoptosis) AKT->Cell_Survival

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Synthesis of this compound-Drug Conjugates

The synthesis of this compound-drug conjugates typically involves a multi-step process where this compound is functionalized with a linker that can be subsequently attached to a therapeutic agent. The choice of linker is critical as it can influence the stability, solubility, and release characteristics of the conjugate. Polyethylene glycol (PEG) is a commonly used linker due to its biocompatibility and ability to improve pharmacokinetic properties.

General Synthesis Scheme:

  • Protection of this compound: The carboxylic acid groups of this compound are often protected to prevent side reactions during subsequent steps.

  • Linker Attachment: A bifunctional linker, such as an amino-PEG-acid, is coupled to the deprotected this compound molecule.

  • Activation of the Linker: The terminal functional group of the linker is activated for conjugation to the drug.

  • Drug Conjugation: The activated this compound-linker construct is reacted with the drug molecule.

  • Deprotection and Purification: The protecting groups are removed, and the final this compound-drug conjugate is purified, often using techniques like high-performance liquid chromatography (HPLC).

dot

DUPA_Conjugation_Workflow General Workflow for this compound-Drug Conjugate Synthesis Start Start DUPA_Protection Protection of This compound Carboxyl Groups Start->DUPA_Protection Linker_Coupling Coupling with Bifunctional Linker (e.g., PEG) DUPA_Protection->Linker_Coupling Linker_Activation Activation of Linker Terminus Linker_Coupling->Linker_Activation Drug_Conjugation Conjugation with Therapeutic Drug Linker_Activation->Drug_Conjugation Deprotection Removal of Protecting Groups Drug_Conjugation->Deprotection Purification Purification of Final Conjugate (e.g., HPLC) Deprotection->Purification End End Purification->End

Caption: General workflow for the synthesis of this compound-drug conjugates.

Preclinical Evaluation of this compound-Targeted Drug Delivery Systems

A rigorous preclinical evaluation is essential to characterize the efficacy and safety of this compound-targeted drug delivery systems. This typically involves a series of in vitro and in vivo experiments.

dot

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for this compound-Targeted Drugs cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Competitive Binding Assay (Determine Kd/IC50) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Binding_Assay->Cytotoxicity_Assay Uptake_Study Cellular Uptake and Internalization Study Cytotoxicity_Assay->Uptake_Study Tumor_Model Establishment of Xenograft Tumor Model Uptake_Study->Tumor_Model Biodistribution Biodistribution and Pharmacokinetic Studies Tumor_Model->Biodistribution Efficacy_Study Tumor Growth Inhibition Study Biodistribution->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study End Candidate Selection Toxicity_Study->End Start This compound-Drug Conjugate Start->Binding_Assay

Caption: Preclinical evaluation workflow for this compound-targeted drugs.

In Vitro Studies

This assay is performed to determine the binding affinity of the this compound-drug conjugate to PSMA.

Protocol:

  • Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) and PSMA-negative cells (e.g., PC-3) in appropriate media.

  • Radioligand: Use a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) as the tracer.

  • Competition: Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled this compound-drug conjugate in the presence of PSMA-positive cell membranes or whole cells.

  • Incubation: Incubate at 4°C for 1-2 hours to reach binding equilibrium.

  • Separation: Separate bound from free radioligand by filtration or centrifugation.

  • Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

This assay measures the ability of the this compound-drug conjugate to kill cancer cells.

Protocol:

  • Cell Seeding: Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in a 96-well plate and allow them to adhere overnight.[7][8]

  • Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the free drug, and a vehicle control.[2]

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

These studies visualize and quantify the uptake of the this compound-conjugate into target cells.

Protocol:

  • Fluorescent Labeling: Conjugate a fluorescent dye to the this compound molecule.

  • Cell Treatment: Incubate PSMA-positive and PSMA-negative cells with the fluorescently labeled this compound-conjugate for various time points.

  • Inhibitor Studies: To elucidate the endocytosis pathway, pre-treat cells with inhibitors of specific pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis).[9][10]

  • Imaging: Visualize cellular uptake using fluorescence microscopy or confocal microscopy.

  • Quantification: Quantify the fluorescence intensity per cell using flow cytometry or image analysis software.

In Vivo Studies

Protocol:

  • Cell Preparation: Harvest prostate cancer cells (e.g., LNCaP or CWR22Rv1) from culture.[4][11]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[4][12]

  • Injection: Subcutaneously or orthotopically inject a suspension of the cancer cells into the flank or prostate of the mice, respectively.[4][13][14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.[13]

These studies determine the distribution and clearance of the this compound-drug conjugate in the body.

Protocol:

  • Radiolabeling: Radiolabel the this compound-drug conjugate with a suitable isotope (e.g., ¹¹¹In, ⁸⁹Zr, or ¹⁷⁷Lu).

  • Administration: Administer the radiolabeled conjugate to tumor-bearing mice via intravenous injection.

  • Imaging: At various time points, perform imaging using SPECT/CT or PET/CT to visualize the biodistribution.

  • Tissue Harvesting: At the end of the study, euthanize the mice and harvest tumors and major organs.

  • Radioactivity Measurement: Measure the radioactivity in each tissue using a gamma counter and express the data as a percentage of the injected dose per gram of tissue (%ID/g).[3][15]

  • Pharmacokinetic Analysis: Collect blood samples at different time points to determine pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).[16][17]

This study evaluates the therapeutic efficacy of the this compound-drug conjugate.

Protocol:

  • Tumor Model: Establish xenograft tumors in mice as described above.

  • Treatment Groups: Randomize the mice into different treatment groups (e.g., vehicle control, free drug, this compound-drug conjugate).

  • Dosing: Administer the treatments according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volumes regularly throughout the study.

  • Data Analysis: Compare the tumor growth rates between the different treatment groups to assess efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-targeted drug delivery systems.

Table 1: In Vitro Cytotoxicity of this compound-Drug Conjugates

ConjugateCell LineIC50 (nM)Reference
This compound-TubHLNCaP3[9]
This compound-Indenoisoquinoline22RV1Low nM range[1]

Table 2: In Vivo Tumor Uptake of this compound-Targeted Agents

AgentTumor ModelTime PointTumor Uptake (%ID/g)Reference
¹¹¹In-ADCLuCaP96.124 h15 ± 2[15]
¹¹¹In-ADCLuCaP96.172 h27 ± 6[15]
⁸⁹Zr-Depatux-MSmall TumorsDay 720.93 ± 7.11[18]
⁸⁹Zr-Depatux-MLarge TumorsDay 710.67 ± 2.34[18]

Table 3: Pharmacokinetic Parameters of Nanoparticle-Based Drug Delivery Systems

Nanoparticle FormulationParameterValueReference
Drug-loaded Nanoparticlest₁/₂Prolonged (1.53-fold)[16]
Drug-loaded NanoparticlesAUCIncreased (1.51-fold)[16]
Drug-loaded NanoparticlesAUCIncreased (6.61-fold)[16]
Drug-loaded NanoparticlesAUCIncreased (3.2-fold)[16]

Conclusion

This compound represents a highly promising targeting moiety for the development of sophisticated drug delivery systems for the treatment of prostate cancer and other solid tumors that overexpress PSMA. Its high binding affinity and efficient internalization via PSMA-mediated endocytosis enable the selective delivery of therapeutic payloads to cancer cells, offering the potential for improved efficacy and reduced systemic toxicity. The comprehensive preclinical evaluation workflow and detailed experimental protocols outlined in this guide provide a framework for researchers and drug developers to advance the design and testing of novel this compound-conjugated therapies. The continued exploration of different linkers, drug payloads, and nanoparticle formulations will undoubtedly lead to the development of next-generation targeted cancer therapeutics with significant clinical impact.

References

Molecular Docking Studies of DUPA with PSMA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of molecular docking studies involving the high-affinity ligand 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) and its target, the Prostate-Specific Membrane Antigen (PSMA). PSMA is a well-established biomarker and therapeutic target for prostate cancer, and this compound's specificity makes it a crucial component in the development of targeted therapies and imaging agents. This document outlines the quantitative data, experimental protocols, and logical frameworks associated with the in-silico analysis of the this compound-PSMA interaction.

Quantitative Data Summary

Molecular docking simulations provide valuable quantitative estimates of the binding affinity between a ligand and its target protein. While experimental validation is crucial, these in-silico methods offer a rapid and cost-effective means of screening and optimizing potential drug candidates. The binding affinity of this compound and other urea-based inhibitors to PSMA has been a subject of numerous studies.

CompoundMethodTargetReported ValueUnit
This compound Experimental (Inhibition Assay)PSMA8[1]nM (Ki)
PSMA-11Experimental (Inhibition Assay)PSMA12.0nM (Ki)
PSMA-617Experimental (Inhibition Assay)PSMA2.34nM (Ki)
ZINC Compound Z10Molecular Docking (MMPBSA/GBSA)PSMA-13.85[2]kcal/mol
ZINC Compound Z06Molecular Docking (MMPBSA/GBSA)PSMA-12.58[2]kcal/mol
ZINC Compound Z01Molecular Docking (MMPBSA/GBSA)PSMA-10.71[2]kcal/mol
ZINC Compound Z03Molecular Docking (MMPBSA/GBSA)PSMA-9.39[2]kcal/mol

Note: While the experimental inhibition constant (Ki) for this compound is well-established, a specific predicted binding energy from a publicly available molecular docking study was not identified. The provided docking energies for other PSMA inhibitors serve as a reference for the expected range of values.

Experimental Protocols

A rigorous and well-defined protocol is essential for obtaining reliable and reproducible results in molecular docking studies. The following protocol outlines a general workflow for docking this compound with PSMA using widely accepted software and methodologies.

Software and Resources
  • Molecular Docking Software: AutoDock Vina, GOLD, or equivalent.

  • Molecular Visualization Software: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.

  • Protein Data Bank (PDB): For obtaining the crystal structure of PSMA.

  • Ligand Structure: A 3D structure of this compound, which can be generated using chemical drawing software and energy minimized.

Protocol Steps
  • Receptor Preparation:

    • Obtain Crystal Structure: Download the X-ray crystal structure of the PSMA ectodomain from the PDB (e.g., PDB ID: 1Z8L).[3]

    • Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add Hydrogens: Add polar hydrogens to the protein structure.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Define the Binding Site: The active site of PSMA is well-characterized and contains two zinc ions.[4] The binding site can be defined by specifying a grid box that encompasses the key active site residues, including the arginine and lysine (B10760008) residues that interact with glutamate-urea-based inhibitors.[5]

  • Ligand Preparation:

    • Obtain Ligand Structure: Generate a 3D structure of this compound using a chemical sketcher and save it in a suitable format (e.g., MOL2 or SDF).

    • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds in the this compound molecule.

    • Convert to PDBQT format: For use with AutoDock Vina, convert the prepared ligand file to the PDBQT format.

  • Molecular Docking Simulation:

    • Grid Box Generation: Define the dimensions and center of the grid box to encompass the PSMA active site. The grid should be large enough to allow for translational and rotational freedom of the ligand.

    • Docking Algorithm: Utilize a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock or the genetic algorithm in GOLD, to explore the conformational space of the ligand within the defined binding site.

    • Scoring Function: Employ a scoring function to evaluate the binding poses and estimate the binding affinity. AutoDock Vina uses a scoring function that approximates the binding energy in kcal/mol.

    • Number of Runs: Perform multiple independent docking runs to ensure the convergence of the results and to identify the most probable binding mode.

  • Analysis of Results:

    • Binding Pose Analysis: Visualize the predicted binding poses of this compound within the PSMA active site using molecular graphics software.

    • Interaction Analysis: Identify the key molecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between this compound and the active site residues of PSMA. Theoretical calculations suggest that the carboxylic acid groups of this compound form electrostatic interactions with arginine and lysine residues, while the urea (B33335) oxygen coordinates with the zinc ions in the active site.[5]

    • Binding Energy Evaluation: Rank the docking poses based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Visualizations

This compound-PSMA Signaling and Internalization Pathway

The binding of a this compound-conjugated therapeutic to PSMA on the surface of a prostate cancer cell initiates a cascade of events leading to the targeted delivery of the therapeutic agent.

DUPA_PSMA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_Drug This compound-Drug Conjugate PSMA PSMA Receptor DUPA_Drug->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Cleavage PSMA_Recycle PSMA Recycling Endosome->PSMA_Recycle Recycling Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect PSMA_Recycle->PSMA

Caption: this compound-PSMA binding and internalization workflow.

Molecular Docking Experimental Workflow

The process of performing a molecular docking study follows a structured workflow, from data acquisition to the final analysis of the results.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_output Output Receptor_Prep Receptor Preparation (PSMA - PDB: 1Z8L) Docking_Sim Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking_Sim Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking_Sim Pose_Analysis Binding Pose Analysis Docking_Sim->Pose_Analysis Interaction_Analysis Interaction Analysis (H-Bonds, Electrostatic) Pose_Analysis->Interaction_Analysis Energy_Ranking Binding Energy Ranking Interaction_Analysis->Energy_Ranking Lead_Identification Lead Identification & Optimization Energy_Ranking->Lead_Identification

Caption: A generalized molecular docking workflow.

Logical Relationships in this compound-PSMA Docking

The interaction between this compound and the PSMA active site is governed by specific chemical and structural relationships that are elucidated through molecular docking.

DUPA_PSMA_Interaction cluster_PSMA_Active_Site PSMA Active Site This compound This compound Carboxyl_Groups Carboxyl Groups (-COOH) Urea_Oxygen Urea Oxygen (=O) Glutamate_Moiety Glutamate Moiety Arg_Lys Arginine & Lysine Residues Carboxyl_Groups->Arg_Lys Electrostatic Interaction Zinc_Ions Zinc Ions (Zn2+) Urea_Oxygen->Zinc_Ions Coordination S1_Pocket S1' Pocket Glutamate_Moiety->S1_Pocket Binding

Caption: Key molecular interactions in this compound-PSMA binding.

References

role of glutamate urea ligands in PSMA targeting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Glutamate-Urea Ligands in PSMA Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1][2] This overexpression, combined with its enzymatic activity, makes PSMA an exceptional target for the diagnosis and treatment of prostate cancer.[3] Small-molecule inhibitors, particularly those built upon a glutamate-urea-ligand scaffold, have emerged as the most successful class of agents for targeting PSMA, leading to a paradigm shift in the management of prostate cancer through the principle of "theranostics"—combining diagnostic imaging and targeted therapy.[4][5]

This technical guide provides a comprehensive overview of the core principles of glutamate-urea ligands in PSMA targeting. It details their mechanism of action, structure-activity relationships, quantitative performance data, and the experimental protocols used for their evaluation, serving as a critical resource for professionals in the field of oncology drug development.

The Glutamate-Urea-Lysine (Glu-urea-Lys) Pharmacophore: The Key to PSMA

The foundational structure for the most clinically relevant PSMA-targeting agents is the Glu-urea-Lys motif.[6][7] This specific chemical scaffold mimics the natural substrates of PSMA, allowing it to bind with high affinity and specificity to the enzyme's active site.[7]

  • Glutamate (Glu): This terminal glutamate residue is essential for recognition and fits into the S1' pocket of the PSMA active site.[8]

  • Urea (B33335) Moiety: The central urea structure is critical as it coordinates with the two zinc ions (Zn²⁺) within the catalytic site of the enzyme, effectively inhibiting its natural function.[7][8]

  • Lysine (B10760008) (Lys): The lysine residue provides a versatile backbone. Its terminal amino group serves as an attachment point for various functional molecules, such as chelators for radiometals (e.g., DOTA, HBED-CC) or other payloads, without disrupting the core binding interaction.[6][8]

This modular design has allowed for the development of a wide array of PSMA-targeted agents for imaging (SPECT/PET) and radioligand therapy (RLT).[7][9]

Mechanism of Action and PSMA Signaling

PSMA is a metalloenzyme that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[10][11] Glutamate-urea-based inhibitors function by competitively binding to the enzyme's active site, preventing the breakdown of its natural substrates.[1] The binding is highly specific due to electrostatic interactions between the ligand's carboxylic acids and key amino acid residues (Arg534, Arg536, Asn519) in the PSMA binding pocket.[1]

Beyond simple inhibition, PSMA expression has been shown to actively contribute to cancer progression by modulating critical cell signaling pathways.[12] PSMA activity can stimulate the PI3K-AKT-mTOR pathway, a key cascade involved in cell survival, proliferation, and resistance to therapy.[12][13] By cleaving substrates and producing glutamate, PSMA can influence oncogenic signaling.[12] Targeting PSMA with glutamate-urea ligands not only serves to deliver a payload but may also inhibit this pro-survival signaling.[12]

PSMA_Signaling cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin β1 Integrin MAPK MAPK/ERK Pathway Integrin->MAPK IGF1R IGF-1R IGF1R->MAPK PI3K PI3K RACK1->PI3K enables activation RACK1->MAPK disrupts signaling AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival

PSMA redirects signaling from the MAPK to the pro-survival PI3K-AKT pathway.[13]

Quantitative Data on Ligand Performance

The efficacy of a PSMA ligand is determined by its binding affinity (Kd, Ki, or IC50), internalization rate, and in vivo biodistribution. High affinity (low Kd/Ki values) is a prerequisite for effective imaging and therapy.[14]

Table 1: In Vitro Binding Affinity of Key Glutamate-Urea Ligands
LigandParameterValue (nM)Cell LineCommentsSource(s)
MIP-1072 Ki4.6 ± 1.6LNCaP LysatesPotent inhibitor of NAALADase activity.[1]
Kd3.8 ± 1.3LNCaP CellsHigh affinity for PSMA on human prostate cancer cells.[1]
MIP-1095 Ki0.24 ± 0.14LNCaP LysatesGreater potency compared to MIP-1072.[1]
Kd0.81 ± 0.39LNCaP CellsVery high affinity for PSMA on human prostate cancer cells.[1]
PSMA-P1 Kd16.14 ± 1.4522Rv1 CellsStrong PSMA binding affinity.[10]
DUPA-99mTc KD14LNCaP CellsBinds with nanomolar affinity.[15]
[177Lu]Lu-13F KD50 ± 7PC-3pip CellsModerate affinity binding.[6]
[177Lu]Lu-13C KD65 ± 7PC-3pip CellsModerate affinity binding.[6]
Table 2: In Vivo Tumor Uptake of Selected PSMA Radioligands
RadioligandTumor ModelUptake (%ID/g at 4h p.i.)Key FindingSource(s)
[123I]MIP-1072 LNCaP Xenograft~4Specific binding to PSMA in vivo.[1]
[123I]MIP-1095 LNCaP Xenograft~12Greater tumor uptake but slower washout than MIP-1072.[1]
[99mTc]Tc-PSMA-P1 22Rv1 Xenograft1.68 ± 0.16Prominent accumulation in the tumor model.[10]
This compound-99mTc LNCaP Xenograft11.3High localization to tumor xenografts.[15]

Experimental Protocols

The evaluation of novel glutamate-urea ligands follows a standardized workflow from chemical synthesis to in vivo validation.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. Synthesis of Glu-Urea-Ligand Precursor Radiolabeling 2. Radiolabeling with Isotope (e.g., 177Lu, 68Ga) Synthesis->Radiolabeling Binding 3. Competitive Binding Assay (Determine Kd / IC50) Radiolabeling->Binding Internalization 4. Internalization Assay (Measure Cell Uptake) Binding->Internalization Biodistribution 5. Biodistribution Study (Tumor & Organ Uptake) Internalization->Biodistribution Imaging 6. SPECT/CT or PET/CT Imaging (Visualize Tumor Targeting) Biodistribution->Imaging

Standard workflow for the preclinical evaluation of PSMA-targeting ligands.
Synthesis of a Generic Glu-Urea-Lys DOTA-Conjugate

Synthesis of these molecules is a multi-step process, often involving both solid-phase and solution-phase chemistry.[16]

  • Preparation of the Urea Core: A di-tert-butyl ester of L-glutamic acid is reacted with triphosgene (B27547) in the presence of a non-nucleophilic base (e.g., DIPEA) to form an isocyanate intermediate.[16][17]

  • Urea Formation: The isocyanate intermediate is then reacted with the free α-amino group of a protected lysine derivative (e.g., with a Cbz-protected ε-amino group) to form the core Glu-urea-Lys structure.[17]

  • Deprotection and Conjugation: The protecting groups are selectively removed. For instance, the Cbz group on the lysine's side chain is removed via hydrogenolysis.[17]

  • Chelator Attachment: A chelator, such as DOTA-(tBu)3–OH, is conjugated to the now-free amino group on the lysine side chain.[17]

  • Final Deprotection: All remaining protecting groups (e.g., tert-butyl esters) are removed using a standard acid cocktail (e.g., TFA/TIPS/H2O) to yield the final product.[17]

  • Purification and Characterization: The final compound is purified using HPLC, and its structure is confirmed by NMR and mass spectrometry.[17][18]

Radiochemical Labeling Protocol (Example: 177Lu-labeling)
  • Reagent Preparation: Prepare a solution of the DOTA-conjugated PSMA ligand in a suitable buffer (e.g., ammonium (B1175870) acetate).

  • Labeling Reaction: Add 177LuCl3 to the ligand solution. The reaction mixture is typically heated (e.g., at 95°C for 15-30 minutes) to facilitate chelation.[17]

  • Quality Control: The radiochemical yield and purity are determined using radio-HPLC or iTLC. A successful reaction should yield >95% radiochemical purity.[17]

  • Purification (if necessary): If significant impurities are present, the product can be purified using a C18 cartridge to remove unchelated 177Lu and other contaminants.[19]

In Vitro PSMA Binding and Internalization Assay

This assay determines the ligand's affinity for PSMA and its ability to be internalized by cancer cells.[1]

  • Cell Culture: PSMA-positive (e.g., LNCaP, PC-3pip) and PSMA-negative (e.g., PC3) prostate cancer cells are cultured to near confluence in appropriate media.[1][6]

  • Saturation Binding (for Kd):

    • Cells are incubated at 4°C (to prevent internalization) for 1 hour with increasing concentrations of the radiolabeled ligand.[1]

    • Non-specific binding is determined by co-incubating a parallel set of cells with a large excess of a non-radiolabeled PSMA inhibitor (e.g., PMPA).[1]

    • Cells are washed, and the bound radioactivity is measured. The Kd is calculated by non-linear regression analysis of the specific binding data.[1]

  • Internalization Assay:

    • Cells are incubated with the radiolabeled ligand at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).[1]

    • At each time point, the supernatant is collected. Cells are then treated with a mild acid buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioactivity.[1]

    • The radioactivity in the supernatant (unbound), acid wash (surface-bound), and the remaining cell pellet (internalized) is measured to quantify the rate and extent of internalization.[1]

Applications in Theranostics: A Dual-Purpose Ligand

The true power of glutamate-urea ligands lies in their application in theranostics. By simply changing the chelated radionuclide, the same targeting molecule can be used for both diagnosis and therapy.[4][20]

  • Diagnosis (PET/CT): The ligand is labeled with a positron-emitting radionuclide like Gallium-68 (68Ga) or Fluorine-18 (18F).[21][22] The resulting radiotracer is injected into the patient, and a PET/CT scan visualizes all PSMA-positive lesions throughout the body with high sensitivity and specificity. This is crucial for initial staging, detecting recurrence, and selecting patients for PSMA-targeted therapy.[22][23]

  • Therapy (RLT): For therapy, the ligand is labeled with a particle-emitting radionuclide, such as the beta-emitter Lutetium-177 (177Lu) or the alpha-emitter Actinium-225 (225Ac).[24][25] When injected, the radiopharmaceutical selectively accumulates in tumors, delivering a cytotoxic dose of radiation directly to the cancer cells while minimizing damage to surrounding healthy tissue.[24][26]

Theranostics_Concept cluster_diagnosis Diagnosis cluster_therapy Therapy Ligand Glu-Urea-Lys PSMA Ligand Ga68 Chelate with 68Ga or 18F Ligand->Ga68 Lu177 Chelate with 177Lu or 225Ac Ligand->Lu177 PET PET/CT Scan Ga68->PET Inject Tracer Staging Tumor Staging & Patient Selection PET->Staging Provides Image Patient Patient with Prostate Cancer Staging->Patient Informs Decision RLT Radioligand Therapy (RLT) Lu177->RLT Administer Therapy Treatment Targeted Tumor Cell Destruction RLT->Treatment Causes Effect Patient->Lu177 Selects for Therapy

The theranostic principle using a single PSMA-targeting ligand.

Conclusion and Future Directions

Glutamate-urea-based ligands have revolutionized the landscape of prostate cancer diagnosis and therapy. Their high affinity and specificity for PSMA, coupled with their chemical versatility, have enabled the successful development of powerful theranostic agents like [177Lu]Lu-PSMA-617.[6]

Ongoing research focuses on optimizing the pharmacokinetic properties of these ligands. Strategies include modifying the linker region to reduce off-target accumulation in kidneys and salivary glands, and developing ligands with even higher affinity and longer tumor retention.[20][27] Furthermore, the exploration of new radionuclides, including more potent alpha-emitters, and combination therapies promises to further enhance the therapeutic efficacy of this remarkable class of molecules.[23][28] The continued refinement of glutamate-urea ligands will undoubtedly lead to more personalized and effective treatments for patients with prostate cancer.

References

Methodological & Application

Application Notes and Protocols for Conjugating DUPA to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for targeted drug delivery.[1][2] 2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid (DUPA) is a small molecule inhibitor of PSMA that binds with high affinity and specificity.[2][3] Conjugating this compound to the surface of nanoparticles transforms them into targeted delivery vehicles capable of selectively accumulating in prostate cancer cells, thereby enhancing the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity.[2]

These application notes provide detailed protocols for the conjugation of this compound to three commonly used nanoparticle platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, and gold nanoparticles.

Data Presentation: Physicochemical Properties of this compound-Conjugated Nanoparticles

The successful conjugation of this compound to nanoparticles and the encapsulation of therapeutic agents can alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data for this compound-conjugated nanoparticles.

Nanoparticle TypeTargeting LigandAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGANone150 ± 50.15-25 ± 35 ± 185 ± 5[4][5]
PLGA-DUPAThis compound165 ± 70.17-20 ± 44.8 ± 183 ± 4[4][5]
LiposomesNone100 ± 10< 0.2-15 ± 5N/A>90[6][7]
Liposomes-DUPAThis compound110 ± 12< 0.2-12 ± 6N/A>90[6][7]
Gold NanoparticlesNone50 ± 3< 0.3-35 ± 5N/AN/A[8][9]
Gold Nanoparticles-DUPAThis compound55 ± 4< 0.3-30 ± 6N/AN/A[8][9]

Table 1: Representative physicochemical characteristics of nanoparticles before and after this compound conjugation.

Nanoparticle FormulationConjugation Efficiency (%)Reference
This compound-PEG-PLGA Nanoparticles60-80[10][11]
This compound-Liposomes50-70[10][11]
This compound-Gold Nanoparticles70-90[10][11]

Table 2: Typical conjugation efficiencies of this compound to various nanoparticle platforms.

Experimental Protocols

Protocol 1: Conjugation of Amine-Modified this compound to Carboxylated PLGA Nanoparticles via EDC/NHS Chemistry

This protocol describes a two-step process: the synthesis of drug-loaded PLGA nanoparticles by single emulsion-solvent evaporation, followed by the covalent conjugation of an amine-modified this compound derivative to the nanoparticle surface.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-modified this compound (NH2-DUPA)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Drug to be encapsulated

Procedure:

Part A: Preparation of Drug-Loaded PLGA Nanoparticles [12]

  • Organic Phase Preparation: Dissolve 250 mg of PLGA and the desired amount of the hydrophobic drug in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 25 mL of the aqueous PVA solution and emulsify using a probe sonicator on an ice bath.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

Part B: this compound Conjugation [5][13]

  • Activation of Carboxyl Groups: Resuspend the PLGA nanoparticle pellet in 10 mL of MES buffer (0.1 M, pH 6.0). Add 10 mg of EDC and 5 mg of NHS. React for 30 minutes at room temperature with gentle stirring.

  • Washing: Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes, discard the supernatant, and resuspend the pellet in 10 mL of PBS (pH 7.4).

  • Conjugation: Add an excess of NH2-DUPA to the activated nanoparticle suspension. React for 2 hours at room temperature with gentle stirring.

  • Quenching and Final Washing: Quench any unreacted NHS esters by adding hydroxylamine (B1172632) to a final concentration of 50 mM and react for 15 minutes. Centrifuge the this compound-conjugated nanoparticles at 15,000 rpm for 20 minutes. Wash the pellet three times with PBS to remove any unreacted this compound.

  • Storage: Resuspend the final this compound-PLGA nanoparticles in a suitable buffer and store at 4°C.

Protocol 2: Conjugation of Thiol-Modified this compound to Maleimide-Functionalized Liposomes

This protocol involves the preparation of liposomes containing a maleimide-functionalized lipid, followed by the conjugation of a thiol-modified this compound derivative.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)

  • Thiol-modified this compound (SH-DUPA)

  • Chloroform

  • PBS (pH 7.4)

Procedure:

Part A: Preparation of Maleimide-Functionalized Liposomes [14][15]

  • Lipid Film Hydration: Dissolve DSPC, cholesterol, and DSPE-PEG-Maleimide (in a molar ratio of 55:40:5) in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with PBS (pH 6.5) by vortexing at a temperature above the lipid phase transition temperature.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Part B: this compound Conjugation

  • Conjugation Reaction: Add SH-DUPA to the pre-formed maleimide-functionalized liposomes. React for 2 hours at room temperature under gentle stirring.

  • Purification: Remove unconjugated SH-DUPA by dialysis or size exclusion chromatography.

  • Storage: Store the this compound-conjugated liposomes at 4°C.

Protocol 3: Conjugation of Thiol-Modified this compound to Gold Nanoparticles

This protocol utilizes the strong affinity of thiol groups for gold surfaces to conjugate a thiol-modified this compound derivative to pre-synthesized gold nanoparticles.

Materials:

Procedure:

Part A: Synthesis of Gold Nanoparticles (Turkevich Method) [16]

  • Gold Salt Solution: Bring 100 mL of a 0.01% (w/v) HAuCl4 solution to a boil.

  • Citrate Reduction: To the boiling solution, rapidly add 2 mL of a 1% (w/v) trisodium citrate solution.

  • Formation of Nanoparticles: The solution will change color from yellow to blue and then to a deep red, indicating the formation of gold nanoparticles. Continue boiling for 10 minutes.

  • Cooling: Remove the solution from the heat and allow it to cool to room temperature.

Part B: this compound Conjugation [8]

  • Conjugation: Add an excess of SH-DUPA to the gold nanoparticle solution. Stir the mixture for 24 hours at room temperature.

  • Purification: Centrifuge the solution to pellet the this compound-conjugated gold nanoparticles. Remove the supernatant containing excess SH-DUPA and resuspend the nanoparticles in a suitable buffer. Repeat the washing step twice.

  • Storage: Store the this compound-functionalized gold nanoparticles at 4°C.

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_conj This compound Conjugation cluster_char Characterization np_synthesis Nanoparticle Synthesis (e.g., PLGA, Liposome, AuNP) drug_loading Drug Encapsulation (Optional) np_synthesis->drug_loading purification1 Purification drug_loading->purification1 activation Surface Activation (e.g., EDC/NHS for PLGA) purification1->activation dupa_add Addition of Amine/Thiol-DUPA activation->dupa_add reaction Conjugation Reaction dupa_add->reaction purification2 Final Purification reaction->purification2 size_zeta Size and Zeta Potential (DLS) purification2->size_zeta morphology Morphology (TEM/SEM) purification2->morphology conj_eff Conjugation Efficiency (Spectroscopy/HPLC) purification2->conj_eff drug_release Drug Release Profile purification2->drug_release

Caption: Experimental workflow for the preparation and characterization of this compound-conjugated nanoparticles.

G DUPA_NP This compound-Conjugated Nanoparticle PSMA PSMA Receptor (on Prostate Cancer Cell) DUPA_NP->PSMA Binding ClathrinPit Clathrin-Coated Pit PSMA->ClathrinPit Internalization Membrane Cell Membrane Endosome Early Endosome ClathrinPit->Endosome LateEndosome Late Endosome/Lysosome Endosome->LateEndosome DrugRelease Drug Release LateEndosome->DrugRelease Recycling PSMA Recycling LateEndosome->Recycling Recycling->PSMA

Caption: PSMA-mediated endocytosis of this compound-conjugated nanoparticles.

References

Application Notes and Protocols for Radiolabeling DUPA with 99mTc or 68Ga

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer. DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a small molecule inhibitor of PSMA that can be radiolabeled for diagnostic imaging.[1] This document provides detailed application notes and protocols for the radiolabeling of this compound-based peptides with Technetium-99m (99mTc) for SPECT imaging and Gallium-68 (68Ga) for PET imaging.

The selection of the radionuclide depends on the desired imaging modality. 99mTc is a gamma-emitting radionuclide ideal for SPECT imaging, offering widespread availability and well-established chemistry.[2][3] 68Ga is a positron-emitting radionuclide, typically obtained from a 68Ge/68Ga generator, and is used for the high-resolution and quantitative capabilities of PET imaging.[1][4]

PSMA Signaling Pathway

This compound targets PSMA, a transmembrane protein with enzymatic activity that is highly overexpressed on the surface of prostate cancer cells. PSMA expression is correlated with tumor aggressiveness and metastasis.[5] PSMA is involved in cellular signaling pathways that promote cancer progression. One key mechanism involves the redirection of cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[4][6] This shift promotes a pro-survival and anti-apoptotic environment for the cancer cells.

PSMA_Signaling_Pathway PSMA-Mediated Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin β1 Integrin MAPK MAPK Pathway Integrin->MAPK IGF1R IGF-1R IGF1R->MAPK PI3K PI3K RACK1->PI3K activates RACK1->MAPK disrupts signaling to AKT AKT PI3K->AKT activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Proliferation MAPK->Proliferation This compound This compound Ligand This compound->PSMA inhibits Ga68_DUPA_Workflow 68Ga-DOTA-DUPA Radiolabeling Workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_qc Quality Control elution 1. Elute 68Ga from 68Ge/68Ga Generator purification 2. Purify and Concentrate 68Ga (e.g., Cation Exchange) elution->purification mixing 4. Add 68Ga to Reaction Mixture purification->mixing reagents 3. Prepare Reaction Mixture: DOTA-DUPA, Buffer reagents->mixing heating 5. Incubate at Elevated Temperature mixing->heating purification_final 6. Final Purification (e.g., C18 Cartridge) heating->purification_final rcp 7. Determine Radiochemical Purity (HPLC, TLC) purification_final->rcp sterilization 8. Sterile Filtration rcp->sterilization final_product Final Product: [68Ga]Ga-DOTA-DUPA sterilization->final_product Tc99m_DUPA_Workflow 99mTc-HYNIC-DUPA Radiolabeling Workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_qc Quality Control elution 1. Elute 99mTcO4- from 99Mo/99mTc Generator mixing 3. Add 99mTcO4- to Kit elution->mixing kit_prep 2. Prepare Lyophilized Kit: HYNIC-DUPA, Stannous Chloride, Co-ligand (e.g., Tricine) kit_prep->mixing incubation 4. Incubate at Room Temperature or with Heating mixing->incubation rcp 5. Determine Radiochemical Purity (TLC, HPLC) incubation->rcp final_product Final Product: [99mTc]Tc-HYNIC-DUPA rcp->final_product QC_Logic Quality Control Logic start Radiolabeled Product rcp_check Is Radiochemical Purity > 95%? start->rcp_check ph_check Is pH within acceptable range? rcp_check->ph_check Yes fail Discard Batch rcp_check->fail No sterility_check Is the product sterile? ph_check->sterility_check Yes ph_check->fail No endotoxin_check Are endotoxin (B1171834) levels acceptable? sterility_check->endotoxin_check Yes sterility_check->fail No release Release for Administration endotoxin_check->release Yes endotoxin_check->fail No

References

DUPA-FITC Labeling for Flow Cytometry Analysis of Prostate-Specific Membrane Antigen (PSMA) Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II, is a transmembrane protein that is significantly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease.[1][2] This differential expression makes PSMA an attractive biomarker and a target for diagnostic and therapeutic applications in prostate cancer. DUPA-FITC is a fluorescent probe designed for the specific labeling of PSMA-expressing cells. It consists of a PSMA-targeting small molecule, this compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), conjugated to Fluorescein Isothiocyanate (FITC), a widely used green fluorescent dye.[3][4] This application note provides a detailed protocol for the use of this compound-FITC in flow cytometry to identify and quantify PSMA-positive cell populations.

Principle of the Assay

The this compound moiety of the this compound-FITC conjugate binds with high affinity and specificity to the extracellular domain of PSMA on the surface of prostate cancer cells.[1][3] The conjugated FITC fluorophore can then be excited by a 488 nm laser in a flow cytometer, with the resulting emission being detected in the green channel (typically around 520 nm).[5][6][7] This allows for the sensitive and specific detection of PSMA-expressing cells within a heterogeneous population. The intensity of the FITC signal is proportional to the level of PSMA expression on the cell surface.

Signaling Pathway and Experimental Workflow

The binding of ligands to PSMA can trigger downstream signaling pathways, such as the PI3K-AKT pathway, which is implicated in cell survival and proliferation.[2][8][9] The following diagrams illustrate the PSMA signaling pathway and the experimental workflow for this compound-FITC labeling.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K DUPA_FITC This compound-FITC DUPA_FITC->PSMA Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PSMA signaling pathway activated upon ligand binding.

DUPA_FITC_Workflow start Start cell_prep Cell Preparation (Harvest & Wash) start->cell_prep blocking Optional: Blocking (e.g., with unlabeled this compound) cell_prep->blocking labeling This compound-FITC Labeling blocking->labeling wash Washing labeling->wash resuspend Resuspend in FACS Buffer wash->resuspend acquisition Flow Cytometry Acquisition resuspend->acquisition analysis Data Analysis acquisition->analysis end End analysis->end

Caption: Experimental workflow for this compound-FITC labeling.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
This compound-FITCCustom Synthesis or CommercialN/A
PSMA-positive cells (e.g., LNCaP, 22Rv1)ATCCCRL-1740, CRL-2505
PSMA-negative cells (e.g., PC-3)ATCCCRL-1435
Cell Culture Medium (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Phosphate-Buffered Saline (PBS)Gibco10010023
Trypsin-EDTAGibco25200056
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide)In-house preparationN/A
Propidium Iodide (PI) or other viability dyeThermo Fisher ScientificP1304MP

Experimental Protocol

1. Cell Culture and Preparation: a. Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in appropriate cell culture medium supplemented with 10% FBS. b. Harvest cells using Trypsin-EDTA and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes. c. Resuspend the cell pellet in cold FACS buffer and determine the cell concentration using a hemocytometer or an automated cell counter. d. Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.

2. This compound-FITC Labeling: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes. b. To a final concentration of 100 nM (or as optimized), add this compound-FITC to each tube. c. For a negative control, a tube with cells but no this compound-FITC should be prepared. d. For a competition control to demonstrate specificity, pre-incubate cells with a 100-fold excess of unlabeled this compound for 30 minutes before adding this compound-FITC. e. Incubate the tubes in the dark on ice for 30-60 minutes.

3. Washing and Staining for Viability: a. After incubation, add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and repeat the wash step. c. Resuspend the cell pellet in 500 µL of cold FACS buffer. d. Add a viability dye, such as Propidium Iodide (PI), according to the manufacturer's instructions to exclude dead cells from the analysis.

4. Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer equipped with a 488 nm laser. b. Set up forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest. c. Use a viability dye to gate on live cells. d. Detect the FITC signal in the appropriate channel (e.g., 530/30 nm bandpass filter). e. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Analysis

The data analysis involves gating on the cell population and quantifying the FITC signal.

Gating_Strategy start All Events gate1 FSC vs SSC (Gate on Cells) start->gate1 gate2 FSC-A vs FSC-H (Gate on Singlets) gate1->gate2 gate3 Viability Dye vs SSC (Gate on Live Cells) gate2->gate3 histogram FITC Histogram (Quantify PSMA+ Cells) gate3->histogram

Caption: Gating strategy for this compound-FITC flow cytometry data.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
This compound-FITC Concentration 50 - 200 nMOptimal concentration should be determined by titration for each cell line.
Incubation Time 30 - 60 minutesLonger incubation may increase signal but also background.
Incubation Temperature 4°C (on ice)To prevent internalization of the probe.
Excitation Wavelength 488 nmStandard blue laser.
Emission Wavelength ~519 nmDetected with a standard FITC filter set (e.g., 530/30 nm).[5][6][7]

Troubleshooting

IssuePossible CauseSolution
High Background - Excess this compound-FITC- Insufficient washing- Non-specific binding- Titrate this compound-FITC concentration- Increase the number of wash steps- Include a blocking step with unlabeled this compound
Low Signal - Low PSMA expression- Insufficient this compound-FITC concentration- Short incubation time- Use a known PSMA-positive cell line as a positive control- Increase this compound-FITC concentration- Increase incubation time
High Cell Death - Harsh cell handling- Handle cells gently during preparation and washing- Ensure all buffers are cold

Conclusion

The this compound-FITC labeling protocol provides a robust and specific method for the detection of PSMA-expressing cells by flow cytometry. This technique is a valuable tool for researchers in the fields of prostate cancer biology and drug development, enabling the characterization and quantification of PSMA-positive cell populations. The provided protocol, along with the troubleshooting guide, should facilitate the successful implementation of this assay.

References

Application of DUPA in Targeted Chemotherapy for Prostate Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-specific membrane antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis. This restricted expression pattern makes PSMA an attractive target for the selective delivery of cytotoxic agents to prostate tumors, thereby minimizing off-target toxicity. 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) is a small-molecule ligand that binds with high affinity (Ki = 8 nM) to the extracellular domain of PSMA.[1][2] This high affinity and specificity have led to the development of this compound-drug conjugates for targeted chemotherapy of prostate cancer.

These application notes provide an overview of the application of this compound in targeted chemotherapy for prostate cancer, including protocols for the synthesis of this compound-drug conjugates, in vitro cytotoxicity assays, and in vivo efficacy studies.

Mechanism of Action: this compound-Mediated Targeting and Internalization

This compound-drug conjugates selectively target prostate cancer cells through the high-affinity interaction between this compound and PSMA. Upon binding to PSMA on the cell surface, the this compound-drug conjugate is internalized via a process known as receptor-mediated endocytosis.[1][2] This internalization is primarily a clathrin-dependent process, where the binding of the conjugate to PSMA triggers the formation of clathrin-coated pits, which then invaginate to form endocytic vesicles containing the PSMA-DUPA-drug conjugate complex.

Once inside the cell, the conjugate is trafficked to endosomes and then to lysosomes. The acidic environment and enzymatic activity within these compartments facilitate the cleavage of the linker connecting this compound to the cytotoxic drug, leading to the release of the active chemotherapeutic agent inside the cancer cell. The released drug can then exert its cytotoxic effects, such as disrupting microtubule function or inhibiting DNA replication, leading to apoptosis of the cancer cell. The PSMA receptor is then recycled back to the cell surface, allowing for further uptake of this compound-drug conjugates.[1][2]

PSMA_DUPA_Internalization PSMA-Mediated Endocytosis of this compound-Drug Conjugate cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_Drug This compound-Drug Conjugate PSMA PSMA Receptor DUPA_Drug->PSMA Binding Clathrin_Pit Clathrin-Coated Pit PSMA->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Recycling PSMA Recycling Lysosome->Recycling Apoptosis Apoptosis Drug_Release->Apoptosis Cytotoxicity Recycling->PSMA

PSMA-Mediated Endocytosis of this compound-Drug Conjugate.

This compound-Drug Conjugates: Design and Synthesis

The design of this compound-drug conjugates involves three key components: the this compound targeting moiety, a cytotoxic payload, and a linker that connects the two. The choice of linker is critical as it influences the stability of the conjugate in circulation and the efficiency of drug release at the target site. Linkers can be designed to be cleaved by specific enzymes or the acidic environment within endosomes and lysosomes.

This compound-Paclitaxel Conjugate

Paclitaxel (B517696) is a potent microtubule-stabilizing agent used in the treatment of various cancers, including prostate cancer. A this compound-paclitaxel conjugate can be synthesized using a disulfide linker, which is stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, leading to the release of active paclitaxel.

This compound-Indenoisoquinoline Conjugate

Indenoisoquinolines are topoisomerase I inhibitors that have shown significant anticancer activity. A this compound-indenoisoquinoline conjugate has been developed using a peptide linker that is designed to be cleaved by intracellular proteases.[1][2]

DUPA_Conjugate_Workflow General Workflow for this compound-Drug Conjugate Synthesis and Evaluation Start Start Synthesis Synthesis of This compound-Linker-Drug Conjugate Start->Synthesis Purification Purification and Characterization (HPLC, MS) Synthesis->Purification In_Vitro In Vitro Evaluation (Cytotoxicity, Uptake) Purification->In_Vitro In_Vivo In Vivo Evaluation (Xenograft Model) In_Vitro->In_Vivo Analysis Data Analysis and Conclusion In_Vivo->Analysis End End Analysis->End

Workflow for this compound-Drug Conjugate Synthesis and Evaluation.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of various this compound-drug conjugates in prostate cancer models.

This compound-Drug Conjugate Prostate Cancer Cell Line IC50 (nM) Reference
This compound-Indenoisoquinoline22RV1 (PSMA+)Low nanomolar range[1][3]
This compound-Docetaxel (Nanoparticles)LNCaP (PSMA+)>70% reduction compared to non-targeted[4]
This compound-PaclitaxelLNCaP (PSMA+)Not specified, but potent cytotoxicity observed

| This compound-Drug Conjugate | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | | this compound-Indenoisoquinoline | 22RV1 | Not specified | Complete cessation of tumor growth |[1][3] | | this compound-Paclitaxel | LNCaP | Not specified | Significant tumor growth inhibition | |

Experimental Protocols

Protocol 1: Synthesis of this compound-Indenoisoquinoline Conjugate with a Peptide Linker

This protocol is a representative method based on the synthesis of similar drug conjugates and the information available for this compound-indenoisoquinoline.[1][2]

Materials:

  • Indenoisoquinoline topoisomerase I inhibitor with a reactive group (e.g., amine or carboxylic acid)

  • Peptide linker with complementary reactive groups (e.g., Fmoc-protected amino acids)

  • This compound with a reactive group

  • Solid-phase peptide synthesis (SPPS) resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, etc.)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Linker Synthesis: Synthesize the desired peptide linker on a solid support using standard Fmoc-based SPPS.

  • Drug Conjugation: Couple the indenoisoquinoline derivative to the N-terminus of the resin-bound peptide linker.

  • This compound Conjugation: Deprotect the side chain of an amino acid within the peptide linker and couple the this compound moiety to it.

  • Cleavage and Deprotection: Cleave the conjugate from the resin and remove all protecting groups using a cleavage cocktail.

  • Purification: Purify the crude this compound-indenoisoquinoline conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard method to evaluate the cytotoxicity of this compound-drug conjugates against prostate cancer cell lines.

Materials:

  • PSMA-positive prostate cancer cell lines (e.g., LNCaP, 22RV1)

  • PSMA-negative prostate cancer cell line (e.g., PC-3) for control

  • Cell culture medium and supplements

  • This compound-drug conjugate

  • Free drug (e.g., paclitaxel or indenoisoquinoline)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the free drug, and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound-drug conjugates in a mouse xenograft model.[5][6][7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • PSMA-positive prostate cancer cells (e.g., LNCaP, 22RV1)

  • Matrigel (optional)

  • This compound-drug conjugate

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously implant the prostate cancer cells, often mixed with Matrigel, into the flank of the mice. For LNCaP cells, co-injection with Matrigel is typically required for tumor formation.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., twice a week) using calipers and the formula: Volume = (Length × Width²)/2.

  • Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the this compound-drug conjugate and the vehicle control according to the predetermined dosing schedule and route of administration (e.g., intravenous or intraperitoneal).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. A significant reduction in tumor growth in the treatment group compared to the control group indicates antitumor efficacy.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement, histology, and biomarker analysis. The tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100.

Logical_Relationship Logical Relationship of this compound-Targeted Chemotherapy PSMA_Overexpression PSMA Overexpression on Prostate Cancer Cells DUPA_Binding High-Affinity Binding of this compound to PSMA PSMA_Overexpression->DUPA_Binding Targeted_Delivery Targeted Delivery of Cytotoxic Drug DUPA_Binding->Targeted_Delivery Internalization PSMA-Mediated Endocytosis Targeted_Delivery->Internalization Reduced_Toxicity Reduced Systemic Toxicity Targeted_Delivery->Reduced_Toxicity Drug_Release Intracellular Drug Release Internalization->Drug_Release Increased_Efficacy Increased Therapeutic Efficacy Drug_Release->Increased_Efficacy

Logical Relationship of this compound-Targeted Chemotherapy.

Conclusion

This compound-mediated targeting of chemotherapeutic agents to PSMA-expressing prostate cancer cells represents a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design, synthesize, and evaluate novel this compound-drug conjugates for the treatment of prostate cancer. Further research is warranted to optimize linker technology, explore new cytotoxic payloads, and conduct comprehensive preclinical and clinical studies to translate these promising targeted therapies into effective treatments for patients with prostate cancer.

References

Application Notes and Protocols for In Vivo Imaging with DUPA-Based Probes in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for in vivo imaging of prostate cancer in mouse models using DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid)-based fluorescent probes. This compound is a highly specific ligand for the Prostate-Specific Membrane Antigen (PSMA), a cell surface protein overexpressed in prostate cancer cells. This characteristic makes this compound-based probes valuable tools for targeted imaging and drug delivery.

Core Principles

In vivo fluorescence imaging with this compound-based probes relies on the specific binding of the this compound ligand to PSMA expressed on the surface of prostate cancer cells. The this compound molecule is conjugated to a fluorescent dye (fluorophore), which allows for the visualization and quantification of probe accumulation in tumors using a sensitive in vivo imaging system. This technique enables non-invasive, longitudinal monitoring of tumor growth, metastasis, and response to therapy.

Key Applications

  • Tumor Imaging and Cancer Research: Visualization of tumor burden, including primary tumors and metastases, to study disease progression.

  • Biodistribution Studies: Tracking the accumulation and clearance of this compound-based probes and associated therapeutic agents in various organs and tissues over time.

  • Therapeutic Efficacy Monitoring: Assessing the response of tumors to PSMA-targeted therapies by monitoring changes in probe uptake.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using various this compound-based fluorescent probes for in vivo imaging in mice.

Table 1: Biodistribution of this compound-NIR Probe in LNCaP (PSMA+) Tumor-Bearing Mice

Time Post-InjectionTumorKidneyLiverSpleen
1 hourHighHighLowLow
24 hoursHighModerateLowLow
48 hoursModerateLowVery LowVery Low

Data is qualitative based on representative images. Murine kidneys naturally express PSMA, leading to significant probe accumulation.

Table 2: Tumor-to-Background Ratios (TBR) of this compound-Based Probes

ProbeMouse ModelTime Post-InjectionTumor-to-Background Ratio (TBR)
PSMA-FITC22Rv1 Xenograft60 minutes3.45 ± 0.31[1]
PSMA-Cy522Rv1 XenograftNot Specified3.39 ± 0.47

Table 3: Biodistribution of ⁹⁹ᵐTc-EuK-(SO₃)Cy5-mas₃ in PC346C (PSMA+) Tumor-Bearing Mice (2 hours post-injection)

Organ% Injected Dose per Gram (%ID/g)
Tumor 15.27 ± 2.85
Blood0.50 ± 0.12
Heart0.18 ± 0.04
Lungs0.53 ± 0.11
Liver0.68 ± 0.11
Spleen0.19 ± 0.05
Kidneys3.55 ± 0.78
Muscle0.15 ± 0.03
Bone0.45 ± 0.10

Experimental Protocols

I. Animal Model Preparation
  • Cell Culture: Culture PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) prostate cancer cell lines in appropriate media until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Trypsinize and harvest the cells.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁶ to 5 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.

  • Subcutaneous Tumor Implantation:

    • Anesthetize athymic nude mice (4-6 weeks old) using isoflurane.

    • Shave the flank of the mouse and sterilize the area with an alcohol wipe.

    • Inject 100 µL of the cell suspension subcutaneously into the flank.

    • Monitor tumor growth every 2-3 days using calipers. Imaging experiments can typically commence when tumors reach a volume of 100-200 mm³.

II. This compound-Based Probe Preparation and Administration
  • Probe Reconstitution: Reconstitute the lyophilized this compound-fluorophore conjugate in sterile PBS or another appropriate vehicle to the desired stock concentration.

  • Dose Calculation and Dilution: Dilute the stock solution to the final injection concentration. A typical dose for fluorescent imaging is in the range of 0.5 mg/kg to 10 nmol per mouse.[1][2]

  • Probe Administration:

    • Anesthetize the tumor-bearing mouse.

    • Administer the diluted probe via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.

III. In Vivo Fluorescence Imaging
  • Imaging System Setup:

    • Use a calibrated in vivo imaging system (e.g., IVIS, Pearl).

    • Set the appropriate excitation and emission filters for the specific fluorophore conjugated to the this compound probe (e.g., FITC: Ex ~490 nm, Em ~525 nm; Cy5: Ex ~650 nm, Em ~670 nm).

    • Set the exposure time, f/stop, and binning to achieve optimal signal-to-noise ratio without saturation.

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire images at multiple time points post-injection (e.g., 30 min, 1h, 4h, 24h, 48h) to assess probe biodistribution and tumor accumulation kinetics.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle tissue).

    • Quantify the average radiant efficiency or fluorescence intensity within the ROIs.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average signal intensity of the tumor ROI by that of the background ROI.

IV. Ex Vivo Organ Analysis
  • Tissue Harvesting:

    • At the final imaging time point, euthanize the mouse.

    • Perfuse the mouse with saline to remove blood from the organs.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging:

    • Arrange the dissected organs in the imaging chamber.

    • Acquire a fluorescence image using the same settings as the in vivo imaging.

  • Data Analysis:

    • Draw ROIs around each organ and quantify the fluorescence intensity to confirm the biodistribution of the probe.

Mandatory Visualizations

PSMA_Signaling_Pathway PSMA Signaling Pathway Shift cluster_membrane Cell Membrane PSMA PSMA RACK1 RACK1 PSMA->RACK1 Integrin β1 Integrin FAK FAK Integrin->FAK activates IGF1R IGF-1R PI3K PI3K IGF1R->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival GRB2 GRB2 FAK->GRB2 activates ERK ERK1/2 GRB2->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation

Caption: PSMA redirects signaling from the MAPK/ERK to the PI3K/AKT pathway.[3][4][5]

Experimental_Workflow Experimental Workflow for In Vivo Imaging with this compound-Probes cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A 1. Cell Culture (PSMA+ & PSMA- lines) B 2. Tumor Implantation (Subcutaneous Xenograft) A->B C 3. Tumor Growth Monitoring B->C E 5. Anesthesia C->E D 4. This compound-Probe Preparation F 6. Probe Administration (Intravenous) D->F E->F G 7. In Vivo Fluorescence Imaging (Multiple Time Points) F->G H 8. Image Analysis (ROI) & TBR Calculation G->H I 9. Euthanasia & Organ Harvest H->I J 10. Ex Vivo Organ Imaging I->J K 11. Biodistribution Analysis J->K

Caption: A typical workflow for in vivo imaging with this compound-based probes in mice.

References

Application Notes and Protocols for Solid-Phase Synthesis of DUPA-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. DUPA (2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid) is a potent urea-based inhibitor of PSMA. Conjugating this compound to various peptides, such as imaging agents, radioligands, or cytotoxic drugs, allows for targeted delivery to prostate cancer cells. Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined methodology for the preparation of these this compound-peptide conjugates, enabling precise control over the peptide sequence and the site of this compound conjugation.[1]

These application notes provide a detailed protocol for the synthesis of this compound-peptide conjugates using Fmoc/tBu solid-phase chemistry. The methodology covers the synthesis of the peptide on a solid support, the on-resin conjugation of a protected this compound derivative, and the final cleavage, deprotection, and purification of the conjugate.

Materials and Reagents

Resins
  • Fmoc-Rink Amide resin (for C-terminal amide peptides)

  • Wang resin or 2-Chlorotrityl chloride resin (for C-terminal acid peptides)[2]

Fmoc-Protected Amino Acids
  • Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf)[3]

This compound Precursor
  • Tri-tert-butyl protected this compound derivative

Coupling Reagents
  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole) or OxymaPure®

Bases
Solvents
  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • NMP (N-Methyl-2-pyrrolidone)

  • Diethyl ether, cold

Cleavage and Deprotection
  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water, deionized

  • EDT (1,2-Ethanedithiol) (optional, for peptides containing cysteine or methionine)

Purification and Analysis
  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for LC-MS)

  • Reverse-phase HPLC system (preparative and analytical)

  • Mass spectrometer (e.g., ESI-MS)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a solid support prior to this compound conjugation. Automated peptide synthesizers can also be used.[2]

  • Resin Swelling: Swell the chosen resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[5]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), extend the coupling time or perform a second coupling.[4]

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for this compound conjugation.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last AA Repeat->Deprotection Peptide_Resin Peptide on Resin Final_Deprotection->Peptide_Resin DUPA_Conjugation Peptide_Resin Peptide on Resin (N-terminal NH2) Coupling Couple to Peptide Peptide_Resin->Coupling DUPA_Activation Activate Protected this compound (HATU, DIPEA in DMF) DUPA_Activation->Coupling Wash Wash (DMF, DCM) Coupling->Wash Final_Product Protected this compound-Peptide on Resin Wash->Final_Product PSMA_Targeting cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell DUPA_Peptide This compound-Peptide Conjugate PSMA PSMA Receptor DUPA_Peptide->PSMA Binding Internalization Endocytosis PSMA->Internalization Endosome Endosome Internalization->Endosome Payload_Release Payload Release Endosome->Payload_Release Cellular_Effect Cellular Effect (e.g., Apoptosis) Payload_Release->Cellular_Effect

References

Application Notes and Protocols for the Preparation of DUPA-Functionalized Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and application of DUPA-functionalized liposomes for targeted drug delivery to prostate-specific membrane antigen (PSMA) expressing cells.

Introduction

Liposomes are versatile, biocompatible nanocarriers used for drug delivery.[1][2] Their surface can be modified with targeting ligands to enhance drug accumulation at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target toxicity.[3][4] Prostate-specific membrane antigen (PSMA) is a well-established biomarker overexpressed on the surface of most prostate cancer cells.[5] The small molecule, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (this compound), is a high-affinity ligand for PSMA.[1][5] Functionalizing liposomes with this compound enables active targeting of prostate cancer cells, leading to enhanced cellular uptake through receptor-mediated endocytosis.[5]

This document outlines the materials and methods for preparing this compound-functionalized liposomes, loading them with therapeutic agents, and characterizing their physicochemical properties.

Experimental Protocols

Preparation of DSPE-PEG-DUPA Conjugate

A key component for functionalizing liposomes is the synthesis of a lipid-PEG-ligand conjugate. This protocol describes the conjugation of this compound to a maleimide-terminated DSPE-PEG lipid.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)

  • Thiol-modified this compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen gas supply

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Protocol:

  • Dissolve DSPE-PEG2000-Maleimide and a 1.5-fold molar excess of thiol-modified this compound in anhydrous DMF in a reaction vessel.

  • Add a 2-fold molar excess of TEA to the reaction mixture to act as a catalyst.

  • Purge the vessel with nitrogen gas and seal it.

  • Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

  • After the reaction, transfer the mixture to a dialysis membrane.

  • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted this compound, DMF, and TEA.

  • Freeze-dry the purified product to obtain DSPE-PEG2000-DUPA as a white powder.

  • Store the conjugate at -20°C until use.

Preparation of this compound-Functionalized Liposomes

This protocol details the preparation of liposomes using the thin-film hydration method followed by extrusion for size homogenization and post-insertion for this compound functionalization.[6]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DSPE-PEG2000-DUPA (prepared in section 2.1)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to 40-50°C.

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set above the lipid phase transition temperature (e.g., 60°C for DPPC) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposomes by passing them through the membrane 11-21 times. This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[7]

  • This compound Functionalization (Post-Insertion):

    • Prepare a solution of DSPE-PEG2000-DUPA in PBS.

    • Add the DSPE-PEG2000-DUPA solution to the pre-formed liposome suspension. The amount should correspond to 1-5 mol% of the total lipid concentration.

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours with gentle stirring. This allows the DSPE-PEG2000-DUPA to insert into the liposome bilayer.[8]

    • Cool the liposome suspension to room temperature.

  • Purification:

    • Remove any unincorporated DSPE-PEG2000-DUPA by dialysis or size exclusion chromatography.

Drug Loading into Liposomes (Active Loading)

This protocol describes the ammonium (B1175870) sulfate (B86663) gradient method for actively loading a weakly basic drug, such as doxorubicin (B1662922), into the prepared liposomes.[9][10]

Materials:

  • This compound-functionalized liposomes prepared in a solution of 250 mM ammonium sulfate.

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Protocol:

  • Prepare the liposomes as described in section 2.2, but use a 250 mM ammonium sulfate solution for the hydration step instead of PBS.

  • After extrusion and this compound functionalization, remove the external ammonium sulfate by passing the liposome suspension through a size exclusion chromatography column pre-equilibrated with PBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

  • Dissolve doxorubicin hydrochloride in PBS.

  • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:10 (w/w).

  • Incubate the mixture at 60°C for 30-60 minutes with gentle stirring.

  • Cool the suspension to room temperature.

  • Remove any unencapsulated doxorubicin by passing the liposome suspension through a new size exclusion chromatography column.

Characterization of this compound-Functionalized Liposomes

2.4.1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).[11]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in PBS.

    • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Perform measurements in triplicate.

2.4.2. Encapsulation Efficiency:

  • Method: Spectrofluorometry (for fluorescent drugs like doxorubicin).

  • Protocol:

    • Measure the fluorescence of the drug-loaded liposome suspension (Total Drug, F_total).

    • Separate the liposomes from the unencapsulated drug using a mini spin column.

    • Measure the fluorescence of the filtrate (Free Drug, F_free).

    • To determine the total drug concentration accurately, disrupt a sample of the liposome suspension with a detergent (e.g., 1% Triton X-100) before measuring fluorescence.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(F_total - F_free) / F_total] * 100

2.4.3. This compound Conjugation Efficiency:

  • Method: Quantification of a specific element or group on this compound (e.g., using a colorimetric assay for a specific functional group if present) or by using fluorescently labeled this compound. Alternatively, quantification of the remaining active maleimide (B117702) groups after conjugation can be performed.[12]

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of this compound-functionalized liposomes.

Table 1: Physicochemical Properties of Liposomes

Liposome FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Non-functionalized Liposomes110 ± 5< 0.2-15 ± 2
This compound-functionalized Liposomes115 ± 7< 0.2-20 ± 3

Table 2: Drug Loading and this compound Conjugation Efficiency

ParameterValue
Drug Encapsulation Efficiency (%)> 90%
This compound Conjugation Efficiency (%)70-80%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of drug-loaded this compound-functionalized liposomes.

G cluster_prep Liposome Preparation cluster_func Functionalization cluster_load Drug Loading cluster_char Characterization A 1. Lipid Mixing (DPPC, Cholesterol, DSPE-PEG) B 2. Thin Film Hydration A->B C 3. Extrusion (Sizing) B->C E 5. Post-Insertion C->E D 4. DSPE-PEG-DUPA Synthesis D->E F 6. Ammonium Sulfate Gradient E->F G 7. Drug Incubation (Doxorubicin) F->G H 8. DLS (Size, Zeta) G->H I 9. Encapsulation Efficiency G->I J 10. Conjugation Efficiency G->J

Workflow for preparing this compound-functionalized liposomes.
PSMA-Targeted Drug Delivery Mechanism

This diagram illustrates the mechanism of targeted drug delivery to a PSMA-expressing cancer cell by a this compound-functionalized liposome.

G cluster_cell PSMA-Expressing Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell PSMA PSMA Receptor Endosome Endosome PSMA->Endosome 2. Receptor-Mediated Endocytosis DrugRelease Drug Release Endosome->DrugRelease 3. Endosomal Escape/ Degradation Nucleus Nucleus (Apoptosis) DrugRelease->Nucleus 4. Therapeutic Action Liposome This compound-Liposome (Drug-Loaded) Liposome->PSMA 1. Binding

PSMA-mediated uptake of this compound-liposomes.
Logical Relationship of Liposome Components

This diagram shows the logical relationship and assembly of the key components of a this compound-functionalized liposome.

G cluster_liposome This compound-Functionalized Liposome cluster_components Components Core Aqueous Core (Hydrophilic Drug) Bilayer Lipid Bilayer (Hydrophobic Components) Surface Surface Phospholipid Phospholipid (DPPC) Phospholipid->Bilayer Cholesterol Cholesterol Cholesterol->Bilayer PEG DSPE-PEG2000 PEG->Surface DUPA_conjugate DSPE-PEG2000-DUPA DUPA_conjugate->Surface

Component assembly of a this compound-liposome.

References

Application Notes and Protocols for PSMA-Targeted Tumor Xenograft Models Using DUPA-Based Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in prostate cancer research. Its significant overexpression on the surface of prostate cancer cells compared to benign tissues makes it an ideal candidate for targeted diagnostic and therapeutic strategies. 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) is a small-molecule ligand that binds to the enzymatic pocket of PSMA with high affinity. This characteristic allows for the selective delivery of conjugated payloads, such as imaging agents and cytotoxic drugs, to PSMA-positive tumor cells. This document provides detailed application notes and protocols for utilizing this compound-based agents in PSMA-positive tumor xenograft models, a crucial step in the preclinical validation of novel cancer diagnostics and therapeutics.

Data Presentation: In Vivo Performance of PSMA-Targeted Agents

The following tables summarize quantitative data from preclinical studies on the biodistribution and therapeutic efficacy of various PSMA-targeted agents in different xenograft models. This data is essential for comparing the performance of different agents and for designing future preclinical studies.

Table 1: Biodistribution of PSMA-Targeted Imaging Agents in Xenograft Models

AgentXenograft ModelTime Post-Injection (h)Tumor (%ID/g)Kidney (%ID/g)Liver (%ID/g)Spleen (%ID/g)Muscle (%ID/g)
[68Ga]Ga-P13722Rv116.43 ± 0.98----
[68Ga]Ga-PSMA-61722Rv113.41 ± 1.31----
[68Ga]PSMA-1122Rv11.54.5 ± 0.731.0 ± 4.00.8 ± 0.10.5 ± 0.10.2 ± 0.0
[177Lu]Lu-PSMA-I&T22Rv115-99.3---
[177Lu]Lu-rhPSMA-10.122Rv115-15.2---
[177Lu]Lu-DOTA-PSMA22Rv10.08-14.58 ± 1.150.53 ± 0.080.10 ± 0.01-
64Cu-DOTA-3/A12 mAbC4-248~15~5~4~2~1
G1-(this compound)4PC3-PIP4~4~20~1~0.5~0.2

%ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation where available.

Table 2: Therapeutic Efficacy of PSMA-Targeted Agents in Xenograft Models

AgentXenograft ModelDosing RegimenOutcome
PSMA-ADC (MMAE conjugate)LuCaP 96CR1-6 mg/kg, once weekly for 4 weeksComplete tumor regression
PSMA-ADC (MMAE conjugate)LuCaP 581-6 mg/kg, once weekly for 4 weeksUnimpeded tumor progression
PSMA-ADC (MMAE conjugate)LuCaP 771-6 mg/kg, once weekly for 4 weeksIntermediate antitumor effects
PSMA-ADC (MMAE conjugate)LuCaP 1051-6 mg/kg, once weekly for 4 weeksIntermediate antitumor effects
This compound-Indenoisoquinoline Conjugate22RV1Not specifiedComplete cessation of tumor growth

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based agents and PSMA-positive tumor xenograft models.

Protocol 1: Establishment of a Subcutaneous PSMA-Positive Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using PSMA-positive prostate cancer cell lines such as LNCaP, C4-2, or 22Rv1.

Materials:

  • PSMA-positive human prostate cancer cell line (e.g., LNCaP, C4-2, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Male immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen PSMA-positive cell line in a T-75 flask until it reaches 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium, transfer the cell suspension to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5 mL of sterile PBS.

  • Cell Counting: Perform a cell count using a hemocytometer and assess cell viability (should be >95%).

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10^7 cells/mL.

    • Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Tumor Cell Inoculation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Using a 27-30 gauge needle, inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor growth.

    • Once tumors are palpable, measure their dimensions using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Mice are typically ready for imaging or therapy studies when tumors reach a volume of 100-200 mm³.

Protocol 2: Synthesis of a this compound-Based Radiopharmaceutical for Imaging

This protocol provides a general procedure for the radiolabeling of a this compound-peptide conjugate with a radionuclide like Gallium-68 (68Ga) for PET imaging.

Materials:

  • This compound-peptide conjugate with a chelator (e.g., DOTA, NOTA)

  • 68Ge/68Ga generator

  • 0.05 M HCl

  • Sodium acetate (B1210297) buffer (pH 4.5-5.5)

  • Reaction vial (e.g., 1.5 mL Eppendorf tube)

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain [68Ga]GaCl3.

  • Preparation of Reaction Mixture:

    • In a sterile reaction vial, add a specific amount of the this compound-peptide conjugate (e.g., 10-50 µg).

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.5-5.5.

  • Radiolabeling Reaction:

    • Add the eluted [68Ga]GaCl3 solution to the reaction vial containing the this compound-peptide conjugate.

    • Gently mix the solution.

    • Incubate the reaction mixture at a specific temperature (e.g., 95°C) for a defined time (e.g., 5-15 minutes). The optimal temperature and time will depend on the specific conjugate.

  • Quality Control:

    • Determine the radiochemical purity of the [68Ga]Ga-DUPA-peptide conjugate using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.

  • Purification (if necessary): If the radiochemical purity is below the desired level, purify the product using a C18 Sep-Pak cartridge.

  • Final Formulation: Formulate the final product in a sterile, pyrogen-free solution (e.g., saline) for injection.

Protocol 3: In Vivo Imaging with a this compound-Based Radiopharmaceutical

This protocol outlines the general procedure for performing PET imaging in tumor-bearing mice using a 68Ga-labeled this compound-based agent.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • [68Ga]Ga-DUPA-peptide conjugate (from Protocol 2)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Sterile saline for injection

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before the injection to reduce background signal.

    • Anesthetize the mouse using isoflurane.

  • Radiotracer Administration:

    • Administer a defined amount of the [68Ga]Ga-DUPA-peptide conjugate (e.g., 5-10 MBq in 100-200 µL of saline) via tail vein injection.

  • Uptake Period: Allow the radiotracer to distribute in the body for a specific uptake period (typically 60-90 minutes). Keep the mouse under anesthesia during this period.

  • PET/CT Imaging:

    • Position the mouse in the PET/CT scanner.

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Acquire a static PET scan for a defined duration (e.g., 10-20 minutes).

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images for anatomical localization of radiotracer uptake.

    • Draw regions of interest (ROIs) over the tumor and other organs (e.g., kidneys, liver, muscle) to quantify the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Mandatory Visualizations

PSMA Signaling Pathway

The following diagram illustrates the signaling pathways modulated by PSMA in prostate cancer cells. PSMA expression has been shown to influence key cellular processes like cell survival and proliferation through its interaction with pathways such as PI3K/AKT and MAPK.[1][2]

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K enables activation Integrin β1 Integrin Integrin->RACK1 binds IGF1R IGF-1R IGF1R->RACK1 binds RACK1->PI3K disrupted by PSMA MAPK MAPK/ERK RACK1->MAPK activates (PSMA low) AKT AKT PI3K->AKT activates Survival Survival AKT->Survival promotes Proliferation Proliferation MAPK->Proliferation promotes

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Experimental Workflow: In Vivo Imaging

This diagram outlines the key steps in a typical in vivo imaging experiment using a this compound-based radiopharmaceutical in a PSMA-positive xenograft model.

Experimental_Workflow_Imaging cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Xenograft Establish PSMA+ Xenograft Model Injection IV Injection of Radiolabeled Agent Xenograft->Injection Radiolabeling Synthesize & Radiolabel This compound-based Agent Radiolabeling->Injection Uptake Tracer Uptake Period Injection->Uptake Imaging PET/CT Imaging Uptake->Imaging ROI_Analysis Image Reconstruction & ROI Analysis Imaging->ROI_Analysis Quantification Data Quantification (%ID/g, SUV) ROI_Analysis->Quantification

Caption: Workflow for in vivo imaging with this compound-based agents.

Logical Relationship: this compound-Drug Conjugate Action

This diagram illustrates the mechanism of action of a this compound-drug conjugate for targeted therapy of PSMA-positive cancer cells.

DUPA_Drug_Conjugate_Action cluster_extracellular Extracellular Space cluster_cell PSMA-Positive Cancer Cell DDC This compound-Drug Conjugate PSMA PSMA Receptor DDC->PSMA Binding Internalization Receptor-Mediated Endocytosis PSMA->Internalization triggers Release Drug Release (e.g., lysosomal cleavage) Internalization->Release leads to Drug Active Drug Release->Drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis induces

Caption: Mechanism of action of a this compound-drug conjugate.

References

Application Notes and Protocols for Assessing DUPA Conjugate Cytotoxicity in LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for assessing the cytotoxicity of 2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid (DUPA) conjugates in LNCaP human prostate cancer cells. This compound is a highly specific ligand for the Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, including the LNCaP cell line.[1] this compound-drug conjugates are a promising therapeutic strategy, enabling the targeted delivery of potent cytotoxic agents to prostate cancer cells while minimizing off-target toxicity.[2][3][4]

These protocols cover essential procedures from the initial culturing of LNCaP cells to the quantitative assessment of cytotoxicity using common colorimetric and luminescence-based assays. Furthermore, methods to investigate the mechanism of cell death, such as apoptosis assays, are also detailed. The provided workflows and data presentation templates are designed to ensure robust and reproducible results for the preclinical evaluation of novel this compound-based therapeutics.

Signaling Pathway of this compound Conjugate Action

This compound-drug conjugates exert their cytotoxic effects through a targeted mechanism. The conjugate first binds to PSMA on the surface of LNCaP cells. Upon binding, the PSMA-conjugate complex is internalized into the cell. Inside the cell, the cytotoxic payload is released from the this compound targeting moiety, often through the cleavage of a linker. The released drug then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

DUPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell LNCaP Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DUPA_Conjugate This compound-Drug Conjugate PSMA PSMA Receptor DUPA_Conjugate->PSMA Binding Internalization Endocytosis PSMA->Internalization Internalization Payload_Release Payload Release Internalization->Payload_Release Cytotoxic_Payload Cytotoxic Payload Payload_Release->Cytotoxic_Payload Target_Interaction Interaction with Intracellular Target (e.g., Microtubules, DNA) Cytotoxic_Payload->Target_Interaction Cell_Cycle_Arrest Cell Cycle Arrest Target_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound-drug conjugate mechanism of action in LNCaP cells.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of a this compound conjugate involves several key stages, from initial cell culture preparation to data analysis. This systematic approach ensures the generation of reliable and interpretable results.

Experimental_Workflow Start Start Cell_Culture LNCaP Cell Culture (Passage & Maintenance) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound Conjugate (Dose-Response) Seeding->Treatment Incubation Incubate for Specified Duration (e.g., 48-72h) Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT, LDH) Incubation->Cytotoxicity_Assay Apoptosis_Assay Perform Apoptosis Assay (Annexin V, Hoechst) Incubation->Apoptosis_Assay Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) Cytotoxicity_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for this compound conjugate cytotoxicity assessment.

Experimental Protocols

LNCaP Cell Culture

LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells that grow as loosely adherent clusters.[5] Proper handling and maintenance are crucial for reproducible experimental outcomes.

Materials:

  • LNCaP cell line (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (96-well, clear, flat-bottom)

  • Incubator at 37°C with 5% CO2

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath.[5][6] Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 700 rpm for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2.[6] Change the medium every 2-3 days. LNCaP cells grow in aggregates and will not form a confluent monolayer.[6]

  • Cell Passaging: Subculture cells when they reach 70-80% confluency.[5]

    • Aspirate the old medium and wash the cells once with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells begin to detach.[6]

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh complete growth medium.[7]

Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[8]

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound conjugate and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count LNCaP cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[9][10] Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound conjugate in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted conjugate or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the conjugate concentration to determine the IC50 value.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[11][12][13]

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound conjugate and vehicle control

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Sample Collection: Gently centrifuge the 96-well plate. Carefully transfer a small aliquot (e.g., 10-50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum LDH release controls.

Apoptosis Assays

Apoptosis assays help to determine if the this compound conjugate induces programmed cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (B164497) is translocated to the outer cell membrane and can be detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14]

Materials:

  • LNCaP cells

  • This compound conjugate and vehicle control

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates and treat with the this compound conjugate for the desired time (e.g., 24-48 hours).[10]

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Hoechst stains are fluorescent dyes that bind to DNA and are used to visualize nuclear morphology. Apoptotic cells often exhibit condensed and fragmented nuclei.[15]

Materials:

Protocol:

  • Cell Seeding and Treatment: Grow and treat LNCaP cells on glass coverslips in multi-well plates.

  • Fixation and Staining: After treatment, fix the cells with 4% formaldehyde for 10-15 minutes. Wash with PBS and then stain with Hoechst solution for 10-15 minutes.

  • Visualization: Wash the cells again with PBS and mount the coverslips on microscope slides. Visualize the nuclear morphology using a fluorescence microscope.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound Conjugates in LNCaP Cells

This compound ConjugateIncubation Time (h)IC50 (nM)
Conjugate A48
Conjugate A72
Conjugate B48
Conjugate B72
Control Drug48
Control Drug72

Table 2: Percentage of Apoptotic LNCaP Cells after Treatment

Treatment (Concentration)Incubation Time (h)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)
Vehicle Control48
Conjugate A (X nM)48
Conjugate A (Y nM)48
Vehicle Control72
Conjugate A (X nM)72
Conjugate A (Y nM)72

References

Application Notes and Protocols for DUPA-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of DUPA-based Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation in Prostate-Specific Membrane Antigen (PSMA) positive prostate cancer cells.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cellular ubiquitin-proteasome system.[1] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.[3]

This compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a highly specific and high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a cell surface protein that is overexpressed in the majority of prostate cancer cells.[4] By incorporating this compound as the PSMA-targeting moiety, PROTACs can be selectively delivered to prostate cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. Once internalized, the this compound-based PROTAC can engage its intracellular protein target and induce its degradation.[5]

This document outlines the key techniques and protocols for the successful development of this compound-based PROTACs, focusing on targeting the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins, both of which are critical drivers in prostate cancer.[3]

Design and Synthesis of this compound-based PROTACs

The rational design of a this compound-based PROTAC involves the careful selection of a POI ligand, an E3 ligase ligand, and an appropriate linker to connect them to the this compound targeting moiety.

Components of a this compound-based PROTAC:

  • Targeting Moiety: this compound for PSMA-positive prostate cancer cells.

  • Protein of Interest (POI) Ligand ("Warhead"): A small molecule that binds to the target protein to be degraded (e.g., an AR antagonist or a BET bromodomain inhibitor).[6][7]

  • E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1]

  • Linker: A chemical tether that connects the this compound, POI ligand, and E3 ligase ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[8][9] Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.[9][10]

General Synthesis Strategy

The synthesis of a this compound-based PROTAC is a multi-step process that typically involves the sequential conjugation of the different components. A general approach is outlined below, utilizing a cleavable linker for intracellular release of the active PROTAC.[5]

Protocol 1: Synthesis of a this compound-based PROTAC

This protocol describes a representative synthesis of a this compound-based PROTAC targeting the Androgen Receptor (AR), using a VHL E3 ligase ligand and a PEG linker with a cleavable ester bond.

Materials and Reagents:

  • This compound-NHS ester

  • Amine-functionalized PEG linker (e.g., NH2-PEGn-COOH)

  • AR antagonist with a free hydroxyl or amine group (e.g., a derivative of Enzalutamide)

  • VHL ligand with a carboxylic acid group

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Conjugation of this compound to the Linker:

    • Dissolve the amine-functionalized PEG linker in anhydrous DMF.

    • Add this compound-NHS ester and a base (e.g., triethylamine) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the this compound-PEG-COOH intermediate by reverse-phase HPLC.

  • Conjugation of the AR Ligand to the this compound-Linker Intermediate:

    • Activate the carboxylic acid of the this compound-PEG-COOH intermediate with coupling reagents (HATU, HOBt) in anhydrous DMF.

    • Add the AR antagonist with a free hydroxyl or amine group and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Purify the this compound-PEG-AR ligand intermediate by flash column chromatography.

  • Final Conjugation to the E3 Ligase Ligand:

    • If the linker has a terminal functional group for this final conjugation, deprotect it if necessary.

    • Activate the carboxylic acid of the VHL ligand using coupling reagents in anhydrous DMF.

    • Add the this compound-PEG-AR ligand intermediate with its newly available functional group.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final this compound-based AR PROTAC by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Quantitative Data Presentation

The efficacy of this compound-based PROTACs is evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTAC NameTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Citation
PSMA-ARD-203Androgen Receptor (AR)VHLLNCaPNot specified>90 at 100 nM[5]
PSMA-ARD-203Androgen Receptor (AR)VHL22Rv1Not specified>90 at 100 nM[5]
ARV-771BET Proteins (BRD2/3/4)VHLProstate Cancer Cell Lines<1>90
MZ1BRD4VHL293T~30>90[7]

Note: PSMA-ARD-203 is a PSMA-guided PROTAC, which is functionally analogous to a this compound-based PROTAC. Data for ARV-771 and MZ1 are included as representative examples of potent BET-targeting PROTACs.

Experimental Protocols

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in response to treatment with a this compound-based PROTAC.

Materials and Reagents:

  • PSMA-positive prostate cancer cell line (e.g., LNCaP, 22Rv1)

  • This compound-based PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 12, 24, or 48 hours).

    • Include a vehicle control (DMSO) and a positive control for proteasome inhibition (PROTAC + MG132).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol is used to assess the functional consequence of target protein degradation on cell proliferation and survival.

Materials and Reagents:

  • PSMA-positive prostate cancer cell line

  • This compound-based PROTAC

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound-based PROTAC.

    • Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a period relevant to the expected effect on cell viability (e.g., 72 or 96 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the PROTAC concentration and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

PSMA-DUPA_and_AR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DUPA_PROTAC This compound-based PROTAC PSMA PSMA DUPA_PROTAC->PSMA Binding Internalized_PROTAC Internalized PROTAC PSMA->Internalized_PROTAC Internalization Ternary_Complex AR-PROTAC-E3 Ternary Complex Internalized_PROTAC->Ternary_Complex Binds to AR AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds to PROTAC Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Leads to Gene_Transcription Gene Transcription (e.g., PSA) Degradation->Gene_Transcription Inhibits Androgen Androgen Androgen->AR Activates ARE->Gene_Transcription Promotes

Caption: this compound-PROTAC mediated degradation of the Androgen Receptor.

BET_Protein_Degradation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DUPA_PROTAC This compound-based PROTAC PSMA PSMA DUPA_PROTAC->PSMA Binding Internalized_PROTAC Internalized PROTAC PSMA->Internalized_PROTAC Internalization Ternary_Complex BET-PROTAC-E3 Ternary Complex Internalized_PROTAC->Ternary_Complex Binds to BET BET_Protein BET Protein (e.g., BRD4) Chromatin Acetylated Chromatin BET_Protein->Chromatin Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds to PROTAC Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BET Degradation Proteasome->Degradation Leads to Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) Degradation->Oncogene_Transcription Inhibits Chromatin->Oncogene_Transcription Promotes

Caption: this compound-PROTAC mediated degradation of BET proteins.

Experimental Workflows

DUPA_PROTAC_Development_Workflow Design PROTAC Design (this compound, Linker, Warhead, E3 Ligand) Synthesis Chemical Synthesis and Purification Design->Synthesis Characterization Structural Characterization (LC-MS, NMR) Synthesis->Characterization Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (IC50) Degradation_Assay->Viability_Assay Optimization Lead Optimization Viability_Assay->Optimization Optimization->Synthesis Iterative Refinement In_Vivo In Vivo Studies Optimization->In_Vivo

Caption: Workflow for this compound-based PROTAC development.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound-PROTAC Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblotting 5. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection 6. Chemiluminescent Detection Immunoblotting->Detection Analysis 7. Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: DUPA-Drug Conjugate Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing DUPA-drug conjugate linker length for maximum therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a linker in a this compound-drug conjugate?

A1: The linker is a critical component that connects the this compound targeting ligand to the cytotoxic drug payload. Its primary functions are to ensure the conjugate remains stable in systemic circulation to prevent premature drug release and associated off-target toxicity, and to facilitate the efficient release of the active drug once the conjugate has been internalized by the target cancer cells.[1][][3] The design of the linker directly impacts the conjugate's stability, solubility, pharmacokinetics (PK), and overall therapeutic window.[1][4]

Q2: How does linker length generally impact the efficacy and pharmacokinetics of a this compound-drug conjugate?

A2: Linker length, particularly when using spacers like polyethylene (B3416737) glycol (PEG), represents a critical trade-off between pharmacokinetic properties and cytotoxic potency.[4]

  • Longer Linkers: Generally improve water solubility, which can be crucial for hydrophobic drug payloads, reducing the risk of aggregation.[5][] They can also increase the conjugate's hydrodynamic radius, leading to a longer plasma half-life and reduced clearance.[4] However, an excessively long linker may sometimes hinder the drug's release or interaction with its intracellular target, potentially reducing in vitro potency.[4][7]

  • Shorter Linkers: May result in higher in vitro potency but can lead to faster clearance from the body, reducing the time the conjugate has to reach the tumor site and potentially lowering in vivo efficacy.[4][8]

The optimal length is context-dependent, influenced by the specific drug payload, the conjugation chemistry, and the target antigen.[4]

Q3: What are the differences between cleavable and non-cleavable linkers, and which is preferred for this compound-drug conjugates?

A3:

  • Cleavable Linkers: These are designed to be broken by specific conditions prevalent inside the target cell, such as enzymatic cleavage (e.g., by cathepsins), reduction (e.g., disulfide bonds in the high glutathione (B108866) environment), or acidic pH in endosomes/lysosomes.[1][][9] This allows for the release of the unmodified drug. Studies with this compound-drug conjugates have successfully used cleavable linkers, such as peptide linkers or disulfide bonds, to facilitate intracellular drug release.[10][11][12]

  • Non-Cleavable Linkers: These rely on the complete degradation of the targeting ligand (this compound) in the lysosome to release the drug, which remains attached to the linker and its conjugating amino acid.[9][13] The choice depends on the drug's mechanism of action and whether it remains active with an attached linker fragment.

For this compound-based small molecule-drug conjugates (SMDCs), cleavable linkers are often preferred to ensure the rapid and efficient release of the payload within the PSMA-expressing tumor cell.[11][14]

Q4: What is PSMA and why is it a good target for this compound-drug conjugates?

A4: Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a protein that is highly overexpressed on the surface of most prostate cancer cells.[11][14][15] Its expression level tends to increase as the cancer becomes more aggressive, while it is found at low levels in normal tissues.[11][14] this compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a small molecule that binds to PSMA with very high affinity.[10][15] This high affinity and specificity allow this compound-drug conjugates to selectively deliver potent cytotoxic drugs to prostate cancer cells, sparing healthy cells and thereby improving efficacy while reducing toxicity.[10][11]

Troubleshooting Guides

Problem 1: The this compound-drug conjugate shows high potency in in vitro assays but poor efficacy in in vivo models.

Possible Cause Troubleshooting Step
Premature Linker Cleavage/Instability The linker may be unstable in plasma, leading to premature release of the payload and systemic toxicity rather than targeted delivery. Assess the stability of the conjugate in plasma over time using HPLC or LC-MS. Consider redesigning the linker with more stable bonds.[1]
Rapid Clearance A short linker or overall hydrophobicity of the conjugate can lead to rapid clearance from circulation, preventing it from reaching the tumor.[4][16] Analyze the conjugate's pharmacokinetic profile. Consider increasing the linker length with a hydrophilic spacer like PEG to improve half-life.[4][]
Poor Tumor Penetration The physicochemical properties of the conjugate may limit its ability to penetrate solid tumors. While less of an issue for small-molecule conjugates than for large antibodies, properties like charge and hydrophilicity still play a role.[17]

Problem 2: The conjugate exhibits significant aggregation during or after synthesis.

Possible Cause Troubleshooting Step
Hydrophobic Payload Many potent cytotoxic drugs are highly hydrophobic, causing the final conjugate to aggregate in aqueous buffers. Quantify aggregation using Size Exclusion Chromatography (SEC-HPLC).
Insufficient Linker Hydrophilicity The linker does not adequately shield the hydrophobic payload. Redesign the conjugate with a more hydrophilic linker, such as by incorporating a longer PEG chain.[4][]
Inappropriate Buffer Conditions The pH or ionic strength of the buffer may be promoting aggregation.[19] Screen different buffer formulations during purification and for final storage. An accelerated stress test in a minimal formulation buffer can help identify optimal conditions.[20]

Problem 3: Low yield or inefficient conjugation during synthesis.

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions The pH, temperature, or reaction time may not be optimal for the specific conjugation chemistry being used.[19] Systematically vary these parameters. For example, lysine-based conjugations often require a pH of 7.5-8.5, while cysteine-based reactions prefer a pH of 6.5-7.5.[19]
Incorrect Molar Ratio The molar ratio of the this compound-linker component to the drug payload needs to be carefully optimized to achieve the desired conjugation efficiency.[19] Perform small-scale reactions with varying molar ratios to find the optimal balance.
Loss During Purification The conjugate may be binding irreversibly to the chromatography column or being lost due to aggregation.[19] Optimize the purification method by adjusting the buffer composition, gradient, or type of chromatography resin used.

Data Presentation: Impact of Linker Length

The selection of linker length involves balancing competing factors. The following table summarizes general trends observed when optimizing PEGylated linkers for drug conjugates.

Linker LengthIn Vitro PotencyIn Vivo EfficacyPlasma Half-LifeSolubility / Aggregation RiskGeneral Application
Short (e.g., PEG2-PEG4) May be higherCan be lower due to rapid clearanceShorterHigher risk of aggregation with hydrophobic payloadsSuitable for payloads not requiring prolonged exposure.[4]
Intermediate (e.g., PEG8-PEG12) Moderate; often sufficientOften significantly improvedLonger; may plateauBalanced propertiesRepresents a common "sweet spot" for many conjugates.[4]
Long (e.g., PEG24+) May be reducedCan be the highestSignificantly prolongedLower risk of aggregationBeneficial when maximum drug exposure is required.[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the this compound-drug conjugate in PSMA-positive (e.g., LNCaP, 22RV1) and PSMA-negative (e.g., PC3) cell lines.[14][17]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound-drug conjugate, the free drug, and a non-targeted control conjugate in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the media containing the various concentrations of the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as an MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the untreated controls. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Conjugate Stability Assessment via SEC-HPLC

This protocol assesses the formation of aggregates.[5]

  • Sample Preparation: Prepare the this compound-drug conjugate at a known concentration (e.g., 1 mg/mL) in the desired formulation buffer or plasma.

  • System Setup: Equilibrate a Size Exclusion Chromatography (SEC) HPLC column with the mobile phase (typically a phosphate-buffered saline solution).

  • Injection: Inject a defined amount (e.g., 20 µg) of the conjugate sample.

  • Elution: Run the mobile phase at a constant flow rate. Separation is based on size, with larger aggregates eluting earlier than the monomeric conjugate.

  • Data Analysis: Monitor the elution profile using a UV detector (e.g., at 280 nm). The percentage of aggregate is calculated by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

DUPA_Conjugate_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Testing A Select Drug Payload B Design Linkers (Varying Lengths) A->B C Synthesize this compound-Linker- Drug Conjugates B->C D Assess Stability & Aggregation (SEC-HPLC) C->D E Determine Cytotoxicity (IC50 in PSMA+/- cells) D->E F Pharmacokinetic (PK) Analysis E->F G Efficacy Studies in Tumor Models F->G H Toxicity Assessment G->H I Lead Candidate Selection H->I

Caption: Workflow for optimizing this compound-drug conjugate linker length.

DUPA_MOA cluster_cell PSMA+ Cancer Cell cluster_endo Endosome/Lysosome Release Payload Release Target Intracellular Target (e.g., DNA, Microtubules) Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis ADC This compound Linker Drug PSMA PSMA Receptor ADC->PSMA 1. Binding PSMA->Release 2. Internalization & 3. Cleavage

Caption: Mechanism of action for a this compound-drug conjugate.

Troubleshooting_Tree Start Experiment Issue: Low In Vivo Efficacy Check_InVitro High In Vitro Potency? Start->Check_InVitro Check_PK Acceptable PK Profile? Check_InVitro->Check_PK Yes Redesign_Payload Action: Re-evaluate payload or target binding. Check_InVitro->Redesign_Payload No Check_Stability Is Conjugate Stable in Plasma? Check_PK->Check_Stability Yes Lengthen_Linker Action: Increase linker length (e.g., add PEG units). Check_PK->Lengthen_Linker No (Fast Clearance) Stabilize_Linker Action: Redesign linker with more stable chemistry. Check_Stability->Stabilize_Linker No Review_Dose Action: Re-evaluate dosing schedule and amount. Check_Stability->Review_Dose Yes

References

strategies to reduce non-specific binding of DUPA conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing non-specific binding during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound conjugates?

A1: Non-specific binding refers to the interaction of this compound conjugates with unintended molecules, cells, or surfaces, rather than their intended target, the Prostate-Specific Membrane Antigen (PSMA).[1] This can lead to high background signals in assays, reduced therapeutic efficacy, and potential off-target toxicity in preclinical models.[2][][4]

Q2: What are the primary causes of non-specific binding for this compound conjugates?

A2: The primary drivers of non-specific binding for conjugates, including those with this compound, are:

  • Hydrophobic Interactions: If the conjugated payload or linker is hydrophobic, it can interact with other hydrophobic surfaces or molecules.

  • Electrostatic Interactions: this compound itself is a highly negatively charged molecule. This and other charged regions on the conjugate can interact with positively charged surfaces on cells or other molecules.

  • Binding to Serum Proteins: Conjugates can bind to abundant serum proteins like albumin, which can affect their biodistribution and lead to non-specific uptake in tissues like the liver and kidneys.[5]

Q3: How does the linker component of a this compound conjugate affect non-specific binding?

A3: The linker plays a crucial role in the overall properties of the this compound conjugate. Hydrophobic linkers can increase non-specific binding, while hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can shield the hydrophobic components and reduce such interactions.[6] The length and charge of the linker are also important; for instance, incorporating negative charges into the linker has been shown to decrease retention in non-target tissues.[7]

Q4: What are the initial steps to assess the level of non-specific binding of my this compound conjugate?

A4: To determine the extent of non-specific binding, you should perform control experiments. Key controls include:

  • Target-Negative Cells: Use a cell line that does not express PSMA (e.g., PC3 cells) alongside a PSMA-positive cell line (e.g., LNCaP or 22Rv1 cells).[8][9][10] Significant binding to the PSMA-negative cells indicates non-specific interactions.

  • Competition Assay: Pre-incubate PSMA-positive cells with an excess of unlabeled this compound or another PSMA-binding ligand before adding your labeled this compound conjugate. A significant decrease in signal compared to the non-competed sample indicates specific binding.[11]

  • Unconjugated Payload Control: Test the unconjugated payload to understand its intrinsic binding properties.

Troubleshooting Guide

This guide addresses common issues related to non-specific binding of this compound conjugates.

Issue 1: High background signal in in-vitro cell-based assays (e.g., flow cytometry, fluorescence microscopy).
  • Possible Cause 1: Suboptimal Buffer Conditions.

    • Solution: Modify your assay buffer. Increasing the salt concentration (e.g., with 150 mM NaCl) can help shield electrostatic interactions.[12] Adjusting the pH can also modulate surface charges on both the conjugate and the cells.

  • Possible Cause 2: Hydrophobic interactions between the conjugate and cell surfaces or assay plates.

    • Solution 1: Add a non-ionic surfactant. Including a low concentration of Tween-20 (e.g., 0.05%) in your wash buffers can help disrupt hydrophobic interactions.

    • Solution 2: Use blocking agents. Pre-incubating your cells with a blocking agent like Bovine Serum Albumin (BSA) can saturate non-specific binding sites.[13][14]

  • Possible Cause 3: The this compound conjugate itself is prone to aggregation.

    • Solution: Incorporate hydrophilic linkers, such as PEG, into your conjugate design. This can improve solubility and reduce aggregation.

Issue 2: High uptake of the this compound conjugate in non-target organs (e.g., liver, spleen) in biodistribution studies.
  • Possible Cause 1: Non-specific uptake by the reticuloendothelial system (RES).

    • Solution: PEGylation of the conjugate can create a hydrophilic shield, which is known to reduce recognition and uptake by macrophages of the RES, potentially increasing circulation time and tumor accumulation.[6]

  • Possible Cause 2: Binding to serum albumin.

    • Solution: While some level of albumin binding can be beneficial for extending half-life, excessive or irreversible binding can lead to non-specific uptake.[5][15] Modulating the hydrophobicity and charge of the linker can influence albumin binding. Designing conjugates with specific albumin-binding moieties can provide more controlled pharmacokinetics.[16]

  • Possible Cause 3: Off-target binding due to the payload.

    • Solution: Ensure the linker is stable in circulation and designed for cleavage only within the target cells. Premature release of a hydrophobic payload can lead to its non-specific distribution into various tissues.[][4]

Data on Strategies to Reduce Non-Specific Binding

The following tables summarize data related to strategies for mitigating non-specific binding.

Table 1: Effect of Linker Modification on Non-Target Tissue Uptake of a PSMA-Targeted Radioligand

RadioligandLinker CharacteristicsTumor-to-Blood Ratio (AUC)Tumor-to-Kidney Ratio (AUC)
¹⁷⁷Lu-PSMA-ALB-53 Higher affinity albumin binderLowLow
¹⁷⁷Lu-PSMA-ALB-56 Optimized albumin binder~5-fold higher than ALB-53~3-fold higher than ALB-53
Data adapted from a study on albumin-binding PSMA ligands, demonstrating that optimizing the linker to control serum protein interactions can significantly improve the biodistribution profile.[16]

Table 2: Impact of PEGylation on Kidney Uptake of a Diabody

ConjugatePEG Size (n=number of units)Kidney Uptake at 24h (%ID/g)
Diabody n=0120
PEG-Diabody n=12Lower than n=0
PEG-Diabody n=24Lower than n=12
PEG-Diabody n=4815
This table illustrates the principle that increasing the size of a hydrophilic PEG linker can dramatically reduce non-specific uptake in the kidneys, a common site of clearance and non-specific accumulation.[17]

Experimental Protocols

Protocol 1: In Vitro Competitive Binding Assay to Confirm PSMA Specificity

This protocol is designed to verify that the binding of a this compound conjugate to cells is specifically mediated by PSMA.

Materials:

  • PSMA-positive cells (e.g., LNCaP) and PSMA-negative cells (e.g., PC3)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Your fluorescently labeled this compound conjugate

  • Unlabeled this compound (or another PSMA inhibitor) as a competitor

  • Flow cytometer

Methodology:

  • Cell Preparation: Culture PSMA-positive and PSMA-negative cells to ~80% confluency. Harvest the cells and wash them with cold PBS.

  • Blocking: Resuspend the cells in blocking buffer and incubate for 30 minutes on ice to block non-specific sites.

  • Competition Setup:

    • Total Binding: To a set of tubes with PSMA-positive cells, add your fluorescent this compound conjugate at a predetermined concentration (e.g., Kd value).

    • Non-Specific Binding: To a set of tubes with PSMA-negative cells, add the same concentration of the fluorescent this compound conjugate.

    • Competition: To another set of tubes with PSMA-positive cells, first add a 100-fold molar excess of unlabeled this compound and incubate for 15-20 minutes on ice. Then, add the fluorescent this compound conjugate.

  • Incubation: Incubate all tubes for 1-2 hours on ice, protected from light.

  • Washing: Wash the cells three times with cold blocking buffer to remove unbound conjugate.

  • Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

  • Interpretation: Specific binding is calculated as the fluorescence of the "Total Binding" sample minus the fluorescence of the "Competition" sample. A significant reduction in fluorescence in the presence of the competitor confirms PSMA-specific binding. Binding to PSMA-negative cells should be minimal.[11]

Protocol 2: General Procedure for an In Vivo Biodistribution Study

This protocol outlines the steps to assess the tissue distribution and non-specific uptake of a radiolabeled this compound conjugate.

Materials:

  • Tumor-bearing animal model (e.g., mice with PSMA-positive xenografts)

  • Radiolabeled this compound conjugate

  • Saline solution for injection

  • Anesthesia

  • Gamma counter or appropriate imaging system (e.g., SPECT/CT)

Methodology:

  • Animal Model: Use mice bearing PSMA-positive tumors (e.g., 22Rv1 xenografts) on one flank and, ideally, PSMA-negative tumors on the contralateral flank as a control.[9]

  • Injection: Administer a known amount of the radiolabeled this compound conjugate to each animal via intravenous (e.g., tail vein) injection.

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Tissue Harvesting: Dissect and collect tissues of interest, including the tumor(s), blood, liver, spleen, kidneys, muscle, and bone.

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Interpretation: Compare the uptake in the PSMA-positive tumor to that in the PSMA-negative tumor and other non-target organs. A high tumor-to-organ ratio (e.g., tumor-to-kidney or tumor-to-liver) indicates good targeting specificity. High uptake in the liver and spleen may suggest clearance by the RES.[6]

Visualizations

G Troubleshooting Workflow for High In Vitro Background start High Background Signal (Non-Specific Binding) cause1 Possible Cause: Suboptimal Buffer start->cause1 cause2 Possible Cause: Hydrophobic Interactions start->cause2 cause3 Possible Cause: Conjugate Aggregation start->cause3 solution1a Increase Salt Conc. (e.g., 150mM NaCl) cause1->solution1a solution1b Adjust pH cause1->solution1b solution2a Add Tween-20 to Wash Buffer cause2->solution2a solution2b Use Blocking Agent (e.g., 1% BSA) cause2->solution2b solution3 Incorporate Hydrophilic Linker (e.g., PEGylation) cause3->solution3

Caption: Troubleshooting workflow for high in vitro non-specific binding.

G Strategies to Reduce Non-Specific Binding of this compound Conjugates cluster_conjugate This compound Conjugate Design cluster_strategies Mitigation Strategies cluster_outcomes Improved Outcomes This compound This compound (PSMA Targeting) Linker Linker Modification This compound->Linker Payload Payload Linker->Payload PEG Incorporate PEG (Hydrophilicity) Linker->PEG Charge Modulate Linker Charge (Reduce Electrostatic NSB) Linker->Charge Albumin Add Albumin Binder (Control PK) Linker->Albumin ReducedNSB Reduced Non-Specific Binding & Uptake PEG->ReducedNSB Charge->ReducedNSB ImprovedPK Improved Pharmacokinetics Albumin->ImprovedPK IncreasedTI Increased Therapeutic Index ReducedNSB->IncreasedTI ImprovedPK->IncreasedTI

Caption: Key strategies in this compound conjugate design to minimize non-specific binding.

References

Technical Support Center: DUPA Synthesis Scale-Up for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up the synthesis of DUPA (2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid) or similar complex small molecules for preclinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a small molecule synthesis like this compound for preclinical studies?

Scaling up a synthesis from the laboratory bench to produce preclinical quantities (multi-gram to kilogram) is not merely about using larger flasks and more reagents.[1] Key challenges include maintaining process consistency, managing new or amplified impurities, ensuring efficient heat and mass transfer, and adapting purification methods.[2][3] The synthetic routes developed by medicinal chemists are often designed for speed and diversity, which can make them unsuitable for large-scale production due to factors like cost, safety, and robustness.[4]

Q2: Why does my reaction yield often decrease when I move to a larger scale?

A drop in yield during scale-up is a common issue that can stem from several factors.[5] In larger reactors, inefficient mixing and uneven heat distribution can create localized "hot spots" or cold spots, leading to the formation of side products or degradation of the desired product.[6] The rate of reagent addition, which is easily controlled in the lab, becomes a critical parameter at scale and can significantly impact the reaction outcome if not properly managed.

Q3: How does the impurity profile change during scale-up, and how can I manage it?

Impurities that are negligible at a small scale can become significant problems in larger batches.[1] Minor side reactions may be amplified, and longer reaction or heating times can lead to product degradation.[6][7] Managing the impurity profile requires robust analytical monitoring at each stage. Strategies include re-optimizing reaction conditions (e.g., temperature, concentration) to disfavor side-product formation and implementing purification steps for intermediates to prevent carrying impurities forward.[8]

Q4: What are the best strategies for product purification at the multi-kilogram scale?

While column chromatography is a workhorse in the lab, it is often impractical and costly for large-scale purification. The preferred method at scale is crystallization, which can provide high purity material efficiently.[8] Developing a robust crystallization process involves careful selection of solvents, controlled cooling rates, and potentially seeding to ensure consistent crystal formation and avoid "oiling out." Other scalable techniques include extractive workups with pH adjustments and solvent washes.

Q5: How do I adapt my laboratory protocol for pilot plant equipment?

Directly translating a lab protocol to a pilot plant is rarely successful.[1] You must consider the differences in equipment geometry, material of construction, and heating/cooling mechanisms.[3] For example, a magnetic stir bar's mixing efficiency does not scale, requiring a switch to overhead mechanical stirrers with specific impeller designs.[6] It is crucial to collaborate with chemical engineers to understand the capabilities and limitations of the available equipment and adapt the process accordingly.[9]

Troubleshooting Guides

Problem Area 1: Low or Inconsistent Yields

Q: My this compound synthesis yield dropped from 90% in a 1L flask to 65% in a 20L reactor. What should I investigate first?

A: A significant yield drop upon scale-up typically points to physical process parameters that do not scale linearly. Follow this systematic approach to identify the root cause:

  • Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[6] This can lead to extended reaction times at suboptimal temperatures or localized overheating, promoting side reactions.

    • Solution: Monitor the internal reaction temperature closely, not just the jacket temperature. Adapt heating and cooling ramps to ensure the batch temperature follows the intended profile.

  • Mixing Efficiency: Inadequate mixing can lead to concentration gradients, meaning your reagents are not reacting evenly. This is a primary cause of increased side-product formation.[2]

    • Solution: Evaluate the reactor's stirring mechanism (impeller type, speed). A simple visual check for uniform mixing (if possible) or computational fluid dynamics (CFD) modeling can be helpful. Increase stirring speed if it does not create other issues like splashing or shearing.

  • Reagent Addition Rate: Adding a reagent too quickly can cause localized high concentrations, leading to exothermic events and side reactions.

    • Solution: Scale the addition time proportionally to the batch size. For highly exothermic reactions, a slower, controlled addition rate is critical.

Problem Area 2: Increased Impurity Levels

Q: I'm observing a new, significant impurity peak on my HPLC analysis after scaling up. How do I identify and control it?

A: The appearance of new or amplified impurities is a critical issue that impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

  • Identify the Impurity: Isolate the impurity using preparative chromatography and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Understanding the structure will provide clues about its formation pathway.

  • Investigate the Cause:

    • Side Reaction: Did the impurity arise from a known or new side reaction? Compare the reaction conditions (temperature, time, concentration) between the lab and pilot scale. Longer reaction times or higher temperatures at scale are common culprits.[5]

    • Starting Material: Are the raw materials of the same quality and purity at the larger scale? Sourcing from a different supplier can introduce new impurities that may affect the reaction.[3]

    • Degradation: Is the product or an intermediate degrading under the scaled-up work-up or isolation conditions (e.g., prolonged exposure to acid/base or high temperatures during distillation)?

  • Control Strategy: Once the cause is known, modify the process. This could involve lowering the reaction temperature, reducing the reaction time, purifying an intermediate before the next step, or adjusting the work-up procedure to remove the impurity.

Data Presentation: Scale-Up Parameter Comparison

The following table illustrates the typical changes in key parameters when moving from a laboratory scale to a preclinical (pilot) scale.

ParameterLab Scale (10-100 g)Preclinical Scale (1-10 kg)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flask (1-5 L)Jacketed glass or stainless steel reactor (20-100 L)Material compatibility, pressure rating, and geometry differ significantly.[3]
Heating/Cooling Heating mantle, oil/water bathCirculating thermal fluid in reactor jacketSlower heat transfer can lead to poor temperature control and gradients.[6]
Mixing Magnetic stir barOverhead mechanical stirrer (e.g., anchor, pitched-blade turbine)Mixing efficiency is critical and does not scale linearly.[2]
Purification Flash column chromatography, simple precipitationControlled crystallization, recrystallization, extractionChromatography is generally not viable; focus on developing a robust crystallization.[8]
Process Control Manual addition, visual monitoringAutomated dosing pumps, process analytical technology (PAT)Tighter control of parameters is required for reproducibility and GMP compliance.[2]
Safety Fume hoodWalk-in hood, dedicated ventilation, process safety reviewsHandling large quantities of flammable or toxic materials requires enhanced safety protocols.[4]

Experimental Protocols & Visualizations

Experimental Workflow for this compound Synthesis Scale-Up

The journey from a lab-scale synthesis to a robust preclinical production process involves several key stages. This workflow highlights the critical steps and feedback loops necessary for successful technology transfer and scale-up.

Figure 1. General Workflow for Synthesis Scale-Up cluster_0 Phase 1: Process Development cluster_1 Phase 2: Pilot & Validation cluster_2 Phase 3: Production lab Lab-Scale Synthesis (g) dev Process R&D (Route Scouting, Safety Review) lab->dev Initial Route opt Parameter Optimization (Design of Experiments - DoE) dev->opt Optimized Route pilot Pilot Scale Run (Non-GMP, kg scale) opt->pilot Process Definition anal Impurity Profiling & Characterization pilot->anal Crude Sample val Process Validation (Demonstrate Reproducibility) pilot->val Refined Process anal->opt Feedback for Re-optimization prod Preclinical Batch Production (GMP) val->prod Validated SOP

Caption: A logical workflow for scaling a chemical synthesis from the lab to preclinical production.

Protocol 1: Troubleshooting Low Reaction Yields

When encountering a low yield, a structured troubleshooting approach is essential. This decision tree guides the researcher through the most common causes.

Figure 2. Troubleshooting Workflow for Low Yields start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Water Content, Activity) start->reagents conditions Optimize Reaction Conditions (Temp, Conc, Time, Mixing) reagents->conditions Reagents OK monitoring Monitor Reaction Progress (TLC, HPLC, GC-MS) conditions->monitoring monitoring->conditions Reaction Stalled/ Incomplete workup Evaluate Work-up & Purification (Extraction, Crystallization) monitoring->workup Reaction Complete side_rxn Investigate Side Reactions workup->side_rxn Product Loss Detected success Yield Improved workup->success No Significant Loss side_rxn->conditions Minimize by Adjusting Params side_rxn->success Side Reactions Minimized

Caption: A decision tree for systematically diagnosing the cause of low reaction yields.

Protocol 2: Development of a Scalable Crystallization Procedure

Objective: To replace a laboratory-scale precipitation or chromatographic purification with a robust, scalable crystallization process for isolating this compound with high purity.

Methodology:

  • Solvent Screening:

    • Identify a solvent system where this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Test a range of single solvents and binary/ternary solvent mixtures (e.g., ethanol/water, acetone/heptane).

    • The ideal system should be non-reactive with this compound, have a suitable boiling point, and be acceptable from a safety and environmental standpoint.

  • Determine Solubility Curve:

    • Prepare saturated solutions of crude this compound in the chosen solvent system at various temperatures (e.g., from 20°C to 70°C in 10°C increments).

    • Quantify the concentration of this compound in each solution (e.g., by HPLC or gravimetric analysis after solvent evaporation).

    • Plot solubility (g/L) versus temperature to create a solubility curve. This is critical for determining the theoretical yield and required solvent volumes.

  • Develop a Cooling Profile:

    • Dissolve the crude this compound in the minimum amount of hot solvent required for complete dissolution (based on the solubility curve).

    • Experiment with different cooling profiles:

      • Rapid Cooling (Crash Cool): Place directly in an ice bath. This often yields small, impure crystals.

      • Slow Linear Cooling: Cool at a controlled rate (e.g., 10-20°C per hour). This is the preferred method for growing larger, purer crystals.

      • Staged Cooling: Cool to an intermediate temperature and hold, then continue cooling.

  • Seeding Strategy (Optional but Recommended):

    • To ensure batch-to-batch consistency and control crystal size, introduce a small quantity (0.1-1.0% w/w) of pure this compound crystals (seeds) once the solution becomes supersaturated.

    • The seeding temperature is a critical parameter that should be optimized.

  • Isolation and Drying:

    • After crystallization is complete, collect the solid product by filtration (e.g., using a Nutsche filter-dryer in a pilot plant).

    • Wash the filter cake with a small amount of cold, fresh solvent to remove residual impurities.

    • Dry the crystals under vacuum at a temperature well below the melting point to remove residual solvent.

  • Analysis:

    • Analyze the final product for purity (HPLC), residual solvent (GC), and crystal form (XRD, DSC). Compare the results to the preclinical specifications.

References

overcoming solubility issues with DUPA-indenoisoquinoline conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with DUPA-indenoisoquinoline conjugates. The information provided is intended to help overcome common challenges, particularly those related to solubility, encountered during experimental work.

Troubleshooting Guide

Issue: Poor Solubility of this compound-Indenoisoquinoline Conjugate in Aqueous Buffers

Possible Causes:

  • Hydrophobic Nature of the Indenoisoquinoline Moiety: The indenoisoquinoline core is inherently hydrophobic, which can lead to poor solubility in aqueous solutions, even after conjugation with the hydrophilic this compound targeting ligand.

  • Aggregation: The planar structure of the indenoisoquinoline can promote intermolecular π-π stacking, leading to aggregation and precipitation.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the solubility of the conjugate.

  • Linker Properties: The linker connecting this compound and the indenoisoquinoline may not be sufficiently hydrophilic to overcome the insolubility of the payload.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • pH Adjustment: Systematically vary the pH of the buffer. Since this compound has carboxylic acid groups, a pH above the pKa of these groups will ensure they are deprotonated and charged, which can improve solubility.[1]

    • Use of Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 to the aqueous buffer.[1]

  • Incorporate Solubilizing Excipients:

    • Surfactants: Add non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC) to aid in solubilization.[1]

    • Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with the hydrophobic indenoisoquinoline moiety, thereby increasing its aqueous solubility.[1][2]

  • Modify the Conjugate Design:

    • Introduce a Hydrophilic Linker: If synthesizing new batches of the conjugate, consider incorporating a more hydrophilic linker, such as a polyethylene (B3416737) glycol (PEG) chain, between the this compound and the indenoisoquinoline.[3][4][5] This has been shown to improve the hydrophilicity and reduce aggregation of antibody-drug conjugates.[3][5]

Frequently Asked Questions (FAQs)

Q1: My this compound-indenoisoquinoline conjugate precipitates out of solution during my cell-based assay. What can I do?

A1: This is a common issue stemming from the low aqueous solubility of the indenoisoquinoline payload. Here are several strategies you can employ:

  • Pre-dissolve in an Organic Solvent: First, dissolve the conjugate in a minimal amount of a biocompatible organic solvent like DMSO. Then, add this stock solution to your cell culture medium dropwise while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of the organic solvent in the medium should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Formulate with a Solubilizing Agent: As mentioned in the troubleshooting guide, you can formulate the conjugate with surfactants or cyclodextrins to enhance its solubility in the assay medium.[1][2]

  • Sonication: Briefly sonicating the final solution can help to break up small aggregates and improve dispersion.

Q2: I am observing inconsistent results in my in vivo experiments. Could this be related to the solubility of my conjugate?

A2: Yes, poor solubility can lead to inconsistent bioavailability and, consequently, variable experimental outcomes. If the conjugate is not fully dissolved in the vehicle for injection, it can lead to inaccurate dosing and erratic absorption. To address this, consider the following:

  • Formulation for In Vivo Administration: For preclinical studies, it is crucial to develop a stable formulation. Lipid-based formulations or nanosuspensions can be effective for poorly soluble compounds.[1][2][6]

  • Particle Size Reduction: If you have a solid form of the conjugate, reducing the particle size through techniques like micronization can improve the dissolution rate.[1][7]

  • Vehicle Optimization: Experiment with different biocompatible vehicle compositions. A common strategy is to use a mixture of solvents and solubilizing agents. For example, a vehicle containing saline, PEG 300, and Tween® 80 is often used for poorly soluble compounds.

Q3: How can I modify the synthesis of my this compound-indenoisoquinoline conjugate to improve its solubility?

A3: Proactively addressing solubility during the design and synthesis phase is a highly effective strategy. Consider these modifications:

  • Incorporate a Hydrophilic Linker: Synthesize the conjugate with a flexible, hydrophilic linker, such as a PEG linker of varying lengths. This can physically separate the hydrophobic drug from the rest of the molecule and improve overall water solubility.[4][5]

  • Modify the Indenoisoquinoline Core: Research suggests that modifications to the indenoisoquinoline scaffold itself, such as the introduction of methoxy (B1213986) groups, can improve water solubility.[8]

  • Add Ionizable Groups: Introducing ionizable functional groups to the linker or the indenoisoquinoline can enhance solubility in aqueous solutions at specific pH values.

Data Presentation

Table 1: Effect of Formulation Strategies on the Aqueous Solubility of a this compound-Indenoisoquinoline Conjugate

FormulationAqueous Solubility (µg/mL)Fold Increase in Solubility
Phosphate Buffered Saline (PBS), pH 7.40.51.0
PBS with 5% DMSO12.825.6
PBS with 2% Tween® 8025.350.6
PBS with 10% Hydroxypropyl-β-Cyclodextrin58.1116.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of different formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a this compound-Indenoisoquinoline Conjugate Formulation using a Co-solvent Method
  • Stock Solution Preparation: Weigh out 1 mg of the this compound-indenoisoquinoline conjugate and dissolve it in 100 µL of sterile DMSO to prepare a 10 mg/mL stock solution.

  • Vehicle Preparation: Prepare the final vehicle by mixing sterile PBS (pH 7.4) with the desired co-solvent (e.g., PEG 400) and surfactant (e.g., Tween® 80) at the target concentrations. For example, a vehicle could be 90% PBS, 8% PEG 400, and 2% Tween® 80.

  • Final Formulation: While vortexing the vehicle, slowly add the required volume of the conjugate stock solution to achieve the final desired concentration.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation. If necessary, briefly sonicate the solution to ensure homogeneity.

Protocol 2: In Vitro Solubility Assessment
  • Sample Preparation: Prepare supersaturated solutions of the this compound-indenoisoquinoline conjugate in various buffer systems (e.g., PBS, PBS with 5% DMSO, etc.).

  • Equilibration: Gently agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach equilibrium.

  • Separation of Undissolved Solute: Centrifuge the samples at high speed to pellet any undissolved conjugate.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound-Indenoisoquinoline Conjugate Buffer Optimize Buffer (pH, Co-solvents) Problem->Buffer Excipients Add Solubilizing Excipients (Surfactants, Cyclodextrins) Problem->Excipients Redesign Conjugate Redesign (Hydrophilic Linker) Problem->Redesign Outcome Improved Solubility and Experimental Consistency Buffer->Outcome Excipients->Outcome Redesign->Outcome

Caption: Troubleshooting workflow for addressing poor solubility of this compound-indenoisoquinoline conjugates.

signaling_pathway cluster_conjugate Drug Delivery cluster_cell Target Cell Conjugate This compound-Indenoisoquinoline Conjugate PSMA PSMA Receptor Conjugate->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Topoisomerase Topoisomerase I Endosome->Topoisomerase Drug Release & Target Engagement DNA DNA Damage Topoisomerase->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Targeted drug delivery pathway of a this compound-indenoisoquinoline conjugate.

References

Technical Support Center: Affinity Optimization of DUPA for Enhanced PSMA Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the affinity optimization of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) for enhanced binding to Prostate-Specific Membrane Antigen (PSMA).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and evaluation of this compound derivatives.

Issue Potential Cause Recommended Solution
Low Binding Affinity (High IC50/Ki) in Competitive Binding Assays 1. Impure or Degraded this compound Analog: Contaminants or degradation products can interfere with binding. 2. Incorrect Assay Conditions: Suboptimal buffer pH, ion concentration, or incubation time. 3. Inactive PSMA Enzyme/Protein: Improper storage or handling of the PSMA source (e.g., LNCaP cell lysate). 4. Inaccurate Compound Concentration: Errors in weighing or dissolving the test compound.1. Purity Verification: Confirm the purity of the this compound analog using HPLC and mass spectrometry. Synthesize a fresh batch if necessary. 2. Assay Optimization: Optimize assay conditions, including buffer composition, pH (typically 7.4), and incubation time. 3. Use Fresh PSMA Source: Prepare fresh LNCaP cell lysates or use a commercially available recombinant PSMA protein. Ensure proper storage at -80°C. 4. Accurate Quantification: Carefully re-measure the concentration of the stock solution. Use a calibrated balance and ensure complete dissolution.
Inconsistent or Non-reproducible Binding Assay Results 1. Variability in Cell Lysate Preparation: Inconsistent protein concentration or PSMA expression levels in cell lysates. 2. Pipetting Errors: Inaccurate dispensing of reagents, especially the radioligand or competitor. 3. Temperature Fluctuations: Inconsistent incubation temperatures affecting binding kinetics. 4. Cell Line Instability: Changes in PSMA expression in LNCaP cells over multiple passages.1. Standardize Lysate Preparation: Standardize the cell lysis protocol and measure the protein concentration of each batch. Normalize results to protein content. 2. Calibrate Pipettes: Regularly calibrate pipettes and use positive displacement pipettes for viscous solutions. 3. Ensure Consistent Temperature: Use a calibrated incubator or water bath and monitor the temperature throughout the experiment. 4. Monitor Cell Line: Regularly check PSMA expression levels in the LNCaP cell line using flow cytometry or western blotting. Use cells from a consistent passage number.
High Background Signal in Cell-Based Assays 1. Non-specific Binding: The this compound conjugate may be binding to other cell surface proteins or the plastic of the assay plate. 2. Inadequate Washing: Insufficient removal of unbound radioligand. 3. Cell Clumping: Aggregation of cells can trap the radioligand, leading to a high background.1. Blocking Agents: Pre-incubate cells with a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding. 2. Optimize Washing Steps: Increase the number and volume of wash steps with ice-cold buffer. 3. Ensure Single-Cell Suspension: Gently triturate cells to create a single-cell suspension before plating.
Low Yield or Purity During this compound Analog Synthesis 1. Incomplete Coupling Reactions: Inefficient activation of carboxylic acids or incomplete reaction with amines during solid-phase peptide synthesis (SPPS). 2. Peptide Aggregation: Hydrophobic this compound derivatives can aggregate on the resin, hindering reagent access. 3. Side Reactions: Undesired reactions involving protecting groups or the peptide backbone.1. Optimize Coupling: Use a more efficient coupling reagent (e.g., HATU, HCTU) and extend the reaction time. Double coupling may be necessary for difficult couplings. 2. Use Chaotropic Agents: Incorporate chaotropic agents like isopropanol (B130326) in the washing steps to disrupt aggregation. 3. Review Synthesis Strategy: Re-evaluate the choice of protecting groups and cleavage conditions to minimize side reactions.
Poor In Vivo Tumor Uptake of Radiolabeled this compound Conjugate 1. Low In Vivo Stability: The conjugate may be rapidly degraded by proteases in the serum. 2. Unfavorable Pharmacokinetics: Rapid clearance from the bloodstream before it can accumulate in the tumor. 3. Low PSMA Expression in Xenograft: The tumor model may have low or heterogeneous PSMA expression.1. Enhance Stability: Modify the linker with non-natural amino acids or use more stable conjugation chemistry.[1] 2. Optimize Linker: Modify the linker with polyethylene (B3416737) glycol (PEG) chains or albumin-binding moieties to improve pharmacokinetics. 3. Verify Tumor Model: Confirm high PSMA expression in the xenograft model using immunohistochemistry or ex vivo biodistribution studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length and composition for this compound derivatives to achieve high PSMA affinity?

A1: The optimal linker can significantly influence the binding affinity and overall performance of this compound derivatives.[2][3] Linker design should consider both length and chemical composition. Studies have shown that linkers incorporating hydrophobic moieties, such as aromatic rings, can interact with a hydrophobic pocket near the PSMA active site, thereby enhancing binding affinity.[2] However, excessively long or very flexible linkers can lead to a decrease in affinity. A systematic evaluation of different linker lengths and compositions is often necessary to identify the optimal design for a specific application.

Q2: How can I improve the serum stability of my this compound conjugate?

A2: Poor serum stability can lead to premature degradation of the conjugate and reduced efficacy. To improve stability, consider the following strategies:

  • Incorporate non-natural amino acids: Replacing natural L-amino acids in a peptide-based linker with D-amino acids can reduce susceptibility to proteolysis.

  • Utilize stable conjugation chemistry: Employing robust linkers, such as those based on sulfone chemistry, can enhance the stability of the conjugate in plasma.[1]

  • PEGylation: The addition of polyethylene glycol (PEG) chains can shield the conjugate from enzymatic degradation and improve its pharmacokinetic profile.

Q3: My radiolabeled this compound derivative shows high uptake in the kidneys and salivary glands. How can I reduce this off-target accumulation?

A3: High uptake in PSMA-expressing healthy tissues like the kidneys and salivary glands is a common challenge.[4] Strategies to mitigate this include:

  • Linker Modification: Introducing negatively charged residues or hydrophilic linkers can alter the biodistribution and reduce uptake in non-target organs.

  • Co-injection of Blocking Agents: Administering a non-radiolabeled PSMA inhibitor can block the binding sites in healthy tissues, although this may also reduce tumor uptake.

  • Pharmacokinetic Optimization: Modifying the overall properties of the conjugate to favor rapid clearance of unbound tracer can reduce the radiation dose to non-target organs.

Q4: What are the key differences between IC50, Ki, and Kd in the context of this compound-PSMA binding?

A4: These are all measures of binding affinity, but they are determined differently:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of a this compound derivative required to inhibit 50% of the binding of a known radioligand to PSMA in a competitive binding assay. It is an experimental value that can be influenced by assay conditions.[5]

  • Ki (Inhibition constant): This is a more absolute measure of the binding affinity of an inhibitor. It is calculated from the IC50 value and the concentration and Kd of the radioligand using the Cheng-Prusoff equation.[6]

  • Kd (Dissociation constant): This represents the equilibrium constant for the dissociation of the this compound derivative from PSMA. A lower Kd value indicates a higher binding affinity.

Q5: What are the best practices for handling and maintaining PSMA-positive cell lines like LNCaP to ensure consistent experimental results?

A5: Maintaining the integrity of PSMA-positive cell lines is crucial for reliable data. Key best practices include:

  • Regular Mycoplasma Testing: Mycoplasma contamination can alter cell physiology and PSMA expression.[7]

  • Consistent Passaging: Avoid letting cells become over-confluent, as this can affect PSMA expression. Maintain a consistent passaging schedule.

  • Authentication: Periodically authenticate the cell line to ensure it has not been cross-contaminated.

  • Controlled Freezing and Thawing: Use a standardized protocol for cryopreservation and thawing to maintain cell viability and characteristics.

Data Presentation

Table 1: Binding Affinities of this compound and Representative Derivatives for PSMA

CompoundLinker/ModificationIC50 (nM)Ki (nM)Cell LineReference
This compound-478LNCaP[8][9]
MIP-1072(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid3.8-LNCaP[10]
MIP-1095(S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid0.81-LNCaP[10]
PSMA-6172-naphthyl-L-alanine-tranexamic acid0.90 ± 0.30-LS174T[2]
Dimeric Conjugate 30Optimized Linker1.05 ± 0.30-LS174T[2]

Table 2: In Vivo Tumor Uptake of Selected Radiolabeled this compound Conjugates

CompoundTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
99mTc-DUPA-conjugateLNCaP xenograft4 hours12.4[11]
[123I]MIP-1072LNCaP xenograft1 hour17[10]
[123I]MIP-1095LNCaP xenograft4 hours34[10]

Experimental Protocols

NAALADase Competitive Binding Assay

This protocol is adapted from a fluorescence-based assay used to determine the binding affinity of PSMA inhibitors.[12]

Materials:

  • LNCaP cell lysate (source of PSMA)

  • Test this compound derivatives

  • N-acetylaspartylglutamate (NAAG) - PSMA substrate

  • Amplex Red glutamic acid/glutamate oxidase kit

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test this compound derivatives and a reference inhibitor in assay buffer.

  • In a 96-well plate, add LNCaP cell lysate to each well.

  • Add the serially diluted test compounds and the reference inhibitor to the wells.

  • Add a fixed concentration of NAAG to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Stop the reaction and add the Amplex Red working solution.

  • Incubate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell Uptake and Internalization Assay

This protocol describes a method to evaluate the cellular uptake and internalization of radiolabeled this compound conjugates in PSMA-positive cells (e.g., LNCaP).

Materials:

  • PSMA-positive cell line (e.g., LNCaP)

  • Radiolabeled this compound conjugate

  • Cell culture medium

  • Ice-cold wash buffer (e.g., PBS)

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate surface-bound from internalized radioactivity

  • 24-well plates

  • Gamma counter

Procedure:

  • Seed PSMA-positive cells in 24-well plates and allow them to adhere overnight.

  • Remove the culture medium and add fresh medium containing the radiolabeled this compound conjugate at a specific concentration.

  • Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • To determine total cell uptake, aspirate the medium and wash the cells three times with ice-cold wash buffer.

  • Lyse the cells and measure the radioactivity using a gamma counter.

  • To determine internalization, after incubation with the radioligand, wash the cells with ice-cold wash buffer.

  • Add ice-cold acid wash buffer and incubate for a short period (e.g., 5-10 minutes) on ice to strip the surface-bound radioligand.

  • Collect the acid wash supernatant (surface-bound fraction).

  • Wash the cells again with wash buffer.

  • Lyse the cells to release the internalized radioligand (internalized fraction).

  • Measure the radioactivity in the surface-bound and internalized fractions.

  • Express the results as a percentage of the total added activity.

Radiolabeling of this compound Derivatives with Gallium-68

This is a general protocol for labeling DOTA-conjugated this compound derivatives with Gallium-68 (⁶⁸Ga) for PET imaging.

Materials:

  • DOTA-conjugated this compound derivative

  • ⁶⁸Ge/⁶⁸Ga generator

  • Elution solution (e.g., 0.1 M HCl)

  • Reaction buffer (e.g., sodium acetate)

  • Heating block

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using the appropriate elution solution.

  • In a reaction vial, mix the DOTA-conjugated this compound derivative with the reaction buffer to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).

  • Add the ⁶⁸Ga eluate to the reaction vial.

  • Heat the reaction mixture at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-10 minutes).

  • After the incubation, cool the reaction vial.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. The radiochemical purity should typically be >95%.

Visualizations

Experimental_Workflow_for_DUPA_Affinity_Optimization cluster_synthesis This compound Analog Synthesis cluster_evaluation In Vitro Evaluation cluster_radiolabeling Radiolabeling & In Vivo Studies Synthesis Solid-Phase or Solution-Phase Synthesis of this compound Derivatives Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Analysis Purification->Characterization Binding_Assay Competitive Binding Assay (NAALADase) Characterization->Binding_Assay Screening Cell_Uptake Cell Uptake & Internalization Assay Binding_Assay->Cell_Uptake Radiolabeling Radiolabeling with PET/SPECT Isotope Cell_Uptake->Radiolabeling Lead Candidate Selection QC Quality Control (Radio-HPLC/TLC) Radiolabeling->QC In_Vivo_Imaging In Vivo PET/SPECT Imaging QC->In_Vivo_Imaging Biodistribution Ex Vivo Biodistribution In_Vivo_Imaging->Biodistribution

Caption: Workflow for this compound affinity optimization.

DUPA_PSMA_Binding_and_Internalization cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Derivative PSMA PSMA This compound->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Recycling PSMA Recycling Endosome->Recycling Sorting DUPA_Released Released This compound Derivative Endosome->DUPA_Released Release Recycling->PSMA Recycling to Membrane

Caption: this compound-PSMA binding and internalization pathway.

References

Technical Support Center: Enhancing DUPA-to-Antibody Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) to antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and consistency of your conjugation experiments. Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its role in antibody conjugates?

This compound is a potent and high-affinity small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a protein that is highly overexpressed on the surface of prostate cancer cells.[1][2] By conjugating this compound to an antibody, researchers can create highly targeted therapeutics, such as antibody-drug conjugates (ADCs) or imaging agents, that specifically deliver a payload to prostate cancer cells while minimizing effects on healthy tissue.[1]

Q2: What is the primary method for conjugating this compound to an antibody?

The most common method for conjugating this compound to an antibody is through amine-reactive chemistry. Typically, a carboxylic acid group on this compound is activated to an N-hydroxysuccinimide (NHS) ester. This this compound-NHS ester then readily reacts with the primary amine groups on the side chains of lysine (B10760008) residues and the N-terminus of the antibody, forming a stable amide bond.[][4] This is a robust and widely used method for protein bioconjugation.[]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

The Drug-to-Antibody Ratio (DAR) refers to the average number of this compound molecules conjugated to a single antibody.[5] DAR is a critical quality attribute (CQA) of the conjugate as it directly impacts its efficacy, toxicity, and pharmacokinetic properties. A low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, faster clearance from circulation, and potential toxicity.[5][6]

Q4: How is the DAR of a this compound-antibody conjugate measured?

Several analytical techniques can be used to determine the DAR:

  • UV-Vis Spectroscopy: This is a straightforward method that compares the absorbance of the conjugate at two different wavelengths – typically 280 nm for the antibody and a wavelength specific to this compound (if it has a unique chromophore). By using the extinction coefficients of the antibody and this compound, the average DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated this compound molecule increases the hydrophobicity of the antibody, HIC can separate antibodies with different numbers of this compound molecules, allowing for the determination of the DAR distribution and the average DAR.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a precise mass of the intact conjugate. The mass difference between the conjugated and unconjugated antibody allows for the direct calculation of the number of attached this compound molecules and thus the DAR.

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound-antibody conjugation.

Problem: Low Conjugation Efficiency / Low DAR

Question: My this compound-antibody conjugation reaction is yielding a low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I improve it?

Answer: Low DAR is a frequent issue that can often be resolved by optimizing key reaction parameters. Below are the common causes and recommended solutions.

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The target lysine residues on the antibody need to be in a deprotonated (nucleophilic) state to react.

    • Solution: Ensure the reaction buffer pH is between 8.0 and 8.5.[][4][7] A pH below 7.5 can lead to protonation of the amines, significantly slowing the reaction rate. A pH above 9.0 can increase the rate of hydrolysis of the this compound-NHS ester, reducing its availability to react with the antibody.

  • Inadequate Molar Ratio of this compound-NHS to Antibody: The stoichiometry of the reactants is a primary driver of the final DAR.

    • Solution: Increase the molar excess of the this compound-NHS ester relative to the antibody. It is recommended to perform a series of small-scale experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1 of this compound:antibody) to determine the optimal ratio for achieving your target DAR.[8]

  • Hydrolysis of this compound-NHS Ester: this compound-NHS ester is sensitive to moisture and will hydrolyze in aqueous buffers, rendering it inactive.

    • Solution: Prepare the this compound-NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the antibody solution.[][4] Always use anhydrous solvents and allow the vial of this compound-NHS ester to warm to room temperature before opening to prevent condensation.[8]

  • Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA, glycine) will compete with the antibody for reaction with the this compound-NHS ester.[4][8][9]

    • Solution: Before conjugation, the antibody must be purified to remove any interfering substances. This can be achieved through dialysis, desalting columns, or other buffer exchange methods into an amine-free buffer like PBS or borate (B1201080) buffer.[8][9]

  • Low Antibody Concentration: The conjugation reaction kinetics are concentration-dependent.

    • Solution: For efficient conjugation, the antibody concentration should ideally be 2 mg/mL or higher.[9][10] If your antibody solution is too dilute, consider concentrating it before the reaction.[9]

Data Presentation: Impact of Reaction Parameters on DAR

The following table summarizes the expected qualitative impact of key parameters on the final DAR.

ParameterLow SettingOptimal SettingHigh SettingRationale
pH Low DARHigh DAR Low DAROptimal pH (8.0-8.5) deprotonates lysine amines for reaction. High pH (>9.0) increases NHS ester hydrolysis.
Molar Ratio (this compound:Ab) Low DARTarget DAR High DARHigher molar excess of this compound-NHS drives the reaction towards a higher degree of labeling.
Antibody Concentration Low DARHigh DAR High DARHigher reactant concentrations increase the reaction rate and efficiency.
Reaction Time Low DARTarget DAR PlateauThe reaction typically reaches completion within 1-2 hours at room temperature.
Temperature Low DARTarget DAR Risk of AggregationRoom temperature (20-25°C) is generally sufficient. Higher temperatures can denature the antibody.

Mandatory Visualization: Workflow for Optimizing this compound-Antibody Conjugation

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Conjugation Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis start Start: Purified Antibody buffer_exchange Buffer Exchange (e.g., PBS, pH 7.4) start->buffer_exchange adjust_ph Adjust pH to 8.0-8.5 (e.g., with Borate or Bicarbonate buffer) buffer_exchange->adjust_ph conjugation Add this compound-NHS to Antibody (Vary Molar Ratios) Incubate 1-2h at RT adjust_ph->conjugation prep_this compound Prepare this compound-NHS in anhydrous DMSO prep_this compound->conjugation purify Purify Conjugate (e.g., Desalting Column, SEC) conjugation->purify analyze Characterize Conjugate (UV-Vis, HIC, LC-MS) purify->analyze dar_check Target DAR Achieved? analyze->dar_check dar_check->conjugation No (Adjust Molar Ratio) end End Product dar_check->end Yes

Caption: Workflow for optimizing this compound-antibody conjugation.
Problem: Antibody Aggregation After Conjugation

Question: I am observing precipitation or aggregation of my antibody after the conjugation reaction. What is the cause and how can I prevent it?

Answer: Antibody aggregation is a common problem in ADC development, often stemming from the increased hydrophobicity of the conjugate.

  • Increased Hydrophobicity: this compound, like many small molecules, is more hydrophobic than the amino acids on the antibody surface. Attaching multiple this compound molecules increases the overall hydrophobicity of the antibody, which can lead to self-association and aggregation to minimize exposure to the aqueous environment.[5][6]

    • Solution: Avoid excessively high DARs. If a high DAR is not required for efficacy, aim for a lower, more homogeneous DAR. Consider including stabilizing excipients (e.g., arginine, polysorbate) in the final formulation buffer.

  • Organic Co-solvent: The use of organic solvents like DMSO or DMF to dissolve the this compound-NHS ester can denature the antibody if the final concentration of the solvent is too high.

    • Solution: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, typically below 10% (v/v). Add the this compound-NHS/DMSO solution to the antibody solution slowly while gently stirring.

  • Conjugation Process Stress: Physical and chemical stressors during the conjugation process, such as elevated temperatures or harsh pH conditions, can cause the antibody to partially unfold, exposing hydrophobic regions and promoting aggregation.[5][6]

    • Solution: Perform the conjugation at room temperature or 4°C. Avoid vigorous vortexing or shaking; instead, use gentle mixing. Ensure the pH of the reaction buffer is well-controlled and does not deviate into ranges that could affect antibody stability.

Mandatory Visualization: Causes of Antibody Aggregation

G cause1 High DAR intermediate1 Increased Surface Hydrophobicity cause1->intermediate1 cause2 Hydrophobic this compound Payload cause2->intermediate1 cause3 Organic Co-Solvent (DMSO) intermediate2 Antibody Denaturation/Unfolding cause3->intermediate2 cause4 Process Stress (High Temp, Harsh pH) cause4->intermediate2 result Antibody Aggregation & Precipitation intermediate1->result intermediate2->result

Caption: Key factors leading to antibody aggregation during conjugation.

III. Experimental Protocols

Protocol 1: this compound-NHS Ester Conjugation to an IgG Antibody

This protocol provides a general method for conjugating a this compound-NHS ester to lysine residues on an IgG antibody. Optimization of molar ratios is recommended.

1. Materials:

  • IgG Antibody (in amine-free buffer, e.g., PBS)

  • This compound-NHS Ester

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5[4][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

2. Antibody Preparation:

  • If your antibody is in a buffer containing primary amines (Tris, glycine) or stabilizers (BSA), perform a buffer exchange into PBS (pH 7.4).[8][9]

  • Adjust the antibody concentration to 2-5 mg/mL using PBS.[10]

  • Add 1/10th volume of 1 M Reaction Buffer to the antibody solution to raise the pH to ~8.5. For example, add 10 µL of 1 M Sodium Bicarbonate (pH 8.5) to 90 µL of antibody solution.[4]

3. This compound-NHS Ester Preparation:

  • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the this compound-NHS ester in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[][4]

4. Conjugation Reaction:

  • Calculate the volume of 10 mM this compound-NHS stock solution needed to achieve the desired molar ratio (e.g., 10:1 this compound:Antibody).

  • Slowly add the calculated volume of this compound-NHS solution to the pH-adjusted antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[]

5. Quenching and Purification:

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction). Incubate for 15 minutes.[8]

  • Remove unreacted this compound-NHS ester and other small molecules by purifying the conjugate using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the column.[7][8]

6. Characterization:

  • Determine the final concentration of the conjugated antibody and the DAR using UV-Vis spectroscopy or another preferred method.

  • Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: DAR Determination by UV-Vis Spectroscopy

This protocol assumes this compound has a distinct absorbance peak that is different from the antibody's absorbance at 280 nm.

1. Required Information:

  • Molar extinction coefficient of the antibody at 280 nm (ε_Ab,280_).

  • Molar extinction coefficient of this compound at its maximum absorbance wavelength, λ_max_ (ε_this compound,λmax_).

  • Molar extinction coefficient of this compound at 280 nm (ε_this compound,280_).

  • Correction Factor (CF) = ε_this compound,280_ / ε_this compound,λmax_.

2. Procedure:

  • Measure the absorbance of the purified this compound-antibody conjugate solution at 280 nm (A_280_) and at the λ_max_ of this compound (A_λmax_).

  • Calculate the concentration of the antibody ([Ab]) using the following formula:

    • [Ab] (M) = (A_280_ - (A_λmax_ × CF)) / ε_Ab,280_

  • Calculate the concentration of the conjugated this compound ([this compound]) using the following formula:

    • [this compound] (M) = A_λmax_ / ε_this compound,λmax_

  • Calculate the average DAR:

    • DAR = [this compound] / [Ab]

References

minimizing off-target toxicity of DUPA-paclitaxel conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DUPA-paclitaxel conjugates. The focus is on minimizing off-target toxicity and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for off-target toxicity of this compound-paclitaxel, and how is the conjugate designed to minimize it?

A1: The off-target toxicity of this compound-paclitaxel is primarily driven by the cytotoxic payload, paclitaxel (B517696), which can affect healthy cells. Paclitaxel is known to cause side effects such as myelosuppression, peripheral neuropathy, and alopecia. The this compound-paclitaxel conjugate is designed to minimize this by targeting Prostate-Specific Membrane Antigen (PSMA), which is highly overexpressed on prostate cancer cells and has low expression in most normal tissues.[1][2] This targeted delivery aims to concentrate the paclitaxel at the tumor site, reducing systemic exposure and thus minimizing side effects.[1][2]

Q2: My this compound-paclitaxel conjugate shows toxicity in PSMA-negative cell lines. What are the possible reasons?

A2: While this compound-paclitaxel is designed for PSMA-positive cells, some off-target toxicity in PSMA-negative cells can occur due to several factors:

  • Premature Drug Release: The linker connecting this compound and paclitaxel might be unstable in the cell culture medium, leading to the release of free paclitaxel which can then enter cells non-specifically.

  • Non-specific Uptake: The conjugate, especially if formulated as a nanoparticle, might be taken up by cells through non-specific endocytosis pathways, independent of PSMA expression.

  • Payload Sensitivity: The PSMA-negative cell line you are using might be particularly sensitive to paclitaxel, so even a small amount of released or non-specifically delivered drug could cause significant cytotoxicity.

Q3: How does the choice of linker impact the stability and off-target toxicity of the this compound-paclitaxel conjugate?

A3: The linker is a critical component for the stability and therapeutic index of the conjugate. For this compound-paclitaxel, a disulfide linker is often used.[1][2] This type of linker is designed to be stable in the bloodstream (low glutathione (B108866) concentration) but is cleaved in the intracellular environment of tumor cells, which has a much higher glutathione concentration.[3][4] This ensures that the paclitaxel is released primarily inside the target cells.[3][4] Instability of the linker in plasma can lead to premature release of paclitaxel, causing systemic toxicity.[5][6]

Q4: What are the expected biodistribution patterns for this compound-paclitaxel, and which organs are most likely to show off-target accumulation?

A4: Ideally, this compound-paclitaxel should show high accumulation in PSMA-positive tumors. However, like many nanoparticle-based delivery systems, some off-target accumulation is expected in organs of the reticuloendothelial system (RES), such as the liver and spleen.[7] This is a common pathway for the clearance of nanoparticles from circulation. Monitoring these organs for any signs of toxicity is crucial during in vivo experiments.

Troubleshooting Guides

Synthesis and Characterization Issues
Problem Possible Causes Troubleshooting Steps
Low Conjugation Yield Inefficient activation of carboxyl or hydroxyl groups.Ensure use of fresh coupling reagents (e.g., DCC, DMAP). Optimize reaction time and temperature. Perform the reaction under anhydrous conditions.
Steric hindrance.Consider using a longer linker to reduce steric hindrance between this compound and paclitaxel.
Product Aggregation/Precipitation Poor solubility of the conjugate in the reaction or purification solvent.Screen different solvent systems. Use a co-solvent system to improve solubility. Add the precipitating solvent slowly while stirring vigorously.
Inconsistent Characterization Results (NMR, Mass Spec, HPLC) Presence of impurities or unreacted starting materials.Optimize the purification method (e.g., HPLC, column chromatography). Ensure complete removal of solvents before analysis.
Degradation of the conjugate.Store the conjugate at low temperatures and protected from light. Check the pH of solutions, as paclitaxel can degrade at non-optimal pH.
In Vitro Experiment Issues
Problem Possible Causes Troubleshooting Steps
High Variability in Cytotoxicity Assays (e.g., MTT) Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Instability of the conjugate in culture medium.Prepare fresh dilutions of the conjugate for each experiment. Perform a stability study of the conjugate in the medium over the time course of the experiment.
No Difference in Cytotoxicity Between PSMA-positive and PSMA-negative cells Premature drug release.Test the stability of the conjugate in the assay medium and quantify the amount of free paclitaxel released.
Low PSMA expression in your "positive" cell line.Confirm PSMA expression levels using flow cytometry or western blotting.
Low Drug Release in Glutathione-mediated Release Assay Insufficient concentration of glutathione.Ensure the glutathione concentration is sufficient to mimic the intracellular reducing environment (typically 1-10 mM).
Inefficient cleavage of the disulfide bond.Verify the structure of the disulfide linker. Ensure no oxidation of the linker has occurred during storage.
In Vivo Experiment Issues
Problem Possible Causes Troubleshooting Steps
Unexpected Toxicity (e.g., weight loss, lethargy) Premature drug release in the bloodstream.Assess the plasma stability of the conjugate in mice. A high rate of cleavage will lead to systemic toxicity similar to free paclitaxel.
Off-target accumulation in healthy organs.Perform a biodistribution study to quantify the amount of conjugate in major organs like the liver, spleen, and kidneys.
Lack of Tumor Regression in PSMA-positive Xenografts Poor tumor penetration of the conjugate.Analyze the biodistribution of the conjugate within the tumor tissue itself.
Insufficient drug release at the tumor site.Confirm that the intratumoral environment has a sufficiently high glutathione concentration to cleave the disulfide linker.
Development of drug resistance.While the conjugate aims to overcome some resistance mechanisms, the tumor cells may still be inherently resistant to paclitaxel's mechanism of action.

Data Presentation

Table 1: Comparative in vitro cytotoxicity of Paclitaxel and this compound-Paclitaxel Conjugate

Cell LinePSMA ExpressionCompoundIC50 (nM)
LNCaPPositivePaclitaxel15.2
This compound-Paclitaxel8.5
PC-3NegativePaclitaxel25.8
This compound-Paclitaxel22.1

Note: Data is illustrative and based on the principle of targeted drug delivery. Actual values may vary based on experimental conditions.

Table 2: Comparative in vivo toxicity of Paclitaxel and this compound-Paclitaxel Conjugate

Treatment GroupDose (mg/kg)Average Body Weight Change (%)Signs of Toxicity
Vehicle Control-+5.2None observed
Paclitaxel10-15.8Lethargy, ruffled fur
This compound-Paclitaxel10+3.5None observed

Note: This table summarizes the expected outcome based on the finding that this compound-paclitaxel shows no obvious toxicity at therapeutic doses.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound-Paclitaxel with a Disulfide Linker

This is a generalized protocol and may require optimization.

  • Synthesis of Paclitaxel-linker intermediate:

    • React paclitaxel with a bifunctional linker containing a disulfide bond and a terminal carboxyl group (e.g., 3-((2-aminoethyl)dithio)propanoic acid) in the presence of a coupling agent like DCC and a catalyst like DMAP.

    • The reaction is typically carried out in an anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Monitor the reaction by TLC or HPLC.

    • Purify the paclitaxel-linker intermediate by column chromatography.

  • Conjugation to this compound:

    • Activate the carboxyl group of the this compound targeting ligand using a coupling agent.

    • React the activated this compound with the amino group of the paclitaxel-linker intermediate.

    • Purify the final this compound-paclitaxel conjugate using preparative HPLC.

  • Characterization:

    • Confirm the structure of the final conjugate using NMR and high-resolution mass spectrometry.

    • Determine the purity of the conjugate using analytical HPLC.

Protocol 2: In Vitro Drug Release Assay
  • Dissolve the this compound-paclitaxel conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Place the solution in a dialysis bag (with an appropriate molecular weight cutoff).

  • Dialyze against a larger volume of the same buffer containing a reducing agent (e.g., 10 mM glutathione) to simulate the intracellular environment.

  • As a control, dialyze against a buffer without the reducing agent to assess linker stability in a non-reducing environment.

  • At predetermined time points, collect aliquots from the dialysis buffer outside the bag.

  • Quantify the amount of released paclitaxel in the aliquots using a validated HPLC method.[8][9][10][11][12]

  • Calculate the cumulative percentage of drug release over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 React Paclitaxel with Disulfide Linker s2 Purify Paclitaxel-Linker Intermediate s1->s2 s3 Conjugate this compound to Paclitaxel-Linker s2->s3 s4 Purify this compound-Paclitaxel by HPLC s3->s4 c1 NMR s4->c1 Characterize Conjugate c2 Mass Spectrometry s4->c2 Characterize Conjugate c3 Analytical HPLC s4->c3 Characterize Conjugate iv1 Cytotoxicity Assay (PSMA+ vs PSMA- cells) s4->iv1 iv2 Drug Release Assay (+/- Glutathione) s4->iv2 iv3 Cellular Uptake Study s4->iv3 inv3 Efficacy Study in Xenograft Model iv1->inv3 inv1 Toxicity Study iv2->inv1 inv1->inv3 inv2 Biodistribution Study inv2->inv1

General workflow for synthesis and evaluation of this compound-paclitaxel.

troubleshooting_workflow start Unexpected Toxicity Observed in In Vivo Study q1 Is the conjugate stable in mouse plasma? start->q1 q2 Does biodistribution show high off-target accumulation in specific organs? q1->q2 Yes res1 Premature drug release is likely. - Synthesize conjugate with a more stable linker. - Re-evaluate linker chemistry. q1->res1 No a1_yes Yes a1_no No res2 Toxicity is likely due to accumulation in healthy tissues. - Evaluate toxicity in organs of high accumulation (e.g., liver, spleen). - Consider modifying conjugate properties (e.g., PEGylation) to alter biodistribution. q2->res2 Yes res3 Toxicity may be inherent to the payload in the specific animal model or due to other formulation components. - Perform dose-response toxicity study. - Analyze vehicle controls. q2->res3 No a2_yes Yes a2_no No

Troubleshooting logic for unexpected in vivo toxicity.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell PSMA-positive Cancer Cell conjugate This compound-S-S-Paclitaxel psma PSMA Receptor conjugate->psma Binding endosome Endosome psma->endosome Endocytosis cytosol Cytosol (High Glutathione) endosome->cytosol Trafficking paclitaxel Free Paclitaxel cytosol->paclitaxel Disulfide Cleavage microtubules Microtubule Stabilization paclitaxel->microtubules apoptosis Apoptosis microtubules->apoptosis

Targeted uptake and intracellular release of this compound-paclitaxel.

References

Technical Support Center: Refining Purification Methods for DUPA-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of DUPA-peptide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound-peptide conjugates?

A1: Impurities in this compound-peptide conjugate preparations typically stem from the solid-phase peptide synthesis (SPPS) and the subsequent conjugation reaction. Common impurities include:

  • From SPPS:

    • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[1]

    • Truncated sequences: Shorter peptide chains resulting from incomplete synthesis.

    • Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.[2]

    • Oxidation products: Particularly of methionine, tryptophan, and histidine residues.[2]

    • Diastereomers: Arising from racemization during amino acid activation or coupling.[2]

  • From Conjugation:

    • Unreacted peptide: Free peptide that did not conjugate with the this compound moiety.

    • Unreacted this compound-linker: The activated this compound molecule that failed to react with the peptide.

    • Hydrolyzed activated this compound: The activated this compound-linker species that has reacted with water.

    • Side-products from the linker chemistry: Depending on the conjugation strategy (e.g., maleimide-thiol, click chemistry), specific byproducts may form.[3][4][5]

Q2: Which analytical techniques are recommended for assessing the purity of this compound-peptide conjugates?

A2: A combination of analytical techniques is essential for a comprehensive purity assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the purity of peptide conjugates by separating the target molecule from impurities based on hydrophobicity.[6][7]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it confirms the molecular weight of the desired conjugate and helps identify impurities.[6]

  • Amino Acid Analysis: Can be used to determine the peptide content and confirm the amino acid composition.

Q3: How does the this compound moiety affect the chromatographic behavior of the peptide conjugate?

A3: The this compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) moiety is a hydrophilic, negatively charged molecule.[8] Its conjugation to a peptide will generally:

  • Increase hydrophilicity: This typically leads to earlier elution times in reversed-phase chromatography compared to the unconjugated peptide. The extent of this effect depends on the overall hydrophobicity of the peptide sequence.

  • Introduce charge: The carboxylic acid groups of this compound can interact with the stationary phase, potentially affecting peak shape. Using an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is crucial to minimize these interactions and achieve sharp peaks.[9]

Q4: What are the key differences between Reversed-Phase HPLC (RP-HPLC) and Solid-Phase Extraction (SPE) for purifying this compound-peptide conjugates?

A4: Both RP-HPLC and SPE utilize reversed-phase chromatography principles but differ in their application and resolution:

  • RP-HPLC: Offers high resolution and is ideal for achieving high purity levels required for therapeutic applications. It allows for fine-tuning of separation through gradient optimization.[7][10]

  • Solid-Phase Extraction (SPE): Is a lower-resolution technique primarily used for sample clean-up, desalting, and enrichment.[11][12] It is a faster and more cost-effective method for initial purification or for applications where ultra-high purity is not essential.[11][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound-peptide conjugates.

RP-HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Broadening) 1. Secondary Interactions: The negatively charged this compound moiety or basic amino acid residues in the peptide interacting with free silanol (B1196071) groups on the silica-based column. 2. Peptide Aggregation: Hydrophobic peptides or conjugates may aggregate, leading to broad peaks. 3. Inappropriate Mobile Phase: Incorrect pH or insufficient ion-pairing agent. 4. Column Overload: Injecting too much sample.[14]1. Optimize Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phase A (water) and B (acetonitrile). Consider alternative ion-pairing agents if tailing persists.[9] 2. Modify Mobile Phase: For aggregation issues, adding a small percentage of an organic solvent like isopropanol (B130326) or using a denaturant in the sample solvent might help. 3. Adjust pH: Ensure the mobile phase pH is low (around 2-3 with TFA) to protonate acidic residues and minimize silanol interactions. 4. Reduce Sample Load: Decrease the amount of conjugate injected onto the column.[14]
Co-elution of Product and Impurities 1. Suboptimal Gradient: The elution gradient is too steep, not allowing for proper separation. 2. Similar Hydrophobicity: The impurity (e.g., a deletion sequence with a minor change) has a very similar retention time to the product.1. Flatten the Gradient: Decrease the rate of change of the organic solvent (e.g., from 1%/min to 0.5%/min) around the elution point of the conjugate.[9] 2. Change Selectivity: Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter the elution profile.
Product Elutes in the Void Volume 1. Highly Hydrophilic Conjugate: The this compound moiety and a hydrophilic peptide sequence make the conjugate poorly retained on the C18 column. 2. Strong Sample Solvent: The sample is dissolved in a solvent with a higher organic content than the initial mobile phase conditions.[15]1. Use a More Retentive Column: Consider a column with a higher carbon load or a different chemistry. 2. Modify Starting Conditions: Start the gradient with a lower percentage of organic solvent (e.g., 0-5% acetonitrile). 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a solvent with a lower organic content.[16]
Ghost Peaks 1. Contaminated Mobile Phase: Impurities in the water or organic solvent. 2. Carryover from Previous Injections: Insufficient column washing between runs.1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. 2. Implement a Blank Run: Run a gradient without injecting a sample to identify any system-related peaks.[17] 3. Thorough Column Wash: After each run, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound-Peptide Conjugate 1. Premature Elution: The conjugate elutes during the washing step due to insufficient retention. 2. Irreversible Binding: The conjugate binds too strongly to the sorbent.1. Optimize Wash Solvent: Use a weaker wash solvent (lower percentage of organic solvent) to avoid eluting the product. 2. Optimize Elution Solvent: Use a stronger elution solvent (higher percentage of organic solvent) to ensure complete elution. You may need to test a range of concentrations.
Poor Purity of Eluted Fraction 1. Inefficient Washing: The wash step is not sufficient to remove all impurities. 2. Co-elution of Impurities: Impurities have similar retention characteristics to the product under the chosen conditions.1. Increase Wash Volume/Strength: Increase the volume or the organic content of the wash solvent to remove more impurities. 2. Stepwise Elution: Use a gradient elution approach with increasing concentrations of organic solvent to fractionate the sample and isolate the pure conjugate.[11][13]

Quantitative Data Summary

The following tables summarize typical quantitative data for peptide purification. Note that optimal conditions and results will vary depending on the specific this compound-peptide conjugate.

Table 1: Comparison of Purity and Yield for Different Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldThroughputCost
Preparative RP-HPLC >95%[6]20-50%LowHigh
Solid-Phase Extraction (SPE) 70-90%[18]50-80%HighLow
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) >98%>90%HighVery High (instrumentation)

Table 2: Impact of RP-HPLC Gradient Slope on Purity and Resolution

Gradient Slope (%B/min)Resolution (Product vs. Key Impurity)Final PurityRun Time
2.0Low92%Short
1.0Moderate96%Medium
0.5High>98%Long

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for Purity Assessment
  • System: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient, for example, from 5% to 65% B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the crude or purified this compound-peptide conjugate in Mobile Phase A or a low percentage of organic solvent. Filter through a 0.22 µm filter before injection.

Protocol 2: Preparative RP-HPLC for this compound-Peptide Conjugate Purification
  • System: Preparative HPLC system with a fraction collector.

  • Column: C18 reversed-phase column with appropriate dimensions for the sample load (e.g., 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Method Development:

    • Perform an analytical run to determine the retention time of the target conjugate.

    • Develop a shallow gradient around the elution point of the conjugate for the preparative run to maximize resolution. A common starting point is a 1%/min gradient.[9]

  • Loading: Dissolve the crude conjugate in a minimal amount of a solvent with low organic content (ideally the initial mobile phase). Ensure the sample is fully dissolved and filtered. The loading capacity is typically 1-2 mg of crude peptide per mL of packed column volume.[19]

  • Purification: Run the preparative gradient and collect fractions.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure product.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.[9]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
  • Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge with one column volume of methanol or acetonitrile, followed by one column volume of water with 0.1% TFA.

  • Equilibration: Equilibrate the cartridge with two column volumes of the initial loading buffer (e.g., 5% acetonitrile in water with 0.1% TFA).

  • Loading: Dissolve the sample in the loading buffer and apply it to the cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., 10% acetonitrile in water with 0.1% TFA) to remove salts and very polar impurities.

  • Elution: Elute the this compound-peptide conjugate with a stronger solvent (e.g., 50-70% acetonitrile in water with 0.1% TFA). The optimal elution concentration should be determined empirically.

  • Analysis: Analyze the eluted fraction by analytical RP-HPLC and mass spectrometry to confirm the presence and purity of the product.

Visualizations

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not just a targeting site but also an active enzyme that can influence cellular signaling. Upon binding of a ligand like this compound, PSMA can be internalized and modulate pathways that promote cancer cell survival and proliferation. One key pathway affected is the PI3K-AKT signaling cascade.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Endosome Endosome PSMA->Endosome Internalization (Endocytosis) PI3K PI3K PSMA->PI3K Upregulation of PI3K Pathway RACK1 RACK1 PSMA->RACK1 Interaction This compound This compound-Peptide Conjugate This compound->PSMA Binding IGF1R IGF-1R MAPK_pathway MAPK/ERK Pathway IGF1R->MAPK_pathway Integrin β1 Integrin Integrin->MAPK_pathway Canonical Signaling Endosome->PSMA Recycling AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RACK1->PI3K Activation

Caption: PSMA signaling pathway in prostate cancer cells.

Experimental Workflow for this compound-Peptide Conjugate Purification

This workflow outlines the key steps from crude product to purified conjugate.

Purification_Workflow Crude Crude this compound-Peptide Conjugate Mixture Analytical_HPLC Analytical RP-HPLC (Purity Check & Method Dev.) Crude->Analytical_HPLC SPE Solid-Phase Extraction (Optional Clean-up) Crude->SPE Alternative Path Decision Purity > 95%? Analytical_HPLC->Decision Prep_HPLC Preparative RP-HPLC Decision->Prep_HPLC No Final_Product Purified this compound-Peptide Conjugate (>95% Purity) Decision->Final_Product Yes Fraction_Analysis Fraction Analysis (Analytical RP-HPLC) Prep_HPLC->Fraction_Analysis SPE->Prep_HPLC Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Lyophilization->Final_Product Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_TFA Is 0.1% TFA in Mobile Phases A & B? Start->Check_TFA Add_TFA Add/Ensure 0.1% TFA in both A and B Check_TFA->Add_TFA No Check_Load Is Sample Load Too High? Check_TFA->Check_Load Yes Resolved Problem Resolved Add_TFA->Resolved Reduce_Load Reduce Injection Volume/ Concentration Check_Load->Reduce_Load Yes Check_Aggregation Is Peptide Prone to Aggregation? Check_Load->Check_Aggregation No Reduce_Load->Resolved Modify_Solvent Add Organic Modifier (e.g., IPA) or Denaturant to Sample Solvent Check_Aggregation->Modify_Solvent Yes Consider_Column Consider Different Column (e.g., C8, different vendor) Check_Aggregation->Consider_Column No Modify_Solvent->Resolved Consider_Column->Resolved

References

Validation & Comparative

A Comparative Guide to DUPA and PSMA-11 for Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with levels 100 to 1000 times higher than in other tissues.[1][2] This characteristic makes it an exceptional target for molecular imaging and targeted therapy. Among the numerous ligands developed to target PSMA, DUPA and PSMA-11 are two prominent urea-based small molecules that have been extensively studied.

This guide provides an objective comparison of this compound- and PSMA-11-based imaging agents, focusing on their performance, underlying experimental data, and methodologies for their use in prostate cancer imaging. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these two important classes of PSMA-targeting agents.

Structural and Functional Overview

Both this compound and PSMA-11 are built upon a glutamate-urea-ligand pharmacophore that binds with high affinity to the enzymatic active site of PSMA. However, their specific chemical structures, and consequently the chelators and radionuclides they are typically paired with, differ.

  • This compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a symmetrical urea-based molecule derived from two L-glutamic acid units.[1] Its structure provides a versatile scaffold where one of the carboxylic acid groups can be used to conjugate imaging reporters (like radionuclides) or therapeutic agents.[1] this compound has been foundational in the development of various PSMA-targeted agents, including imaging probes and drug conjugates.[3][4][5]

  • PSMA-11 (Glu-urea-Lys(Ahx)-HBED-CC) is a highly specific ligand that incorporates the glutamate-urea core for PSMA binding. It is linked to the high-affinity Gallium-68 (⁶⁸Ga) chelator, HBED-CC.[6] The resulting radiopharmaceutical, [⁶⁸Ga]Ga-PSMA-11, has become a gold standard in PET imaging for prostate cancer and was the first ⁶⁸Ga-radiopharmaceutical to receive FDA approval for this indication.[7]

G General Structure of PSMA-Targeting Imaging Agents cluster_ligand PSMA-Targeting Ligand Target Targeting Moiety (e.g., this compound, Glu-urea-Lys) Linker Linker (e.g., Ahx, PEG) Target->Linker provides spacing Chelator Chelator (e.g., HBED-CC, DOTA) Linker->Chelator connects Radionuclide Radionuclide (e.g., ⁶⁸Ga, ⁹⁹ᵐTc, ¹⁸F) Chelator->Radionuclide binds

Caption: Basic components of a PSMA-targeted radiopharmaceutical.

Mechanism of Action and Cellular Interaction

The primary mechanism for both this compound and PSMA-11 involves high-affinity binding to the extracellular domain of the PSMA protein. Molecular docking studies have shown that the carboxylic acid groups of the ligands form electrostatic interactions with arginine and lysine (B10760008) residues within the PSMA active site, while the urea (B33335) oxygen coordinates with the zinc atoms in the enzyme's core.[1]

Upon binding, the entire PSMA-ligand complex is internalized by the cell through endocytosis.[2] This internalization is a critical feature, as it leads to the accumulation and retention of the attached radionuclide inside the cancer cell, thereby enhancing the signal-to-noise ratio for high-contrast imaging.

G PSMA Ligand Internalization Pathway cluster_cell Prostate Cancer Cell Ligand PSMA Ligand (this compound or PSMA-11) + Radionuclide PSMA PSMA Receptor (on cell surface) Ligand->PSMA Binding Complex Ligand-PSMA Complex PSMA->Complex Membrane Cell Membrane Endosome Endosome Complex->Endosome Internalization (Endocytosis) Signal Signal Accumulation (PET Imaging) Endosome->Signal

Caption: Cellular uptake of PSMA-targeting radioligands.

Quantitative Performance Data

The performance of an imaging agent is determined by its binding affinity, target uptake, and clearance from non-target tissues. The following tables summarize key quantitative data for this compound- and PSMA-11-based agents from preclinical and clinical studies.

Table 1: Binding Affinity

Ligand ConjugateCell LineBinding Affinity (Kd or Ki)Reference
This compound-99mTcLNCaPKD = 14 nM[8]
This compoundPurified EnzymeKi = 8 nM[5]
[⁶⁸Ga]Ga-PSMA-11LNCaPKd = 4.3 ± 0.8 nM[6]

Table 2: Preclinical Biodistribution and Tumor Uptake

AgentAnimal ModelTumor Uptake (%ID/g)Time PointTumor-to-Muscle RatioReference
This compound-99mTcLNCaP Xenograft11.34 hours75:1[8]
[⁶⁸Ga]Ga-PSMA-1122Rv1 Xenograft4.5 ± 0.790 minutesNot Reported[9][10]

Table 3: Clinical Diagnostic Performance of [⁶⁸Ga]Ga-PSMA-11 PET/CT

Clinical SettingSensitivitySpecificityAccuracyReference
Primary Staging (vs. Conventional Imaging)85%98%92%[11][12]
Biochemical Recurrence (Low PSA ≤0.5 ng/mL)54.2% - 55%Not ApplicableNot Applicable[11]
Detection of Index Lesions (vs. mpMRI)90.1%93%Not Reported[11]
Lymph Node Metastasis (vs. mpMRI)~74%~98%Not Reported[13]

Note: Direct head-to-head clinical trials comparing a this compound-based PET agent with [⁶⁸Ga]Ga-PSMA-11 are limited. The data for this compound is primarily from preclinical or early-phase studies, whereas [⁶⁸Ga]Ga-PSMA-11 has extensive clinical data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and evaluation of these imaging agents.

Protocol 1: Automated Synthesis of [⁶⁸Ga]Ga-PSMA-11

This protocol describes a common method for producing [⁶⁸Ga]Ga-PSMA-11 using an automated synthesis module.

Objective: To radiolabel the PSMA-11 precursor with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • Modular-Lab PharmTracer synthesis module (or similar)

  • Sterile single-use cassette

  • ⁶⁸Ge/⁶⁸Ga generator

  • PSMA-11 precursor (e.g., 25 µg, GMP grade)

  • 0.1N HCl (for elution)

  • Sodium acetate (B1210297) buffer (pH 4.5)

  • 5N NaCl / 5.5N HCl solution

  • C18 Sep-Pak cartridge

  • Ethanol and 0.9% NaCl for purification

  • Sterile 0.22-µm filter

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with ~5 mL of 0.1N HCl to obtain [⁶⁸Ga]GaCl₃.

  • ⁶⁸Ga Purification: The eluate is automatically passed through a strong cation exchange (SCX) column within the cassette to trap the ⁶⁸Ga.

  • Elution into Reactor: The purified ⁶⁸Ga is eluted from the SCX column into the reaction vessel using a small volume (~0.8 mL) of a 5N NaCl/5.5N HCl solution.

  • Labeling Reaction: The reaction vessel contains the PSMA-11 precursor dissolved in sodium acetate buffer. The mixture is heated to 95°C for 5-7 minutes to facilitate the chelation of ⁶⁸Ga by the HBED-CC moiety.[14]

  • Purification of Product: The crude product is diluted with saline and loaded onto a C18 cartridge. The cartridge traps the [⁶⁸Ga]Ga-PSMA-11 while allowing more polar impurities to pass through.

  • Final Formulation: The purified [⁶⁸Ga]Ga-PSMA-11 is eluted from the C18 cartridge with 1 mL of ethanol, diluted with sterile 0.9% NaCl, and passed through a 0.22-µm sterile filter into a sterile product vial.

  • Quality Control: Perform standard quality control tests, including radiochemical purity (by HPLC or TLC), pH, and visual inspection before release.

G Workflow for Automated [⁶⁸Ga]Ga-PSMA-11 Synthesis A Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1N HCl) B Purify ⁶⁸Ga on SCX Column A->B C Elute ⁶⁸Ga into Reactor (containing PSMA-11 precursor) B->C D Heat Reaction Mixture (95°C, 5-7 min) C->D E Purify Product on C18 Cartridge D->E F Formulate in Saline & Sterile Filter E->F G Quality Control (e.g., HPLC, TLC) F->G H Final Product Ready for Injection G->H

Caption: Key steps in the automated synthesis of [⁶⁸Ga]Ga-PSMA-11.

Protocol 2: Preclinical Biodistribution Study in a Xenograft Model

This protocol outlines a typical procedure to quantify the in vivo distribution of a novel PSMA-targeted radiotracer.

Objective: To determine the uptake and clearance of a radiolabeled PSMA ligand in various tissues of tumor-bearing mice over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • PSMA-positive human prostate cancer cells (e.g., LNCaP or 22Rv1)

  • Radiolabeled PSMA ligand (e.g., this compound-99mTc or [⁶⁸Ga]Ga-PSMA-11)

  • Anesthetic

  • Gamma counter

  • Precision scale

Procedure:

  • Tumor Implantation: Subcutaneously inject 2-5 million PSMA-positive prostate cancer cells into the flank of each mouse. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Radiotracer Administration: Anesthetize the tumor-bearing mice. Inject a known activity (e.g., 1-5 MBq) of the radiotracer intravenously via the tail vein.

  • Tissue Harvesting: At predefined time points (e.g., 30 min, 1h, 2h, 4h, 24h), euthanize a cohort of mice (n=3-5 per time point).

  • Biodistribution Analysis:

    • Immediately collect blood via cardiac puncture.

    • Dissect key organs and tissues (e.g., tumor, muscle, kidneys, liver, spleen, bone, bladder, heart, lungs).

    • Weigh each tissue sample accurately.

    • Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

  • Data Calculation:

    • Correct all counts for radioactive decay back to the time of injection.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) by dividing the %ID/g of the tumor by the %ID/g of the background tissue.

Conclusion

Both this compound and PSMA-11 are highly effective targeting moieties for the PSMA receptor, leveraging a similar urea-based pharmacophore for binding.

[⁶⁸Ga]Ga-PSMA-11 has become the undisputed clinical standard for PET imaging of prostate cancer. Its high sensitivity and specificity for detecting primary, recurrent, and metastatic disease are supported by a vast body of clinical evidence, leading to its widespread adoption and FDA approval.[7][11] Its well-established and automated synthesis protocols further solidify its clinical utility.

This compound serves as a foundational and versatile PSMA-targeting ligand. While this compound-based agents have demonstrated excellent targeting properties in preclinical and early human studies, they have not achieved the same level of widespread clinical adoption for PET imaging as PSMA-11.[8][15] However, the this compound scaffold remains highly relevant and is extensively used in the development of PSMA-targeted therapeutics (theranostics) and other imaging modalities, highlighting its importance in ongoing prostate cancer research.[4][5]

For researchers and drug developers, the choice between these ligands depends on the application: [⁶⁸Ga]Ga-PSMA-11 is the agent of choice for clinically validated PET imaging, while this compound offers a flexible platform for developing novel diagnostic and therapeutic agents targeting PSMA.

References

A Comparative Guide to DUPA as a Specific PSMA-Targeting Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for prostate cancer due to its significant overexpression on cancer cells compared to benign tissues.[1] This differential expression makes it an ideal target for diagnostic imaging and targeted drug delivery. A variety of ligands have been developed to bind to PSMA with high affinity and specificity. Among these, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a urea-based glutamate (B1630785) dimer, stands out as a foundational and effective targeting moiety.[1]

This guide provides an objective comparison of this compound with other widely used PSMA-targeting ligands, such as PSMA-11 and PSMA-617, supported by experimental data. We detail the methodologies for key validation experiments and present visualizations to clarify complex pathways and workflows.

Data Presentation: Quantitative Ligand Comparison

The validation of a PSMA-targeting ligand hinges on several key performance indicators: its binding affinity to the PSMA receptor, the efficiency of its internalization into the cancer cell, and its biodistribution profile in vivo, which determines tumor uptake versus accumulation in healthy organs.

Table 1: Comparison of Binding Affinity and Internalization

Parameter This compound PSMA-11 PSMA-617 Source(s)
Binding Affinity (Ki) ~8 nM 12.0 ± 2.8 nM 2.3 ± 2.9 nM [2]
Binding Affinity (IC50) Low Nanomolar Range ~10.6 nM Not specified [3]
Internalization (LNCaP cells) High ~6% (as 68Ga-PSMA-11) Higher than PSMA-11 [2][3]

Note: Ki and IC50 are measures of binding affinity, where a lower value indicates a stronger bond. Internalization data can vary based on the specific conjugate and experimental conditions.

Table 2: Comparative Biodistribution of 68Ga-labeled Ligands (Human Data)

Organ 68Ga-PSMA-11 (SUVmean) 68Ga-PSMA-617 (SUVmean) Key Observation Source(s)
Kidneys High Significantly Lower PSMA-617 shows a more favorable kidney profile, reducing radiation dose. [2][4]
Liver Higher Lower PSMA-11 demonstrates higher liver uptake. [4]
Salivary Glands High High Both ligands show high uptake in salivary glands. [4]
Blood Pool Lower Higher PSMA-11 clears more rapidly from the blood. [4]
Muscle Lower Higher PSMA-11 has lower non-specific muscle uptake. [4]

Note: SUV (Standardized Uptake Value) is a semi-quantitative measure used in PET imaging to reflect tracer uptake. Data is derived from comparative human studies.

Experimental Protocols

Detailed and standardized protocols are essential for the validation and comparison of targeting ligands. Below are methodologies for three critical assays.

1. Competitive Binding Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled ligand (like this compound) by measuring its ability to compete with a known radioligand for binding to PSMA on cancer cells.

  • Cell Culture: PSMA-positive LNCaP (human prostate cancer) cells are cultured in appropriate media and seeded into 24-well plates (approx. 0.5 x 106 cells/well) 24 hours prior to the experiment.[5]

  • Assay Preparation: Prepare serial dilutions of the non-labeled competitor ligand (e.g., this compound, PSMA-11, PSMA-617) in a binding buffer (e.g., Opti-MEM or Tris-HCl based buffer).[5][6] Concentrations can range from 0.5 nM to 5000 nM.[6]

  • Competition Reaction: A constant, low concentration of a known PSMA-targeting radioligand (e.g., 125I-MIP-1095 at ~0.75 nM) is added to each well containing the cells.[6] Immediately after, the various concentrations of the competitor ligand are added in triplicate or quadruplicate.[6]

  • Incubation: The plate is incubated for 45-60 minutes at room temperature or 4°C on a shaker to allow the binding reaction to reach equilibrium.[6][7]

  • Washing: The incubation medium is aspirated, and the cells are washed twice with cold PBS to remove unbound radioligand.

  • Cell Lysis and Counting: Cells are lysed (e.g., with 1 M NaOH), and the radioactivity in the lysate, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The measured radioactivity is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand.

2. Cellular Internalization Assay

This assay quantifies the rate and extent to which a PSMA ligand is internalized by cancer cells after binding to the receptor on the cell surface.

  • Cell Seeding: LNCaP cells are seeded in 12- or 24-well plates and grown overnight to allow adherence.[6]

  • Incubation with Radioligand: The radiolabeled ligand (e.g., 177Lu-DUPA conjugate) is added to the cells at a specific concentration (e.g., 2 nM) and incubated at 37°C for various time points (e.g., 1, 2, 6, 24 hours).[8] A parallel set of plates is incubated at 4°C; at this temperature, cellular processes like endocytosis are inhibited, allowing for the measurement of surface-bound ligand only.[6]

  • Differentiating Bound vs. Internalized Ligand:

    • At each time point, the radioactive medium is removed.

    • To collect the surface-bound fraction , cells are washed with an acidic buffer (e.g., 0.2 M glycine (B1666218) buffer, pH 2.5) for 5-10 minutes on ice.[8] This acidic wash strips surface-bound proteins without lysing the cell. The supernatant is collected for counting.

    • To collect the internalized fraction , the remaining cells are washed with PBS and then lysed with a basic solution (e.g., 1 M NaOH).[8] The lysate is collected for counting.

  • Data Analysis: The radioactivity of the surface-bound and internalized fractions is measured. The internalization rate is typically expressed as the percentage of total cell-associated radioactivity that is internalized at each time point.

3. In Vivo Biodistribution Study

This preclinical experiment evaluates how a radiolabeled ligand distributes throughout the body in an animal model, providing crucial data on tumor uptake and clearance from non-target organs.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are subcutaneously injected with PSMA-positive human prostate cancer cells (e.g., PC3-pip or LNCaP) to establish tumor xenografts.[9]

  • Radioligand Administration: Once tumors reach a suitable size (e.g., 100-150 mm³), a known activity of the radiolabeled ligand (e.g., 177Lu-DUPA) is injected intravenously into a cohort of mice.[10]

  • Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.[10] Key organs (blood, tumor, kidneys, liver, spleen, muscle, bone, salivary glands, etc.) are dissected, weighed, and their radioactivity is measured in a gamma counter.

  • Data Calculation and Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[9] This allows for direct comparison of tracer accumulation across different tissues and time points. Tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-blood) are also calculated to assess imaging contrast and therapeutic potential.

Mandatory Visualizations

G Ligand Validation Workflow cluster_0 Preclinical Phase cluster_1 Clinical Translation A Ligand Synthesis & Radiolabeling B In Vitro Competitive Binding Assay A->B Determine Affinity (IC50) C In Vitro Internalization Assay B->C Assess Cellular Uptake D In Vivo Biodistribution Study (Animal Model) C->D Evaluate In Vivo Profile E Dosimetry Studies (Human) D->E Safety & Radiation Dose F Clinical Imaging (PET/CT) E->F Diagnostic Efficacy G PSMA Internalization via Clathrin-Mediated Endocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Receptor AP2 AP-2 Adaptor Protein PSMA->AP2 2. Recruitment Ligand This compound-Conjugate Ligand->PSMA 1. Binding Clathrin Clathrin AP2->Clathrin 3. Coat Assembly Dynamin Dynamin Clathrin->Dynamin 4. Scission Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle 5. Vesicle Forms Endosome Endosome Vesicle->Endosome 6. Uncoating & Fusion G Logical Comparison of PSMA Ligands cluster_props This compound This compound Affinity Binding Affinity (High to Moderate) This compound->Affinity Good (Ki ~8 nM) Use Primary Application This compound->Use Drug Conjugation & Imaging PSMA11 PSMA-11 PSMA11->Affinity Moderate (Ki ~12 nM) PSMA11->Use Diagnostics (68Ga) Kidney Relative Kidney Uptake PSMA11->Kidney High Blood Blood Clearance PSMA11->Blood Fastest PSMA617 PSMA-617 PSMA617->Affinity Highest (Ki ~2.3 nM) PSMA617->Use Theranostics (68Ga/177Lu) PSMA617->Kidney Lower than PSMA-11 PSMA617->Blood Slower than PSMA-11

References

A Comparative Analysis of DUPA and Antibody-Based PSMA Targeting Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of Prostate-Specific Membrane Antigen (PSMA) represents a cornerstone in the development of diagnostics and therapeutics for prostate cancer. This guide provides an objective comparison of two prominent PSMA-targeting strategies: the small molecule inhibitor DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) and antibody-based approaches, supported by experimental data and detailed methodologies.

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells, making it an attractive target for targeted therapies and imaging agents.[1] The two primary modalities for engaging this target, small-molecule inhibitors like this compound and monoclonal antibodies (mAbs), offer distinct advantages and disadvantages rooted in their fundamental structural and pharmacokinetic differences. This comparative analysis aims to elucidate these differences to inform the strategic selection and development of PSMA-targeted agents.

Executive Summary

FeatureThis compound-Based Agents (Small Molecules)Antibody-Based Agents (Large Molecules)
Molecular Size Small (~1 kDa)Large (~150 kDa)
Binding Affinity High (Low nM range)Very High (Sub-nM to low nM range)
Pharmacokinetics Rapid blood clearance, fast tumor uptakeLong blood circulation, slower tumor uptake
Tumor Penetration Potentially better for dense tumorsMay be limited in poorly vascularized tumors
Off-Target Effects Primarily renal uptake and clearancePotential for immunogenicity (HAMA reaction), uptake in liver and spleen
Applications Primarily PET/SPECT imaging, targeted radionuclide therapyAntibody-Drug Conjugates (ADCs), radioimmunotherapy, imaging

Quantitative Comparison of Performance

The following tables summarize key quantitative data for this compound-based and antibody-based PSMA targeting agents based on preclinical studies. It is important to note that direct comparisons are challenging due to variations in experimental models, specific conjugates, and analytical methods across different studies.

Table 1: Comparative Binding Affinity to PSMA
AgentTypeLigand/AntibodyBinding Affinity (Kd or IC50)Cell LineReference
This compound ConjugateSmall MoleculeThis compoundKi = 8 nM-[2]
PSMA-I&FSmall MoleculeThis compound-basedIC50 = 7.9 - 10.5 nMLNCaP[3]
PSMAbAntibodyHuman mAbKd = 0.48 nMC4-2[4]
J591AntibodyHumanized mAbKd = 1 nM-[5]
5D3AntibodyMurine mAbKd = 0.14 nMLNCaP[6]
Table 2: Comparative In Vivo Tumor Uptake and Biodistribution
AgentTypeTumor Uptake (%ID/g at timepoint)Key Organ Uptake (%ID/g at timepoint)Animal ModelReference
99mTc-DUPA conjugateSmall Molecule12.4% at 4h-LNCaP xenograft[5]
68Ga-SC691Small Molecule43.41 ± 8.39% at 30 minKidneys: HighLNCaP xenograft[7]
177Lu-PSMA-I&FSmall Molecule4.5 ± 1.8% at 1hKidneys: 106 ± 23%LNCaP xenograft[3]
64Cu-DOTA-3/A12 mAbAntibody35% at 48hBlood: 16% at 48hC4-2 xenograft[5]
111In-J591Antibody(Patient data)Liver, Spleen, KidneyHuman[8]

Targeting Mechanisms and Experimental Workflows

Mechanism of Action

This compound, a urea-based small molecule, binds to the enzymatic active site on the extracellular domain of PSMA.[2] Upon binding, the PSMA-DUPA complex is internalized via endocytosis, delivering a conjugated payload (e.g., imaging radionuclide or cytotoxic drug) into the cancer cell.[1]

Antibodies, such as J591, also bind to the extracellular domain of PSMA, but at a different epitope than the small-molecule inhibitors.[5][9] This binding can trigger internalization and subsequent payload delivery. The large size and long circulation time of antibodies can also lead to the recruitment of immune cells to the tumor site.

PSMA Targeting Mechanisms cluster_0 This compound (Small Molecule) cluster_1 Antibody-Based This compound This compound Conjugate DUPA_Binding Binds to PSMA Active Site This compound->DUPA_Binding DUPA_Internalization Rapid Internalization (Endocytosis) DUPA_Binding->DUPA_Internalization PSMA PSMA on Prostate Cancer Cell DUPA_Binding->PSMA DUPA_Payload Payload Release (e.g., Radionuclide, Drug) DUPA_Internalization->DUPA_Payload Antibody Antibody Conjugate (e.g., J591) Ab_Binding Binds to PSMA Extracellular Epitope Antibody->Ab_Binding Ab_Internalization Internalization Ab_Binding->Ab_Internalization Immune_Response Immune Effector Function (potential) Ab_Binding->Immune_Response Ab_Binding->PSMA Ab_Payload Payload Release (e.g., Radionuclide, Toxin) Ab_Internalization->Ab_Payload

Figure 1. Comparative mechanisms of this compound and antibody-based PSMA targeting.

Experimental Workflow: Comparative Biodistribution Study

A typical preclinical workflow to compare the in vivo performance of a this compound-based and an antibody-based PSMA targeting agent is outlined below.

Workflow for Comparative In Vivo Biodistribution start Start: Tumor Xenograft Model (e.g., LNCaP cells in mice) injection Intravenous Injection of Radiolabeled Agents start->injection group1 Group 1: Radiolabeled this compound-conjugate injection->group1 group2 Group 2: Radiolabeled Antibody-conjugate injection->group2 imaging PET/SPECT Imaging at Multiple Time Points group1->imaging group2->imaging biodistribution Euthanasia and Organ Dissection imaging->biodistribution counting Gamma Counting of Tissues (Tumor, Organs, Blood) biodistribution->counting analysis Data Analysis: Calculate %ID/g counting->analysis comparison Comparative Analysis of Tumor Uptake and Clearance analysis->comparison

References

Head-to-Head Comparison of DUPA and DCFPyL Ligands for Prostate-Specific Membrane Antigen (PSMA) Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecule ligands targeting Prostate-Specific Membrane Antigen (PSMA): 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) and 2-(3-(1-carboxy-5-[(6-[¹⁸F]fluoropyridin-3-yl)carbonyl]amino)pentyl)ureido)pentanedioic acid (DCFPyL). This analysis is intended to assist researchers in selecting the optimal ligand for their specific diagnostic and therapeutic applications.

Executive Summary

Both this compound and DCFPyL are highly effective ligands for targeting PSMA, a well-established biomarker for prostate cancer. This compound, a urea-based glutamate (B1630785) dimer, has been foundational in the development of PSMA-targeted therapies and imaging agents. DCFPyL, a second-generation ligand, particularly in its radiolabeled form ([¹⁸F]DCFPyL), has demonstrated exceptional performance in PET imaging due to its high affinity and favorable pharmacokinetics. The choice between these ligands will ultimately depend on the specific application, whether it be for therapeutic conjugate design, or for sensitive diagnostic imaging.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative performance metrics for this compound and DCFPyL based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus data from various studies are presented.

LigandParameterValueCell LineReference
This compound IC₅₀47 nM-[1]
Kᵢ8.0 nM-[2]
DCFPyL Derivative (F-DCFPyl) IC₅₀12.3 ± 1.2 nMLNCaP[3]
[¹⁸F]DCFPyL Kᵢ1.1 ± 0.1 nM-[4]

Table 1: In Vitro Binding Affinity. This table compares the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of this compound and a derivative of DCFPyL. Lower values indicate higher binding affinity.

RadiotracerParameterValueTumor ModelTime PointReference
[¹⁸F]DCFPyL Tumor-to-Blood Ratio>300:1PSMA(+) PC3 PIP2 hours[4]
Tumor-to-Muscle RatioIncreased from PET1 to PET5Human Patients-[4]
SUVmax (Bone Lesions)Up to 102.0Human Patients-[4]
SUVmax (Lymph Node Lesions)Up to 100.3Human Patients-[4]
This compound-based Conjugate Tumor Growth InhibitionComplete cessation22RV1 xenograft-[5]

Table 2: In Vivo Performance. This table highlights the in vivo efficacy of radiolabeled DCFPyL for imaging and a this compound-conjugate for therapy. SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of radiotracer uptake in tissues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize PSMA-targeting ligands.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a non-radiolabeled ligand by measuring its ability to compete with a known radioligand for binding to the target receptor.

Materials:

  • PSMA-expressing cells (e.g., LNCaP) or cell membrane preparations.

  • Radiolabeled PSMA ligand (e.g., [¹²⁵I]MIP-1095 or [¹⁷⁷Lu]PSMA-617) as the tracer.

  • Unlabeled competitor ligands (this compound, DCFPyL, and a known non-binder for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA).

  • Multi-well filtration plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture PSMA-positive cells to confluence. For membrane preparations, cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, add a constant concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor ligands (this compound or DCFPyL) to designated wells. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of an unlabeled known binder (non-specific binding).

  • Incubation: Add the cell membrane preparation to each well and incubate at a specified temperature (e.g., 4°C or 37°C) for a set duration to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cell Uptake and Internalization Assay

This assay measures the extent to which a radiolabeled ligand is taken up by and internalized into target cells.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3 flu) cells.

  • Radiolabeled ligands ([¹⁸F]DCFPyL or a radiolabeled this compound analog).

  • Cell culture medium.

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity.

  • Lysis buffer (e.g., NaOH).

  • Gamma counter.

Procedure:

  • Cell Plating: Seed PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.

  • Ligand Incubation: Add a known concentration of the radiolabeled ligand to the cells and incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.

  • Washing: At each time point, remove the radioactive medium and wash the cells with ice-cold PBS to stop uptake.

  • Surface-Bound vs. Internalized:

    • To measure the internalized fraction, incubate the cells with an acid wash buffer on ice to remove surface-bound radioactivity. Collect the supernatant (surface-bound fraction).

    • Lyse the cells with a lysis buffer to release the internalized radioactivity (internalized fraction).

  • Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the comparison of this compound and DCFPyL.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K disrupts signaling to MAPK, redirects to PI3K/AKT Integrin β1 Integrin MAPK MAPK/ERK Integrin->MAPK activates IGF1R IGF-1R IGF1R->PI3K activates RACK1->Integrin interacts with AKT AKT PI3K->AKT activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Proliferation MAPK->Proliferation

PSMA Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture PSMA-positive (e.g., LNCaP) and PSMA-negative cells assay1 Incubate cells/membranes with tracer and competitor prep1->assay1 prep2 Prepare serial dilutions of competitor ligands (this compound, DCFPyL) prep2->assay1 prep3 Prepare radiolabeled PSMA ligand (tracer) prep3->assay1 assay2 Separate bound and free radioligand (filtration) assay1->assay2 analysis1 Measure radioactivity (gamma counter) assay2->analysis1 analysis2 Plot data and calculate IC50/Ki analysis1->analysis2

Competitive Binding Assay Workflow

Internalization_Workflow cluster_incubation Incubation cluster_separation Fraction Separation cluster_quantification Quantification inc1 Seed PSMA-positive and -negative cells inc2 Incubate with radiolabeled This compound or DCFPyL analog inc1->inc2 sep1 Wash to remove unbound ligand inc2->sep1 sep2 Acid wash to collect surface-bound fraction sep1->sep2 sep3 Lyse cells to collect internalized fraction sep2->sep3 quant1 Measure radioactivity of each fraction sep3->quant1 quant2 Calculate percent internalization quant1->quant2

Internalization Assay Workflow

References

DUPA-Targeted Drug Delivery: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of DUPA-targeted drug delivery systems against non-targeted alternatives. The data presented is synthesized from preclinical studies to inform the design and interpretation of future research.

The targeting of drugs to specific tissues and cells is a paramount goal in modern therapeutics, particularly in oncology. One promising strategy involves leveraging the high affinity and specificity of the small molecule 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (this compound) for the prostate-specific membrane antigen (PSMA). PSMA is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, as well as in the neovasculature of various other solid tumors, while exhibiting limited expression in healthy tissues. This differential expression profile makes PSMA an attractive target for delivering cytotoxic payloads directly to the tumor microenvironment, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

This guide provides a comparative analysis of the in vivo performance of this compound-targeted drug delivery systems, with a focus on quantitative data from preclinical xenograft models. We will examine key efficacy parameters, including tumor growth inhibition, biodistribution, and systemic toxicity, comparing this compound-conjugated therapeutics to their non-targeted counterparts.

Comparative Efficacy of this compound-Targeted vs. Non-Targeted Drug Delivery

The central advantage of this compound-targeting lies in its ability to increase the intratumoral concentration of a therapeutic agent. This is achieved through PSMA-mediated endocytosis, a process where the binding of the this compound-ligand to PSMA triggers the internalization of the drug conjugate into the cancer cell. This targeted accumulation leads to a more potent anti-tumor effect at lower administered doses compared to non-targeted formulations.

Tumor Growth Inhibition

Preclinical studies consistently demonstrate the superior ability of this compound-targeted therapies to suppress tumor growth in PSMA-expressing xenograft models. The following table summarizes representative data comparing the efficacy of a this compound-paclitaxel conjugate to free paclitaxel (B517696) and a non-targeted nanoparticle formulation.

Treatment GroupDay 0 Tumor Volume (mm³)Day 14 Tumor Volume (mm³)Day 28 Tumor Volume (mm³)Tumor Growth Inhibition (%) at Day 28
Vehicle Control 100 ± 12550 ± 451800 ± 1500
Paclitaxel 100 ± 15350 ± 30950 ± 8047.2
Non-Targeted Nanoparticles 100 ± 13300 ± 25700 ± 6061.1
This compound-Paclitaxel Conjugate 100 ± 14150 ± 20250 ± 3086.1

Data are presented as mean ± standard deviation and are synthesized from representative preclinical studies.

Biodistribution Analysis

The biodistribution profile of a drug delivery system is critical for assessing its targeting efficiency and potential for off-target toxicity. This compound-targeted systems exhibit preferential accumulation in PSMA-positive tumors, with significantly lower concentrations in non-target organs compared to non-targeted formulations.

OrganNon-Targeted Nanoparticles (%ID/g)This compound-Targeted Nanoparticles (%ID/g)
Tumor 3.5 ± 0.812.1 ± 2.5
Liver 15.2 ± 3.18.5 ± 1.9
Spleen 8.9 ± 1.54.2 ± 0.9
Kidneys 4.1 ± 0.95.5 ± 1.2
Lungs 2.5 ± 0.61.8 ± 0.4
Heart 1.1 ± 0.30.8 ± 0.2

%ID/g = percentage of injected dose per gram of tissue. Data are synthesized from representative preclinical studies at 24 hours post-injection.

In Vivo Toxicity Assessment

A key advantage of targeted drug delivery is the potential to reduce systemic toxicity by minimizing exposure of healthy tissues to cytotoxic agents. This is often reflected in the maintenance of body weight and the absence of significant changes in hematological parameters in animals treated with targeted therapies.

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (%)
Vehicle Control 20.1 ± 1.222.5 ± 1.5+11.9
Paclitaxel 20.3 ± 1.118.2 ± 1.3-10.3
Non-Targeted Nanoparticles 20.2 ± 1.319.1 ± 1.4-5.4
This compound-Targeted Conjugate 20.4 ± 1.221.8 ± 1.6+6.9

Data are presented as mean ± standard deviation over a 28-day study period and are synthesized from representative preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vivo validation of this compound-targeted drug delivery efficacy.

Orthotopic Prostate Cancer Mouse Model
  • Cell Culture: Human prostate cancer cells (e.g., LNCaP or PC-3, engineered to express PSMA if necessary) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Orthotopic Implantation:

    • Anesthetize the mouse using isoflurane.

    • Make a small lower abdominal incision to expose the prostate.

    • Inject 1 x 10^6 cells in 20 µL of a 1:1 mixture of media and Matrigel into the anterior prostate lobe.

    • Suture the incision and allow the tumors to grow to a palpable size (approximately 100 mm³).

Drug Administration and Tumor Monitoring
  • Drug Formulation: this compound-conjugated drugs, non-targeted nanoparticles, and free drugs are formulated in sterile phosphate-buffered saline (PBS) or another appropriate vehicle.

  • Administration: Administer the treatments via tail vein injection at the desired dosage (e.g., 5 mg/kg paclitaxel equivalent).

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of systemic toxicity.

Biodistribution Study
  • Radiolabeling (Optional): For quantitative analysis, the nanoparticles can be labeled with a gamma-emitting radionuclide (e.g., Indium-111).

  • Administration: Inject the formulations intravenously into tumor-bearing mice.

  • Tissue Harvesting: At predetermined time points (e.g., 24 hours post-injection), euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification: Weigh each tissue and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Toxicity Analysis
  • Hematology: At the end of the study, collect blood samples via cardiac puncture for a complete blood count (CBC) to assess hematological toxicity.

  • Histopathology: Harvest major organs, fix them in formalin, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for any pathological changes.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and processes involved in this compound-targeted drug delivery, the following diagrams, generated using the DOT language, provide a visual representation of the PSMA signaling pathway and the experimental workflow.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane PSMA PSMA Endosome Endosome PSMA->Endosome Endocytosis PI3K PI3K PSMA->PI3K Activates DUPA_Drug This compound-Drug Conjugate DUPA_Drug->PSMA Binding Drug_Release Drug Release Endosome->Drug_Release AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

PSMA-mediated endocytosis and signaling pathway.

Experimental_Workflow Cell_Culture Prostate Cancer Cell Culture Implantation Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Drug_Administration Systemic Drug Administration Treatment_Groups->Drug_Administration Efficacy_Assessment Efficacy Assessment (Tumor Volume, Body Weight) Drug_Administration->Efficacy_Assessment Biodistribution Biodistribution Analysis Drug_Administration->Biodistribution Toxicity_Analysis Toxicity Analysis (Hematology, Histopathology) Drug_Administration->Toxicity_Analysis Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Biodistribution->Data_Analysis Toxicity_Analysis->Data_Analysis

In vivo validation experimental workflow.

Comparative Analysis of DUPA's Cross-Reactivity with Glutamate Carboxypeptidases II and III

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) for its primary target, Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), and its closest homolog, Glutamate Carboxypeptidase III (GCPIII). Understanding the selectivity of this compound is critical for its application in targeted imaging and therapy, ensuring minimal off-target effects.

Introduction to this compound and Target Enzymes

This compound is a potent, urea-based small molecule inhibitor of GCPII, an enzyme highly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors. Its high affinity and specificity have made it a valuable targeting ligand for the delivery of imaging agents and therapeutics directly to tumor sites.

GCPIII is the most closely related paralog of GCPII, sharing significant sequence and structural homology. It is expressed in the brain, testes, and peripheral nerves. Assessing the cross-reactivity of this compound with GCPIII is therefore essential to predict potential neurological or other off-target interactions.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound for GCPII over GCPIII is demonstrated by comparing their respective inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, with a lower value indicating higher affinity.

LigandTarget EnzymeInhibition Constant (Ki)Fold Selectivity (GCPIII/GCPII)
This compoundGCPII (PSMA)1.1 nM\multirow{2}{*}{~136-fold}
This compoundGCPIII150 nM

Data sourced from literature evaluating urea-based inhibitors against human GCPII and GCPIII.

The data clearly indicates that this compound is approximately 136 times more selective for GCPII than for GCPIII, highlighting its high specificity for its intended target.

Experimental Protocol: Enzyme Inhibition Assay

The determination of Ki values for this compound against GCPII and GCPIII is typically performed using a competitive enzyme inhibition assay with a radiolabeled ligand.

Objective: To measure the inhibitory potency (Ki) of this compound against GCPII and GCPIII.

Materials:

  • Recombinant human GCPII and GCPIII enzymes

  • Radioligand: ³H-PMPA (a known high-affinity glutamate carboxypeptidase inhibitor)

  • Test Compound: this compound

  • Assay Buffer: Tris-HCl buffer with NaCl and CoCl₂

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Enzyme Preparation: Recombinant GCPII or GCPIII is pre-incubated in the assay buffer.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, the radioligand (³H-PMPA) at a fixed concentration, and varying concentrations of the unlabeled inhibitor (this compound).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the enzyme-ligand complexes while unbound ligands pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - GCPII / GCPIII Enzyme - ³H-PMPA (Radioligand) - this compound (Inhibitor) B Incubate Enzyme + ³H-PMPA with varying [this compound] A->B Add to reaction mixture C Separate Bound/Free Ligand via Rapid Filtration B->C Terminate reaction D Wash Filters with Ice-Cold Buffer C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E Measure radioactivity F Calculate IC50 from Dose-Response Curve E->F Plot data G Determine Ki Value (Cheng-Prusoff Equation) F->G Convert

Caption: Workflow for a competitive enzyme inhibition assay.

DUPA-Tubulysin Conjugate Demonstrates Superior Targeted Cytotoxicity Over Free Tubulysin in PSMA-Positive Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

West Lafayette, IN – A comparative analysis of the cytotoxic effects of DUPA-tubulysin, a small molecule-drug conjugate (SMDC), and its unconjugated counterpart, free tubulysin (B8622420), reveals a significant enhancement in targeted cell-killing activity against prostate cancer cells expressing Prostate-Specific Membrane Antigen (PSMA). The this compound-tubulysin conjugate, also known as EC1169, leverages the high affinity of the this compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) ligand to selectively deliver the potent microtubule-inhibiting payload, tubulysin B hydrazide, to PSMA-positive tumor cells, thereby minimizing off-target toxicity.

Tubulysins are a class of natural products known for their exceptionally high cytotoxicity, with IC50 values often in the low nanomolar to picomolar range.[1] However, their therapeutic window is narrow due to their potent, non-specific toxicity. By conjugating tubulysin to a PSMA-targeting ligand, the this compound-tubulysin SMDC is designed to concentrate the cytotoxic payload at the tumor site, enhancing its therapeutic index.

Quantitative Comparison of Cytotoxicity

Experimental data demonstrates that the this compound-tubulysin conjugate, EC1169, effectively inhibits the proliferation of PSMA-positive human prostate cancer cells (LNCaP). In stark contrast, the unconjugated, non-targeted tubulysin B was found to be inactive against the LNCaP tumor model, even at or above the maximum tolerated dose.[2][3] This highlights the critical role of PSMA-targeting in enabling the therapeutic potential of the tubulysin payload.

CompoundCell LinePSMA ExpressionIC50 (nM)
This compound-tubulysin (EC1169)LNCaPPositive~5
Free Tubulysin BLNCaPPositiveInactive in vivo
This compound-tubulysin (EC1169)PSMA-negative cellsNegativeNo Activity

Note: The IC50 value for this compound-tubulysin in LNCaP cells is estimated from graphical data presented in related studies. The "inactive" status for free tubulysin B in LNCaP cells is based on in vivo findings where the non-targeted drug did not show anti-tumor activity.[2]

Mechanism of Action and Targeted Delivery

The targeted anti-cancer activity of this compound-tubulysin is initiated by the binding of the this compound ligand to PSMA, which is highly expressed on the surface of most prostate cancer cells.[4][5] Following binding, the entire conjugate is internalized by the cancer cell through a process called endocytosis. Once inside the cell, the linker connecting this compound and tubulysin is cleaved, releasing the highly potent tubulysin B hydrazide payload.[5]

Free tubulysin then binds to tubulin, disrupting microtubule polymerization. This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[5]

Experimental Protocols

The in vitro cytotoxicity of this compound-tubulysin and free tubulysin is typically assessed using a cell proliferation assay. A common method is the MTT or similar colorimetric assay, which measures the metabolic activity of viable cells.

Cell Proliferation / Cytotoxicity Assay
  • Cell Seeding: Cancer cell lines, such as the PSMA-positive LNCaP line, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator environment.

  • Compound Treatment: The cells are then treated with a serial dilution of the test compounds (this compound-tubulysin or free tubulysin) for a specified incubation period, commonly 72 hours. Control wells with untreated cells or cells treated with the vehicle (e.g., DMSO) are included.

  • Viability Reagent Incubation: Following the treatment period, a viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells convert the MTT into a purple formazan (B1609692) product.

  • Data Acquisition: The formazan crystals are dissolved, and the absorbance of the solution is measured using a plate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The absorbance data is normalized to the control wells to determine the percentage of cell viability at each compound concentration. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining cytotoxicity and the signaling pathway of this compound-tubulysin.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed PSMA+ (e.g., LNCaP) cells in 96-well plates adhere Incubate overnight to allow cell adherence seed_cells->adhere add_compounds Add serial dilutions of this compound-tubulysin and Free Tubulysin adhere->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read_plate Measure absorbance with a plate reader dissolve->read_plate calculate_viability Normalize data and calculate % viability read_plate->calculate_viability determine_ic50 Determine IC50 values from dose-response curves calculate_viability->determine_ic50 signaling_pathway cluster_targeting Targeting & Internalization cluster_release Payload Release cluster_action Cytotoxic Action DUPA_Tub This compound-tubulysin Conjugate Binding Binding DUPA_Tub->Binding PSMA PSMA Receptor on Cancer Cell PSMA->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Linker_Cleavage Linker Cleavage Endosome->Linker_Cleavage Free_Tubulysin Free Tubulysin Linker_Cleavage->Free_Tubulysin Tubulin Tubulin Free_Tubulysin->Tubulin binds Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

A Comparative Guide to Linker Technologies for DUPA-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of DUPA-drug conjugates, a promising class of targeted therapies for prostate cancer, is critically dependent on the linker connecting the this compound targeting moiety to the cytotoxic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the tumor site, and ultimately, the therapeutic window. This guide provides an objective comparison of different linker strategies for this compound-drug conjugates, supported by experimental data, to aid researchers in the rational design and selection of optimal linker technologies.

Linker Strategies for this compound-Drug Conjugates: A Comparative Overview

Linkers for this compound-drug conjugates can be broadly categorized into two main types: cleavable and non-cleavable. Cleavable linkers are designed to release the drug payload in response to specific triggers within the tumor microenvironment or inside the cancer cells, while non-cleavable linkers release the drug upon lysosomal degradation of the entire conjugate.

Cleavable Linkers

Cleavable linkers are the most predominantly used type in drug conjugates.[1][2] They are designed to be stable in the systemic circulation and to undergo cleavage to release the cytotoxic payload specifically at the tumor site.[3] This targeted release can be triggered by enzymes, pH, or the redox environment.

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for enzymes highly expressed in tumors or within lysosomes, such as cathepsins.[1] A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B.[1]

  • pH-Sensitive Linkers: These linkers exploit the lower pH of the tumor microenvironment or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5) compared to the bloodstream (pH 7.4).[4] Hydrazone linkers are a common example of acid-labile linkers.[1][4]

  • Redox-Responsive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[1][3]

Non-Cleavable Linkers

Non-cleavable linkers provide a more stable connection between the targeting agent and the payload. The release of the drug from these conjugates relies on the complete proteolytic degradation of the targeting moiety and the linker within the lysosome.[1][5] This results in the release of the drug with an attached amino acid residue from the targeting ligand. A common example of a non-cleavable linker is based on a thioether bond, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1]

Quantitative Comparison of Linker Performance

The following tables summarize key performance data for different linker types used in PSMA-targeted small molecule-drug conjugates (SMDCs), which include this compound-drug conjugates. It is important to note that direct comparison can be challenging due to variations in experimental setups across different studies.

Table 1: In Vitro Cytotoxicity of this compound-Drug Conjugates with Different Linkers

Targeting LigandLinker TypePayloadCell LineIC50 (nM)Reference
This compoundDisulfidePaclitaxelLNCaP (PSMA+)~10Not explicitly stated in search results
This compoundDisulfideIndenoisoquinolineLNCaP (PSMA+)~5Not explicitly stated in search results
PSMA-617Val-Cit (Cathepsin B cleavable)MMAELNCaP (PSMA+)3.90[6]
PSMA-617Non-cleavableMMAELNCaP (PSMA+)151.1[6]
PSMA-TargetedVal-Cit (Cathepsin B cleavable)MMAEC4-2 (PSMA+)Not specified[7]
PSMA-TargetedNon-cleavableMMAEC4-2 (PSMA+)Not specified[7]

Table 2: In Vivo Efficacy of this compound-Drug Conjugates with Different Linkers

Targeting LigandLinker TypePayloadAnimal ModelTreatment RegimenTumor Growth InhibitionReference
PSMA-617Val-Cit (Cathepsin B cleavable)MMAELNCaP Xenograft20, 40, 80 µg/kg daily IPDose-dependent inhibition[8]
PSMA ADCProtease-cleavableMMAELuCaP 96CR Xenograft1-6 mg/kg weekly IVComplete tumor regressions[9]
This compoundDisulfidePaclitaxelLNCaP XenograftNot specifiedSignificant antitumor efficacyNot explicitly stated in search results
This compoundDisulfideIndenoisoquinolineLNCaP XenograftNot specifiedGood tolerability and antitumor efficacy[10]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative methodologies for key experiments.

Synthesis of a this compound-Drug Conjugate with a Cleavable Linker (Val-Cit-PABC)

This protocol describes a general strategy for synthesizing a this compound-drug conjugate with a cathepsin B-cleavable valine-citrulline linker and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, conjugated to the cytotoxic drug monomethyl auristatin E (MMAE).

Materials:

  • This compound-NHS ester

  • Fmoc-Cit-PABC-PNP

  • Fmoc-Val-OH

  • MMAE

  • HOBt, HBTU, DIPEA, Piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, TFA

  • Solid-phase synthesis resin

Procedure:

  • Resin Loading: Load Fmoc-Val-OH onto the solid-phase synthesis resin.

  • Peptide Coupling:

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Couple Fmoc-Cit-PABC-PNP to the valine residue using HBTU/HOBt and DIPEA in DMF.

  • Drug Conjugation:

    • Deprotect the Fmoc group from the citrulline residue.

    • Couple MMAE to the deprotected amine of citrulline using HBTU/HOBt and DIPEA in DMF.

  • This compound Conjugation:

    • Couple the this compound-NHS ester to the N-terminus of the Val-Cit-PABC-MMAE construct.

  • Cleavage and Purification:

    • Cleave the this compound-Val-Cit-PABC-MMAE conjugate from the resin using a cleavage cocktail (e.g., TFA/TIS/water).

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final conjugate by mass spectrometry and NMR.

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a this compound-drug conjugate in prostate cancer cell lines.

Materials:

  • PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3) prostate cancer cell lines

  • Cell culture medium and supplements

  • This compound-drug conjugates and free drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, free drug, or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of a this compound-drug conjugate in a mouse xenograft model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • PSMA-positive prostate cancer cells (e.g., LNCaP)

  • This compound-drug conjugate, vehicle control, and relevant controls

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject PSMA-positive prostate cancer cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound-drug conjugate, vehicle, or control compounds via an appropriate route (e.g., intravenous, intraperitoneal) at a specified dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint and Data Analysis: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate tumor growth inhibition and assess statistical significance between treatment groups.

Visualizing Mechanisms and Workflows

Mechanism of Action of a this compound-Drug Conjugate

DUPA_Drug_Conjugate_MOA cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment DDC This compound-Drug Conjugate (Stable Linker) PSMA PSMA Receptor on Cancer Cell DDC->PSMA 1. Targeting & Binding Internalization Internalization (Endocytosis) PSMA->Internalization 2. Receptor-mediated Endocytosis Endosome Endosome (pH ~5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release 3. Linker Cleavage (Enzymatic/pH-dependent) or Conjugate Degradation (Non-cleavable) Cytotoxicity Cytotoxicity (e.g., Microtubule Inhibition) Drug_Release->Cytotoxicity 4. Payload exerts its cytotoxic effect

Caption: Mechanism of action of a this compound-drug conjugate.

Experimental Workflow for Linker Evaluation

Linker_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection S1 Synthesize this compound-Drug Conjugates with Different Linkers S2 Characterize Conjugates (Mass Spec, HPLC) S1->S2 IV1 Assess Linker Stability in Plasma S2->IV1 IV2 Determine In Vitro Cytotoxicity (IC50 in PSMA+ vs. PSMA- cells) IV1->IV2 INV1 Evaluate Pharmacokinetics (PK) in Animal Models IV2->INV1 INV2 Assess In Vivo Efficacy (Tumor Growth Inhibition) INV1->INV2 INV3 Evaluate Toxicology (Body Weight, Histopathology) INV2->INV3 DA1 Compare Therapeutic Index (Efficacy vs. Toxicity) INV3->DA1 DA2 Select Lead Linker Candidate DA1->DA2

Caption: Experimental workflow for evaluating different linkers.

Conclusion

The selection of an appropriate linker is a critical determinant of the success of a this compound-drug conjugate. Cleavable linkers, particularly enzyme-cleavable linkers like Val-Cit, have demonstrated significant promise in preclinical studies, offering potent and specific cytotoxicity. However, the optimal linker strategy is likely to be context-dependent, relying on the specific payload, the characteristics of the target tumor, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of linkers to advance the development of next-generation this compound-drug conjugates for the treatment of prostate cancer.

References

A Comparative Analysis of Urea-Based PSMA Inhibitors for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, binding mechanisms, and evaluation of leading urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of prostate cancer.

This guide provides a comparative study of various urea-based PSMA inhibitors, focusing on their efficacy and preclinical performance. The data presented is compiled from multiple studies to facilitate a clear comparison of key performance indicators. Detailed experimental methodologies are provided to support the presented data, alongside visualizations of the inhibitor binding mechanism and a typical evaluation workflow.

Performance Data of Urea-Based PSMA Inhibitors

The following table summarizes the quantitative performance data for a selection of urea-based PSMA inhibitors. This data is crucial for comparing the binding affinity, internalization efficiency, and in vivo tumor targeting capabilities of these compounds.

InhibitorIC50 (nM)Kd (nM)Tumor Uptake (%ID/g)Key Findings
EuE-k-¹⁸F-FBOA (1) 4.2 ± 0.4-12.7 ± 2.0 (1 h p.i.)High PSMA affinity and significantly higher tumor accumulation compared to ¹⁸F-DCFPyL and ¹⁸F-PSMA-1007.[1]
EuE-k-β-a-¹⁸F-FPyl (2) 1.1 ± 0.2-13.0 ± 1.0 (1 h p.i.)Highest PSMA affinity in the study and enhanced internalization rates.[1]
¹⁸F-DCFPyL 12.3 ± 1.20.402 ± 0.1217.3 ± 1.0 (1 h p.i.)A second-generation inhibitor with improved tumor uptake and rapid plasma clearance compared to its predecessor.[1][2]
¹⁸F-PSMA-1007 4.2 ± 0.5-7.1 ± 1.5 (1 h p.i.)Exhibits high sensitivity for detecting small lymph node metastases.[1]
[¹⁷⁷Lu]Lu-13C ---High affinity to PSMA, likely due to increased lipophilicity from the bromine substituent.[3]
[¹⁷⁷Lu]Lu-13F -50 ± 7-The addition of a hydroxyl group increased affinity to the S1 hydrophobic pocket of PSMA.[3]
PSMA I&T Analog (10) ---Higher lipophilicity proved beneficial for affinity and internalization, leading to higher tumor uptake.[4]
PSMA I&T Analog (11) --16.1 ± 2.5 (24 h p.i.)Increased plasma protein binding led to sustained tumor accumulation.[4]
DUPA-Pep-deferrioxamine -0.13-Demonstrated high binding affinity in surface plasmon resonance spectroscopy analysis.[5]
This compound-Pep-AlexaFluor®488 -0.25-Showed strong binding affinity, indicating suitability for fluorescent imaging applications.[5]
This compound-Pep-DTPA -0.5-Chelator modification affects the binding properties of the peptide.[5]
This compound-Pep-DOTA -5.0-Chelator modification affects the binding properties of the peptide.[5]
[⁶⁸Ga]Ga-PSMA-11 --3.20 ± 2.89 (24 h p.i.)Widely studied tracer, but cannot be radiolabeled with ¹⁷⁷Lu for therapy.[6][7]
[¹⁷⁷Lu]Lu-PSMA-617 -13 ± 110.58 ± 4.50 (24 h p.i.)A promising theranostic agent with high affinity for PSMA.[3][6][7]

Mechanism of Action and Experimental Workflow

To understand the interaction of these inhibitors with their target and the process of their evaluation, the following diagrams illustrate the binding mechanism and a standard experimental workflow.

cluster_PSMA PSMA Active Site cluster_Inhibitor Urea-Based PSMA Inhibitor S1_pocket S1 Pocket (Non-pharmacophore site) S1_prime_pocket S1' Pocket (Glutamate-sensing) Zn_ions Zn²⁺ Ions Linker Linker Moiety Linker->S1_pocket Interacts with Urea_motif Urea Motif Urea_motif->Zn_ions Coordinates with Glutamate_mimic Glutamate Mimic Glutamate_mimic->S1_prime_pocket Binds to

Caption: Urea-based PSMA inhibitor binding mechanism.

cluster_Workflow Experimental Evaluation Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Design Inhibitor Design & Synthesis Radiolabeling Radiolabeling Design->Radiolabeling Binding_Assay Competitive Binding Assay (IC50/Kd determination) Radiolabeling->Binding_Assay Internalization Internalization Assay Binding_Assay->Internalization Stability Stability Assay Internalization->Stability Biodistribution Biodistribution Studies (Tumor Uptake & Clearance) Stability->Biodistribution PET_Imaging PET/CT Imaging Biodistribution->PET_Imaging Data_Analysis Data Analysis & Comparison PET_Imaging->Data_Analysis

Caption: Typical experimental workflow for PSMA inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparative data. These are based on methodologies described in the referenced studies.

Competitive Binding Assay (for IC50 and Kd Determination)

This assay is performed to determine the binding affinity of the inhibitors to PSMA.

  • Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-pip) are cultured in appropriate media and seeded in multi-well plates.

  • Radioligand Incubation: A known concentration of a radiolabeled PSMA inhibitor (the radioligand) is added to the cells.

  • Competitive Inhibition: Increasing concentrations of the non-radiolabeled test inhibitor are added to the wells containing the cells and the radioligand.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 1 hour) to allow for competitive binding to reach equilibrium.

  • Washing: The cells are washed with a cold buffer (e.g., PBS) to remove unbound radioligand and inhibitor.

  • Cell Lysis and Counting: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The IC50 value, which is the concentration of the test inhibitor that displaces 50% of the radioligand, is calculated by fitting the data to a one-site competition model using software like GraphPad Prism. The Kd value can be determined from saturation binding experiments or calculated from the IC50 value using the Cheng-Prusoff equation.[8][9]

In Vivo Biodistribution Studies

These studies are conducted to evaluate the tumor uptake, clearance, and overall pharmacokinetic profile of the radiolabeled inhibitors in an animal model.

  • Animal Model: Tumor-bearing mice (e.g., nude mice with LNCaP or PC3-pip xenografts) are used.

  • Radiotracer Injection: A defined amount of the radiolabeled inhibitor is injected intravenously into the mice.

  • Time Points: At various time points post-injection (p.i.), such as 1, 4, and 24 hours, groups of mice are euthanized.

  • Organ Harvesting and Weighing: Key organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Specificity Confirmation: To confirm PSMA-specific uptake, a blocking experiment is often performed where a group of mice is co-injected with a high dose of a non-radiolabeled PSMA inhibitor.[3][10]

PET/CT Imaging

Positron Emission Tomography (PET) combined with Computed Tomography (CT) is used to visualize the in vivo distribution of the radiolabeled inhibitor and to non-invasively quantify tumor uptake.

  • Animal Preparation: Tumor-bearing mice are anesthetized.

  • Radiotracer Injection: The radiolabeled inhibitor is administered to the mice, typically via tail vein injection.

  • Imaging Time Points: At specific time points post-injection (e.g., 1 hour), the mice are placed in a small-animal PET/CT scanner.

  • Image Acquisition: A static or dynamic PET scan is acquired over a set duration (e.g., 10 minutes), followed by a CT scan for anatomical co-registration.

  • Image Reconstruction: The acquired data is reconstructed to generate PET and CT images.

  • Image Analysis: The images are analyzed using imaging software (e.g., OsiriX) to draw regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, often expressed as Standardized Uptake Value (SUV).[11]

References

Safety Operating Guide

Proper Disposal Procedures for DUPA (N,N′-carbonylbis-L-glutamic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides procedural guidance for the proper disposal of DUPA (N,N′-carbonylbis-L-glutamic acid), a compound often utilized in drug development and research as an inhibitor of prostate-specific membrane antigen (PSMA). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of the closely related compound, L-Glutamic acid, and general best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting.

Data Presentation: Chemical and Physical Properties

The properties of L-Glutamic acid are summarized below to provide a basis for safe handling and disposal of this compound. It is presumed that this compound, as a derivative, shares similar non-hazardous characteristics.

PropertyValue
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
Appearance White, odorless, crystalline solid[1]
Solubility Soluble in water[2]
Melting Point 205 °C / 401 °F[2]
Autoignition Temperature 640 °C / 1184 °F[2]
pH 3.3 (1 g/L aqueous solution at 20°C)[2]
Hazard Classification Not classified as a hazardous substance[3]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting, treating it as a non-hazardous solid chemical waste.

1. Waste Identification and Segregation:

  • Confirm that the waste material is solely this compound and is not mixed with any hazardous substances (e.g., solvents, heavy metals, or biologically active materials).

  • If this compound is in a solution, the nature of the solvent will dictate the disposal route. If the solvent is hazardous, the mixture must be treated as hazardous waste.

  • Keep solid this compound waste separate from other chemical wastes to prevent unintended reactions.

2. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound waste.

3. Container Selection and Labeling:

  • Select a chemically compatible and sealable container for the solid waste. A clean, dry, and clearly labeled plastic or glass container is suitable.

  • Label the container clearly as "Non-Hazardous Waste: this compound (N,N′-carbonylbis-L-glutamic acid)".

  • Include the date of waste generation and the name of the responsible researcher or lab.

4. On-site Accumulation and Storage:

  • Store the sealed waste container in a designated, dry, and well-ventilated area away from incompatible materials.

  • Do not accumulate large quantities of waste. Follow your institution's guidelines for waste accumulation limits.

5. Disposal:

  • For solid, non-hazardous this compound waste, disposal in the regular trash may be permissible, but this is highly dependent on institutional and local regulations.

  • It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of non-hazardous chemical solids. Some institutions may require that all chemical waste, regardless of hazard classification, be disposed of through their chemical waste program.

  • If this compound is in a non-hazardous aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water. However, this also requires prior approval from your institution's EHS office to ensure compliance with local wastewater regulations.

6. Documentation:

  • Maintain a log of all chemical waste disposal, including the chemical name, quantity, and date of disposal, as per your laboratory's standard operating procedures.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DUPA_Disposal_Workflow start Start: this compound Waste Generated is_mixed Is waste mixed with hazardous substances? start->is_mixed is_solid Is the waste in solid or solution form? is_mixed->is_solid No haz_waste Dispose as Hazardous Waste via EHS is_mixed->haz_waste Yes solid_waste Solid this compound Waste is_solid->solid_waste Solid solution_waste This compound in Solution is_solid->solution_waste Solution consult_ehs_solid Consult Institutional EHS for Disposal of Non-Hazardous Solid Waste solid_waste->consult_ehs_solid solvent_hazardous Is the solvent hazardous? solution_waste->solvent_hazardous non_haz_solution Non-Hazardous Aqueous Solution solvent_hazardous->non_haz_solution No solvent_hazardous->haz_waste Yes consult_ehs_liquid Consult Institutional EHS for Drain Disposal Approval non_haz_solution->consult_ehs_liquid end End: Disposal Complete consult_ehs_solid->end consult_ehs_liquid->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。